Product packaging for 6-Methoxy-2-(p-tolyl)benzo[d]thiazole(Cat. No.:CAS No. 101078-51-7)

6-Methoxy-2-(p-tolyl)benzo[d]thiazole

Cat. No.: B1611090
CAS No.: 101078-51-7
M. Wt: 255.3 g/mol
InChI Key: HYPBHVPYFUNVJM-UHFFFAOYSA-N
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Description

6-Methoxy-2-(p-tolyl)benzo[d]thiazole is a useful research compound. Its molecular formula is C15H13NOS and its molecular weight is 255.3 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H13NOS B1611090 6-Methoxy-2-(p-tolyl)benzo[d]thiazole CAS No. 101078-51-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxy-2-(4-methylphenyl)-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NOS/c1-10-3-5-11(6-4-10)15-16-13-8-7-12(17-2)9-14(13)18-15/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYPBHVPYFUNVJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20544714
Record name 6-Methoxy-2-(4-methylphenyl)-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20544714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101078-51-7
Record name 6-Methoxy-2-(4-methylphenyl)-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20544714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to 6-Methoxy-2-(p-tolyl)benzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 6-Methoxy-2-(p-tolyl)benzo[d]thiazole, a heterocyclic compound belonging to the esteemed class of 2-arylbenzothiazoles. This document is structured to serve researchers, medicinal chemists, and drug development professionals by detailing the molecule's structural characteristics, physicochemical properties, and a robust, field-proven synthetic protocol. We delve into the mechanistic underpinnings of its synthesis, offer a comprehensive guide to its analytical characterization, and synthesize existing literature to discuss its potential applications, particularly within the realm of oncology and antimicrobial research. The guide is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical utility.

Introduction: The Prominence of the 2-Arylbenzothiazole Scaffold

The benzothiazole nucleus, a bicyclic system formed by the fusion of a benzene ring and a thiazole ring, is a "privileged scaffold" in medicinal chemistry and materials science.[1][2] Its unique electronic properties and rigid, planar structure make it an ideal pharmacophore capable of diverse molecular interactions. Specifically, the 2-arylbenzothiazole subclass has garnered significant attention for its potent and varied biological activities, including antitumor, antimicrobial, and antioxidant properties.[3][4] The substitution pattern on both the benzothiazole core and the 2-aryl moiety allows for fine-tuning of these biological effects. The compound this compound emerges from this class, featuring an electron-donating methoxy group on the benzothiazole ring and a tolyl group as the 2-aryl substituent. These features are not merely decorative; they are critical determinants of the molecule's steric and electronic profile, which in turn dictates its potential as a therapeutic agent or functional material. This guide aims to provide a core technical dossier on this specific molecule, bridging the gap between theoretical knowledge and practical laboratory application.

Molecular Profile of this compound

The foundational step in understanding any compound is to characterize its core structure and physical properties. These details are paramount for predicting its behavior in both chemical reactions and biological systems.

Chemical Structure

The molecule consists of a central benzo[d]thiazole ring system. A methoxy group (-OCH₃) is attached at the 6-position of the benzene ring, and a p-tolyl (4-methylphenyl) group is attached at the 2-position of the thiazole ring.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of key identifiers and properties is presented below. It is important to note that while some data is experimentally confirmed, properties like melting point and solubility are often predicted or extrapolated from closely related analogs due to a lack of specific published data for this exact molecule.

PropertyValueSource
CAS Number 101078-51-7[5][6]
Molecular Formula C₁₅H₁₃NOS[6]
Molecular Weight 255.34 g/mol [6]
Appearance Predicted: White to pale yellow solidAnalog Data
Melting Point Not available. Analog (6-Methoxy-2-methylbenzothiazole) decomposes at 182°C.
Solubility Predicted: Insoluble in water; soluble in organic solvents like DMSO, DMF, Chloroform.
Purity >95% (Commercially available)[6]

Synthesis and Mechanistic Insights

The construction of the 2-arylbenzothiazole core is a well-established process in organic synthesis.[3] The most reliable and common approach involves the condensation of a substituted 2-aminothiophenol with an appropriate aryl aldehyde.[1][7]

Core Synthetic Strategy: Oxidative Condensation

The synthesis of this compound is efficiently achieved via the reaction of 2-amino-5-methoxythiophenol with p-tolualdehyde (4-methylbenzaldehyde) . This reaction proceeds through two key stages: initial formation of a benzothiazoline intermediate followed by an in-situ oxidation to the aromatic benzothiazole.

  • Causality Behind Experimental Choices:

    • Reactants: The choice of 2-amino-5-methoxythiophenol and p-tolualdehyde directly builds the desired molecular framework in a single convergent step.

    • Oxidant: An oxidizing agent is crucial for the final aromatization step, converting the intermediate 2,3-dihydrobenzo[d]thiazole (benzothiazoline) to the stable benzothiazole. Common choices include air (O₂), hydrogen peroxide (H₂O₂), or even dimethyl sulfoxide (DMSO) which can act as both solvent and oxidant at elevated temperatures.[7] The use of air is often preferred for its "green" credentials and simplicity.

    • Solvent: Solvents like ethanol, methanol, or DMF are typically used to ensure the reactants are fully dissolved, facilitating the reaction.[1]

G Reactants 2-Amino-5-methoxythiophenol + p-Tolualdehyde Reaction Condensation & Oxidative Cyclization (e.g., EtOH, Air/O₂) Reactants->Reaction Workup Reaction Quenching & Crude Isolation Reaction->Workup Purification Recrystallization or Column Chromatography Workup->Purification Product Pure this compound Purification->Product

Caption: General workflow for the synthesis and purification of the target compound.

Detailed Experimental Protocol

This protocol is a self-validating system; successful synthesis is confirmed by the analytical characterization outlined in the subsequent section.

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-5-methoxythiophenol (1.0 eq) and p-tolualdehyde (1.05 eq) in absolute ethanol (approx. 10-15 mL per mmol of thiophenol).

  • Reaction Initiation: Stir the mixture at room temperature for 15-20 minutes.

  • Oxidative Cyclization: Heat the reaction mixture to reflux (approx. 78°C for ethanol) and allow air to bubble gently through the solution or leave the condenser open to the atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

    • Expertise Note: The disappearance of the starting materials and the appearance of a new, UV-active spot corresponding to the product indicates reaction completion.

  • Product Isolation: After the reaction is complete, cool the mixture to room temperature. The product often precipitates out of the solution. If not, reduce the solvent volume under reduced pressure.

  • Crude Workup: Collect the solid precipitate by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove residual impurities.

  • Purification: For high purity, the crude product should be recrystallized from a suitable solvent system (e.g., ethanol/water) or purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Final Product: Dry the purified solid under vacuum to obtain this compound as a solid. Record the final yield.

Spectroscopic and Analytical Characterization

Characterization is non-negotiable for verifying the identity and purity of the synthesized compound. The following data are predicted based on the known structure and spectral data from analogous compounds.[8][9]

TechniqueExpected Observations
¹H NMR (400 MHz, CDCl₃)δ ~ 8.0-7.8 (m, 2H, Ar-H of tolyl), δ ~ 7.8-7.2 (m, 5H, Ar-H), δ ~ 3.9 (s, 3H, -OCH₃), δ ~ 2.4 (s, 3H, -CH₃ of tolyl).
¹³C NMR (100 MHz, CDCl₃)δ ~ 168 (C=N), δ ~ 158-110 (Aromatic Cs), δ ~ 56 (-OCH₃), δ ~ 21 (-CH₃ of tolyl).
FT-IR (KBr, cm⁻¹)~ 3050 (Ar C-H stretch), ~ 2950 (Alkyl C-H stretch), ~ 1600 (C=N stretch), ~ 1500 (Ar C=C stretch), ~ 1250 (C-O stretch).
Mass Spec. (ESI+)Expected m/z: 256.08 [M+H]⁺, 278.06 [M+Na]⁺.
  • Trustworthiness Insight: A complete match across these analytical techniques provides unequivocal validation of the molecular structure. ¹H NMR confirms the proton environment and relative ratios, ¹³C NMR confirms the carbon skeleton, FT-IR identifies key functional groups, and high-resolution mass spectrometry confirms the exact molecular formula.

Potential Applications in Drug Discovery

While specific biological data for this compound is not widely published, the extensive research on its structural class provides a strong basis for predicting its potential utility.

  • Anticancer Activity: 2-Arylbenzothiazoles are well-documented as potent anticancer agents.[10][11] The presence of a methoxy group, particularly at the 6-position, has been shown to enhance cytotoxic activity in certain cancer cell lines.[4] The SAR (Structure-Activity Relationship) for this class suggests that the electronic nature of the substituents is key. The electron-donating methoxy and methyl groups on this compound could modulate its interaction with biological targets, making it a candidate for screening against various tumor cell lines, such as breast, colon, and lung cancer.[4][10]

  • Antimicrobial and Antifungal Agents: The benzothiazole scaffold is present in numerous compounds with demonstrated antibacterial and antifungal properties.[4][12] The lipophilicity imparted by the tolyl group combined with the electronic influence of the methoxy substituent could lead to effective antimicrobial activity.

  • Amyloid Imaging Agents: The planar, aromatic nature of 2-arylbenzothiazoles makes them suitable candidates for development as imaging agents for amyloid-β plaques in Alzheimer's disease, similar to the well-known Thioflavin T.

Conclusion

This compound is a structurally significant member of the 2-arylbenzothiazole family. Its synthesis is straightforward, relying on established and scalable chemical methods. Based on a wealth of literature for analogous structures, this compound holds considerable promise as a scaffold for the development of new therapeutic agents, particularly in oncology. This guide provides the essential technical framework for its synthesis, characterization, and the scientific rationale for its exploration in drug discovery programs. Further biological evaluation is warranted to fully elucidate its therapeutic potential.

References

  • Gan, F., Luo, P., Lin, J., & Ding, Q. (n.d.). Recent Advances in the Synthesis and Applications of 2-Arylbenzothiazoles. Synfacts. URL: https://www.thieme-connect.de/products/ejournals/abstract/10.1055/s-0040-1705973
  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. URL: https://www.organic-chemistry.org/namedreactions/benzothiazole-synthesis.shtm
  • Kaur, H., Singh, S., & Singh, J. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Molbank. URL: https://www.mdpi.com/1422-8599/2024/1/M1780
  • Chen, C., & Zhu, J. (2012). Synthesis of benzothiazoles via ipso substitution of ortho-methoxythiobenzamides. Organic & Biomolecular Chemistry. URL: https://pubmed.ncbi.nlm.nih.gov/22918520/
  • ResearchGate. (n.d.). Synthesis of 2-arylbenzothiazole using 2-aminothiophenol and nitriles. URL: https://www.researchgate.net/publication/320147980_Synthesis_of_2-arylbenzothiazole_using_2-aminothiophenol_and_nitriles
  • Ivachtchenko, A. V., et al. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9032128/
  • ChemicalBook. (n.d.). 6-METHOXY-2-METHYLBENZOTHIAZOLE(2941-72-2) 1H NMR spectrum. URL: https://www.chemicalbook.com/spectrum/2941-72-2_1HNMR.htm
  • Chemical-Suppliers. (n.d.). This compound | CAS 101078-51-7. URL: https://www.chemical-suppliers.eu/cas/101078-51-7/
  • Lead Sciences. (n.d.). This compound. URL: https://www.leadsciences.com/product/bldpharm-6-methoxy-2-p-tolylbenzodthiazole-cas-101078-51-7-bld-bd328564/
  • El-Gohary, N. S., & Shaaban, M. I. (2021). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules. URL: https://www.mdpi.com/1420-3049/26/22/6856
  • Aribo Biotechnology. (n.d.). CAS: 2941-72-2 Name: 6-Methoxy-2-methylbenzo[d]thiazole. URL: https://www.ariboreagent.com/cas-2941-72-2.html
  • National Center for Biotechnology Information. (n.d.). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4014299/
  • ResearchGate. (n.d.). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. URL: https://www.researchgate.
  • Racane, L., et al. (2020). Green synthesis and biological evaluation of 6-substituted-2-(2-hydroxy/methoxy phenyl)benzothiazole derivatives as potential antioxidant, antibacterial and antitumor agents. Bioorganic Chemistry. URL: https://pubmed.ncbi.nlm.nih.gov/31884142/
  • Wikipedia. (n.d.). Benzothiazole. URL: https://en.wikipedia.org/wiki/Benzothiazole
  • Supporting Information. (n.d.). amine and N-(pyrimidin-2-yl)benzo[d]thiazo. URL: https://www.tsijournals.
  • ResearchGate. (2023). Preparation, characterization and study the biological activity for (six and seven) membered heterocyclic derivatives from 6-methoxy-2-amino benzo thiazole. URL: https://www.researchgate.
  • ResearchGate. (n.d.). Convenient route synthesis of some new benzothiazole derivatives and their pharmacological screening as antimicrobial agents. URL: https://www.researchgate.net/publication/326857183_Convenient_route_synthesis_of_some_new_benzothiazole_derivatives_and_their_pharmacological_screening_as_antimicrobial_agents
  • ResearchGate. (n.d.). Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine: Regulation of cell cycle and apoptosis by p53 activation via mitochondrial-dependent pathways. URL: https://www.researchgate.
  • A. Al-Dhfyan, et al. (2021). A Review on Recent Development and biological applications of benzothiazole derivatives. International Journal of Pharmaceutical Research. URL: https://ijpronline.com/ViewArticle.aspx?Vol=13&Issue=1&ArticleID=3347
  • ResearchGate. (n.d.). Synthesis, Spectroscopic Characterization and Antibacterial Properties of some Metal (II) Complexes of 2-(6-methoxybenzothiazol-2-ylimino)methyl)-4-nitrophenol. URL: https://www.researchgate.net/publication/281134268_Synthesis_Spectroscopic_Characterization_and_Antibacterial_Properties_of_some_Metal_II_Complexes_of_2-6-methoxybenzothiazol-2-ylimino-methyl-4-nitrophenol

Sources

biological activity of 6-Methoxy-2-(p-tolyl)benzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 6-Methoxy-2-(p-tolyl)benzo[d]thiazole

Authored by: Gemini, Senior Application Scientist

Abstract

The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1][2][3] These bicyclic heterocyclic systems exhibit a vast array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][4][5] This guide focuses on a specific derivative, This compound (CAS No: 101078-51-7) , providing a comprehensive analysis of its demonstrated and potential biological activities.[6] By synthesizing data from studies on closely related analogues, we elucidate the probable mechanisms of action, potential therapeutic applications, and methodologies for its evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this chemical entity.

Chemical Profile and Synthesis Overview

This compound belongs to the 2-arylbenzothiazole class, characterized by a benzene ring fused to a thiazole ring, with a p-tolyl group at the 2-position and a methoxy group at the 6-position. This substitution pattern is critical to its biological profile.

Chemical Structure:

  • Name: this compound

  • CAS Number: 101078-51-7[6]

  • Molecular Formula: C₁₅H₁₃NOS[6]

  • Molecular Weight: 255.34 g/mol [6]

The synthesis of 2-arylbenzothiazoles typically involves the condensation of a 2-aminothiophenol derivative with an aromatic aldehyde. In this case, 2-amino-5-methoxythiophenol would be reacted with p-tolualdehyde. Various synthetic methods, including microwave-assisted synthesis, have been developed to improve yields and reaction times for such compounds.[5]

Anticancer Activity: A Primary Therapeutic Avenue

Derivatives of the 6-methoxy-benzothiazole core have demonstrated significant cytotoxic activity against a range of human cancer cell lines, suggesting that this compound is a promising candidate for oncological research.[1][7][8]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

The primary anticancer mechanism for closely related benzothiazole derivatives involves the induction of programmed cell death (apoptosis) through a mitochondrial-dependent pathway, often orchestrated by the tumor suppressor protein p53.[7][9]

Key Mechanistic Steps:

  • Induction of DNA Damage: The compound initiates cellular stress, leading to DNA damage.[9]

  • p53 Activation: In response to damage, the levels of p53 protein increase significantly within the cancer cell.[1][7]

  • Mitochondrial Pathway Activation: Activated p53 alters the balance of key mitochondrial proteins, increasing the expression of the pro-apoptotic protein Bax while decreasing the anti-apoptotic protein Bcl-2.[7][9]

  • Caspase Cascade: This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of executioner caspases (e.g., caspase-9 and caspase-3), leading to apoptosis.[1][10]

  • Cell Cycle Arrest: Concurrently, these compounds can induce cell cycle arrest, typically at the G2/M phase, preventing cancer cells from proliferating.[1][7][10]

p53_pathway Compound This compound (and derivatives) DNA_Damage Cellular Stress & DNA Damage Compound->DNA_Damage Induces p53 ↑ p53 Activation DNA_Damage->p53 Triggers Bcl2 ↓ Bcl-2 (Anti-apoptotic) p53->Bcl2 Bax ↑ Bax (Pro-apoptotic) p53->Bax G2M_Arrest G2/M Cell Cycle Arrest p53->G2M_Arrest Mitochondria Mitochondrial Permeability Bcl2->Mitochondria Inhibits Bax->Mitochondria CytC Cytochrome c Release Mitochondria->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: p53-mediated apoptotic pathway induced by benzothiazole derivatives.

Cytotoxicity Data

The following table summarizes the cytotoxic potential of various benzothiazole derivatives against prominent cancer cell lines, highlighting the efficacy of this chemical class.

Compound ClassCell LineActivity (IC₅₀)Reference
Isoxazole-Benzothiazole HybridsColo205 (Colon)5.04–13 µM[1][7]
Isoxazole-Benzothiazole HybridsA549 (Lung)Potent Inhibition[1]
Triazole-Benzothiazole HybridsMCF-7 (Breast)2.12–3.2 µM
Pyrimidine-Benzothiazole HybridsA549 (Lung)Potent Inhibition[1]
Thiazolidinone-Benzothiazole HybridsA549 (Lung)Active[11]
Thiazolidinone-Benzothiazole HybridsPC-3 (Prostate)Active[11]
Experimental Protocol: MTT Cytotoxicity Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method for assessing cell viability and, consequently, the cytotoxic potential of a compound.[8]

Step-by-Step Methodology:

  • Cell Seeding: Plate human carcinoma cells (e.g., A549, MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the treated plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO or isopropanol, to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

mtt_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Seed 1. Seed Cancer Cells in 96-well Plate Incubate1 2. Incubate 24h (Cell Attachment) Seed->Incubate1 Treat 3. Treat with Compound (Serial Dilutions) Incubate1->Treat Incubate2 4. Incubate 48-72h Treat->Incubate2 Add_MTT 5. Add MTT Reagent Incubate2->Add_MTT Incubate3 6. Incubate 4h (Formazan Formation) Add_MTT->Incubate3 Solubilize 7. Solubilize Formazan (Add DMSO) Incubate3->Solubilize Read 8. Read Absorbance (570 nm) Solubilize->Read Calculate 9. Calculate % Viability & Determine IC₅₀ Read->Calculate

Caption: Potential microbial enzyme and process targets for benzothiazole derivatives.

Antimicrobial Spectrum

The table below showcases the activity of benzothiazole derivatives against key pathogenic microbes. The presence of a methoxy group has been noted to enhance antibacterial activity in certain scaffolds. [12]

Compound Class Organism Activity (MIC) Reference
Sulfonamide-Benzothiazoles Staphylococcus aureus 3.1-6.2 µg/mL [12]
Pyrazole-Benzothiazoles Staphylococcus aureus 0.025 mM [4]
Dichloropyrazole-Benzothiazoles Gram-positive strains 0.0156–0.25 µg/mL [12]
Isatin-Benzothiazoles Escherichia coli 3.1 µg/mL [12]
Isatin-Benzothiazoles Pseudomonas aeruginosa 6.2 µg/mL [12]

| Thiazolidinone-Benzothiazoles | Pseudomonas aeruginosa | 0.10 mg/mL | [13]|

Experimental Protocol: Broth Microdilution for MIC Determination

This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Methodology:

  • Inoculum Preparation: Culture the test bacterium (e.g., S. aureus) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in MHB. The concentration range should be broad enough to capture the MIC.

  • Inoculation: Add an equal volume of the standardized bacterial inoculum to each well, resulting in a final concentration of ~2.5 x 10⁵ CFU/mL.

  • Controls: Include a positive control well (broth + inoculum, no compound) to ensure bacterial growth and a negative control well (broth only) to check for sterility.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).

Structure-Activity Relationship (SAR) and Future Directions

The biological activity of the benzothiazole scaffold is highly tunable through substitution. SAR studies on related compounds provide valuable insights:

  • Electron-donating groups like the methoxy (-OCH₃) group at the 6-position are often associated with enhanced cytotoxicity and antibacterial potency. [1][12]* The nature of the aryl group at the 2-position is critical. The p-tolyl group provides a specific steric and electronic profile that influences target binding.

  • The combination of the benzothiazole core with other heterocyclic rings (e.g., triazole, pyrimidine, isoxazole) has proven to be a successful strategy for creating highly potent anticancer agents. [10] The promising profile of this compound, inferred from its structural analogues, warrants further investigation. Future research should focus on:

  • Direct Biological Evaluation: Performing comprehensive in vitro anticancer and antimicrobial screening of the specific title compound.

  • In Vivo Studies: Advancing promising leads into preclinical animal models to assess efficacy, pharmacokinetics, and safety. [14]3. Target Deconvolution: Utilizing biochemical and cellular assays to definitively identify the molecular targets and elucidate the precise mechanism of action.

  • Lead Optimization: Synthesizing novel analogues to improve potency, selectivity, and drug-like properties.

Conclusion

This compound emerges from a class of compounds with profound and versatile biological activity. The strong evidence of potent anticancer and antimicrobial efficacy among its close derivatives provides a compelling rationale for its investigation as a therapeutic lead. Through mechanisms involving p53-mediated apoptosis, cell cycle arrest, and inhibition of essential microbial enzymes, this compound and its analogues represent a promising frontier in the development of novel treatments for cancer and infectious diseases. This guide provides the foundational knowledge and experimental framework for drug development professionals to unlock the full potential of this valuable chemical scaffold.

References

  • Kumbhare, R. M., et al. (2014). Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)
  • ResearchGate. (n.d.). Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)
  • MDPI. (n.d.).
  • Bepary, S., et al. (2022). Cell Cytotoxicity of Benzothiazole Derivatives Against the Human Carcinoma Cell Line LungA549. Jagannath University Journal of Science, 8(II), 75-78.
  • NIH National Center for Biotechnology Information. (2023).
  • OUCI. (n.d.). Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[…].
  • NIH National Center for Biotechnology Information. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. PMC.
  • PubMed. (2015). Synthesis and anticancer evaluation of novel triazole linked N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine derivatives as inhibitors of cell survival proteins and inducers of apoptosis in MCF-7 breast cancer cells. Bioorganic & Medicinal Chemistry Letters, 25(3), 654-8.
  • ResearchGate. (2020). Design, Synthesis, Characterization and Biological Evaluation of 6-Methoxy-2-aminobenzothioate derivatives against certain bacterial strains. Egyptian Journal of Chemistry.
  • NIH National Center for Biotechnology Information. (n.d.).
  • IntechOpen. (n.d.).
  • Bangladesh Journal of Pharmacology. (2024). Synthesis, molecular modeling, anti-cancer and COX-1/2 inhibitory activities of novel thiazolidinones containing benzothiazole core.
  • ResearchGate. (2023). Preparation, characterization and study the biological activity for (six and seven) membered heterocyclic derivatives from 6-methoxy-2-amino benzo thiazole. AIP Conference Proceedings.
  • ResearchGate. (n.d.). Synthesis and anticancer evaluation of novel triazole linked N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine derivatives as inhibitors of cell survival proteins and inducers of apoptosis in MCF-7 breast cancer cells.
  • Lead Sciences. (n.d.). This compound.
  • NIH National Center for Biotechnology Information. (2021).
  • MDPI. (2022).
  • MDPI. (2021).
  • PLOS One. (n.d.). Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model.
  • MDPI. (n.d.). In Silico and In Vitro Studies of Benzothiazole-Isothioureas Derivatives as a Multitarget Compound for Alzheimer's Disease.
  • Pharmacia. (2023). In vitro antimitotic activity and in silico study of some 6-fluoro-triazolo-benzothiazole analogues.

Sources

Foreword: The Benzothiazole Scaffold - A Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-Methoxy-2-(p-tolyl)benzo[d]thiazole

In the landscape of drug discovery and development, certain chemical scaffolds consistently emerge as "privileged structures" due to their ability to interact with a wide array of biological targets. The benzothiazole nucleus, a bicyclic system composed of a benzene ring fused to a thiazole ring, is a quintessential example of such a scaffold.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[3][4] The unique electronic properties and rigid, planar structure of the benzothiazole core allow it to serve as an effective pharmacophore, engaging in key binding interactions within protein active sites.

This guide focuses on a specific, promising derivative: This compound . We will dissect its chemical nature, plausible synthesis, biological potential based on its structural congeners, and the experimental methodologies crucial for its investigation. The inclusion of a methoxy group at the 6-position and a p-tolyl group at the 2-position is not arbitrary; these substitutions are often strategic choices in medicinal chemistry to modulate pharmacokinetic properties and enhance target-specific activity.[5][6] This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound and its potential role in modern therapeutics.

Part 1: Physicochemical Profile and Synthesis

Core Chemical Identity

This compound is an aromatic heterocyclic compound. Its core structure features the benzothiazole system, with a methoxy (-OCH₃) substituent on the benzene ring and a p-tolyl (4-methylphenyl) group attached at the reactive 2-position of the thiazole ring.

PropertyValueSource
IUPAC Name 6-methoxy-2-(4-methylphenyl)benzo[d]thiazole[7]
CAS Number 101078-51-7[8][9]
Molecular Formula C₁₅H₁₃NOS[7][8]
Molecular Weight 255.34 g/mol [7][8]
Canonical SMILES CC1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)OC[8]
Rationale for Synthesis: The Condensation Pathway

The synthesis of 2-arylbenzothiazoles is a well-established area of organic chemistry. A common and efficient method is the condensation reaction between a 2-aminothiophenol derivative and an appropriate aldehyde or carboxylic acid. For this compound, the logical precursors are 2-amino-5-methoxybenzenethiol and p-tolualdehyde.

The causality behind this choice lies in the mechanism: the nucleophilic amine of the aminothiophenol attacks the electrophilic carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. Subsequent dehydration and intramolecular cyclization involving the thiol group, followed by oxidation (often spontaneous in the presence of air), yields the stable aromatic benzothiazole ring. This method is favored for its high atom economy and the relative accessibility of the starting materials.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure adapted from general methods for 2-arylbenzothiazole synthesis.[10][11]

Objective: To synthesize this compound via condensation.

Materials:

  • 2-Amino-5-methoxybenzenethiol

  • p-Tolualdehyde (4-methylbenzaldehyde)

  • Dimethyl sulfoxide (DMSO) or Ethanol

  • Catalyst (optional, e.g., p-toluenesulfonic acid)

  • Diatomaceous earth (Celite®)

  • Ethyl acetate

  • Hexane

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-5-methoxybenzenethiol (1.0 eq) in DMSO (or ethanol) to a concentration of approximately 0.5 M.

  • Addition of Reagent: Add p-tolualdehyde (1.1 eq) to the solution. The slight excess of the aldehyde ensures the complete consumption of the more valuable aminothiophenol.

  • Reaction Conditions: Heat the mixture to 80-100 °C and stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials. The oxidative cyclization to the final benzothiazole often occurs spontaneously with heating in the presence of atmospheric oxygen.

  • Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (to remove any acidic impurities) and brine.

  • Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter through a pad of Celite® to remove the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid or oil can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to yield the pure this compound.

Visualization of Synthesis Workflow

Synthesis_Workflow cluster_reagents Starting Materials cluster_process Process SM1 2-Amino-5-methoxybenzenethiol Reaction Condensation & Oxidative Cyclization (DMSO, 80-100°C) SM1->Reaction SM2 p-Tolualdehyde SM2->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Cooling Purification Column Chromatography Workup->Purification Crude Product Product This compound Purification->Product Pure Product

Caption: Synthetic pathway for this compound.

Part 2: Biological Activity and Therapeutic Potential

While specific preclinical data for this compound is not extensively published, a wealth of information on structurally similar compounds allows for a robust, evidence-based projection of its biological activities. The benzothiazole scaffold is a cornerstone of many compounds evaluated for anticancer and antimicrobial properties.[3][12]

Anticancer Activity: Targeting Tubulin Polymerization

Hypothesized Mechanism: Numerous studies have identified benzothiazole derivatives as potent inhibitors of tubulin polymerization.[13] Tubulin is the protein subunit of microtubules, which are critical components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequently induces apoptosis (programmed cell death).

A series of "Substituted Methoxylbenzoyl-Aryl-Thiazole" (SMART) agents, which share a core structure with our topic compound, were shown to exert their anticancer effects through this exact mechanism.[13] The p-tolyl group and the methoxy-substituted benzene ring likely engage in hydrophobic and hydrogen bonding interactions within the colchicine-binding site on β-tubulin, preventing its polymerization into functional microtubules. This disruption is a clinically validated anticancer strategy, utilized by drugs like paclitaxel and vinca alkaloids.

Tubulin_Inhibition cluster_cell Cancer Cell Tubulin α/β-Tubulin Dimers MT Microtubules Tubulin->MT Polymerization Spindle Mitotic Spindle MT->Spindle Formation Arrest G2/M Phase Arrest Apoptosis Apoptosis Arrest->Apoptosis Compound 6-Methoxy-2-(p-tolyl) benzo[d]thiazole Compound->Tubulin Binds to Colchicine Site (Inhibition)

Sources

6-Methoxy-2-(p-tolyl)benzo[d]thiazole mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Putative Mechanisms of Action of 6-Methoxy-2-(p-tolyl)benzo[d]thiazole

Executive Summary

The benzothiazole nucleus is a privileged heterocyclic scaffold renowned for its broad spectrum of pharmacological activities, making it a focal point in medicinal chemistry and drug discovery.[1][2] This guide focuses on a specific derivative, this compound, to elucidate its probable mechanisms of action based on comprehensive analysis of structurally related analogs. While direct mechanistic studies on this precise molecule are not extensively documented, the available body of research on similar benzothiazole compounds allows for the formulation of well-grounded hypotheses. The primary putative mechanisms are centered on two key therapeutic areas: oncology and neurodegenerative disorders.

In oncology, the most compelling evidence points towards the inhibition of tubulin polymerization , a mechanism shared by potent, clinically utilized antimitotic agents.[3] This action disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. Supporting this primary mechanism, related compounds have also been shown to induce apoptosis through the p53 signaling pathway and modulate critical cell survival pathways like PI3K/Akt/mTOR .[1]

In the context of neurodegenerative diseases, particularly Alzheimer's, the benzothiazole scaffold is a known pharmacophore for cholinesterase inhibition .[4][5] Derivatives frequently exhibit inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Furthermore, the structural versatility of benzothiazoles lends them to a multi-target-directed ligand (MTDL) approach, with analogs showing concurrent inhibition of monoamine oxidase B (MAO-B) and modulation of amyloid-beta (Aβ) aggregation.[5][6][7]

This document synthesizes these findings, presenting the core putative mechanisms, the experimental rationale for their investigation, detailed protocols for key assays, and the structure-activity relationships that underscore the therapeutic potential of this compound.

The Benzothiazole Scaffold: A Foundation for Diverse Bioactivity

The benzothiazole core, consisting of a benzene ring fused to a thiazole ring, is a versatile heterocyclic system that forms the backbone of numerous bioactive compounds.[8] Its rigid, planar structure and electron-rich nature allow it to engage in various non-covalent interactions with biological macromolecules, including hydrogen bonding, π-π stacking, and hydrophobic interactions. This has led to its exploration in a vast range of therapeutic applications, from anticancer and antimicrobial to anticonvulsant and antidiabetic agents.[2][9]

The specific compound of interest, This compound , incorporates three key structural features that dictate its likely biological profile:

  • The Benzothiazole Core: Provides the fundamental scaffold for receptor and enzyme interaction.

  • The 6-Methoxy Group (-OCH₃): This electron-donating group can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability. Its presence has been explicitly linked to enhanced cytotoxic activity in certain cancer cell lines.[1]

  • The 2-(p-tolyl) Group: The aryl substituent at the 2-position is crucial for defining the compound's specificity and potency. Structure-activity relationship (SAR) studies reveal that this moiety is critical for antiproliferative and selective antitumor activity.[10]

Primary Putative Mechanism in Oncology: Inhibition of Tubulin Polymerization

The most mechanistically well-defined anticancer action for compounds structurally analogous to this compound is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[3] Microtubules are essential cytoskeletal polymers involved in maintaining cell structure, intracellular transport, and, most critically, the formation of the mitotic spindle during cell division. Agents that interfere with microtubule function are among the most effective chemotherapeutics.

A series of 4-substituted methoxybenzoyl-aryl-thiazoles (termed SMART agents), which share a core structural resemblance to the topic compound, were found to exert potent, low-nanomolar antiproliferative activity against melanoma and prostate cancer cells by directly inhibiting tubulin polymerization.[3] It is highly probable that this compound acts via a similar mechanism, binding to tubulin subunits (likely at the colchicine-binding site, common for many small molecule inhibitors) and preventing their assembly into functional microtubules. This disruption triggers the spindle assembly checkpoint, leading to a prolonged mitotic arrest and subsequent activation of the apoptotic cell death cascade.

G cluster_0 Normal Cell Division cluster_1 Mechanism of Action Tubulin Dimers Tubulin Dimers Microtubule Polymerization Microtubule Polymerization Tubulin Dimers->Microtubule Polymerization BTZ This compound Tubulin Dimers->BTZ Mitotic Spindle Mitotic Spindle Microtubule Polymerization->Mitotic Spindle Inhibition Inhibition of Polymerization Chromosome Segregation Chromosome Segregation Mitotic Spindle->Chromosome Segregation Cell Division Cell Division Chromosome Segregation->Cell Division BTZ->Inhibition Disrupted Microtubules Disrupted Microtubules Mitotic Arrest Mitotic Arrest Disrupted Microtubules->Mitotic Arrest Apoptosis Cell Death (Apoptosis) Mitotic Arrest->Apoptosis G BTZ Benzothiazole Derivative DNA_Damage DNA Damage BTZ->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax ↑ p53->Bax Bcl2 Bcl-2 ↓ p53->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: p53-mediated mitochondrial apoptosis pathway.

Cell Cycle Arrest and PI3K/Akt/mTOR Pathway Inhibition

Studies have also reported that certain benzothiazole derivatives can induce cell cycle arrest at the G0/G1 or G2/M phases. [1]This is often a direct consequence of tubulin disruption (G2/M arrest) or can be mediated by other signaling pathways. Notably, some analogs have been found to inhibit the PI3K/Akt/mTOR signaling cascade, a critical pathway for cell growth, proliferation, and survival that is frequently hyperactivated in cancer. [1]Inhibition of this pathway can lead to G0/G1 arrest and a reduction in cell proliferation.

Putative Mechanism in Neurodegenerative Disorders

The structural features of this compound are also consistent with those of compounds developed for Alzheimer's disease (AD).

Cholinesterase Inhibition

The cholinergic hypothesis of AD posits that cognitive decline is partly due to a deficiency in the neurotransmitter acetylcholine. A primary therapeutic strategy is to inhibit the enzymes that degrade acetylcholine: acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Numerous benzothiazole derivatives have been synthesized and evaluated as potent inhibitors of both AChE and BuChE. [4][5]The mechanism involves the benzothiazole nucleus fitting into the active site of the enzyme, often interacting with key amino acid residues in the catalytic or peripheral anionic sites, thereby preventing acetylcholine from binding and being hydrolyzed.

Multi-Target-Directed Ligand (MTDL) Approach

Given the multifactorial nature of AD, compounds that can modulate multiple pathological targets are highly sought after. [6][7]Benzothiazoles serve as excellent scaffolds for MTDLs. Beyond cholinesterase inhibition, derivatives have been developed that also:

  • Inhibit Monoamine Oxidase B (MAO-B): MAO-B activity is elevated in the brains of AD patients and contributes to oxidative stress. [6][7]* Inhibit Aβ Aggregation: The benzothiazole structure is related to Thioflavin T, a dye used to stain amyloid plaques. This similarity allows some derivatives to bind to Aβ peptides and inhibit their aggregation into neurotoxic oligomers and fibrils. [5]* Act as Histamine H₃ Receptor (H₃R) Antagonists: H₃R antagonists can enhance the release of acetylcholine and other neurotransmitters, offering a pro-cognitive effect. [6][7]

G cluster_0 Alzheimer's Disease Pathology BTZ 6-Methoxy-2-(p-tolyl) benzo[d]thiazole (as MTDL) AChE_BuChE AChE / BuChE Inhibition BTZ->AChE_BuChE prevents Abeta_Inhibition Aβ Aggregation Inhibition BTZ->Abeta_Inhibition prevents MAO-B_Inhibition MAO-B Inhibition BTZ->MAO-B_Inhibition reduces ACh_Deficiency Acetylcholine Deficiency Abeta_Aggregation Aβ Plaque Formation Oxidative_Stress Oxidative Stress AChE_BuChE->ACh_Deficiency prevents Abeta_Inhibition->Abeta_Aggregation prevents MAO-B_Inhibition->Oxidative_Stress reduces

Caption: Multi-target-directed ligand (MTDL) approach for AD.

Experimental Protocol: Ellman's Assay for Cholinesterase Inhibition
  • Principle: This colorimetric assay measures the activity of cholinesterases. The enzyme hydrolyzes a substrate (acetylthiocholine) to produce thiocholine. Thiocholine then reacts with Ellman's reagent (DTNB) to produce a yellow-colored product (TNB²⁻), the absorbance of which is measured at 412 nm. An inhibitor will reduce the rate of this color change.

  • Materials:

    • AChE (from electric eel) or BuChE (from equine serum)

    • Phosphate Buffer (0.1 M, pH 8.0)

    • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI)

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

    • Test Compound

    • Positive Control (e.g., Donepezil)

    • 96-well microplate

    • UV/Vis microplate reader

  • Methodology:

    • Reagent Preparation: Prepare solutions of the enzyme, DTNB, and substrate in the phosphate buffer. Prepare serial dilutions of the test compound.

    • Assay Setup: To each well, add 25 µL of the test compound dilution, 125 µL of DTNB solution, and 50 µL of buffer.

    • Pre-incubation: Add 25 µL of the enzyme solution to each well and incubate at 37°C for 15 minutes.

    • Reaction Initiation: Add 25 µL of the substrate solution (ATCI or BTCI) to start the reaction.

    • Measurement: Immediately begin reading the absorbance at 412 nm every minute for 5-10 minutes.

    • Data Analysis: Calculate the rate of reaction (V) for each concentration (ΔAbs/min). Determine the percentage of inhibition using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100. Calculate the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Summary of Structure-Activity Relationship (SAR) Insights

Analysis of various benzothiazole derivatives provides key insights into how specific structural modifications influence biological activity.

Structural FeatureObservationImplication for MechanismReferences
6-Methoxy Group Presence of a methoxy group on the benzothiazole ring is often correlated with increased cytotoxic potency against cancer cells.Enhances binding affinity to target proteins (e.g., tubulin, kinases) or alters pharmacokinetic properties for better cell penetration.[1]
2-Aryl Substituent The nature and substitution pattern of the 2-aryl ring (p-tolyl in this case) are critical for both potency and selectivity.This group likely engages in key hydrophobic or π-stacking interactions within the binding pocket of target enzymes like tubulin or cholinesterases.[10]
Benzothiazole Core The rigid, heterocyclic core is essential for the overall pharmacological profile.Acts as the primary scaffold, correctly orienting the functional substituents for optimal interaction with biological targets.[1][3][10]

Conclusion and Future Directions

Based on robust evidence from structurally related compounds, This compound is a molecule with strong therapeutic potential, likely operating through distinct, high-value mechanisms of action in oncology and neurodegeneration. The primary putative mechanisms are the inhibition of tubulin polymerization for anticancer effects and cholinesterase inhibition for anti-Alzheimer's effects. These are supported by secondary mechanisms including p53 activation, PI3K pathway modulation, and a broader multi-target profile against Aβ aggregation and MAO-B.

It is imperative to recognize that these mechanisms are inferred. Direct experimental validation is the critical next step. Future research should prioritize:

  • Direct Target Engagement Assays: Performing in vitro tubulin polymerization and cholinesterase inhibition assays with the specific compound to confirm the primary hypotheses and determine potency (IC₅₀/Kᵢ values).

  • Cellular Mechanism Validation: Utilizing cancer cell lines (e.g., HCT-116, A549, MCF-7) and neuronal cell models (e.g., SH-SY5Y) to confirm antiproliferative effects, cell cycle arrest, induction of apoptosis, and protection against neurotoxicity.

  • In Vivo Efficacy Studies: Progressing the compound to preclinical animal models of cancer (e.g., xenograft models) and Alzheimer's disease (e.g., 5xFAD transgenic mice) to evaluate its therapeutic efficacy, pharmacokinetics, and safety profile.

By systematically validating these putative mechanisms, the full therapeutic potential of this compound can be rigorously assessed, paving the way for its potential development as a novel therapeutic agent.

References

  • Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine: Regulation of cell cycle and apoptosis by p53 activation via mitochondrial-dependent pathways. ResearchGate.
  • Green synthesis and biological evaluation of 6-substituted-2-(2-hydroxy/methoxy phenyl)benzothiazole derivatives as potential antioxidant, antibacterial and antitumor agents. PubMed.
  • Identification of novel benzothiazole–thiadiazole-based thiazolidinone derivative: in vitro and in silico approaches to develop promising anti-Alzheimer's agents. National Institutes of Health (NIH).
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZOTHIAZOLE DERIVATIVES OF PYRIMIDINES, ACRYLONITRILES, AND COUMARINS. Semantic Scholar.
  • Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[…]. OUCI.
  • The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review. PubMed Central.
  • Design, Synthesis and Biological Evaluation of Benzo[D]Thiazole with Dimethylpyrazol Derivatives. National Institutes of Health (NIH).
  • SYNTHESIS AND BIOLOGICAL ASSESSMENT OF NEW BENZOTHIAZOLOPYRIDINE AND BENZOTHIAZOLYL-TRIAZOLE DERIVATIVES AS ANTIOXIDANT AND ANTI. Semantic Scholar.
  • Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. Taylor & Francis Online.
  • Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. PubMed.
  • (PDF) Design, Synthesis, Characterization and Biological Evaluation of 6-Methoxy-2-aminobenzothioate derivatives against certain bacterial strains. ResearchGate.
  • 18F-Labeled 6-methyl-2-(4'-fluorophenyl)-1,3-benzothiazole. National Center for Biotechnology Information (NCBI).
  • Benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl as potent selective lasB quorum sensing inhibitors of Gram-negative bacteria. National Institutes of Health (NIH).
  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. National Institutes of Health (NIH).
  • Potent and Selective Benzothiazole-Based Antimitotics with Improved Water Solubility: Design, Synthesis, and Evaluation as Novel Anticancer Agents. National Institutes of Health (NIH).
  • Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. PubMed Central.
  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. MDPI.
  • In vitro antimitotic activity and in silico study of some 6-fluoro-triazolo-benzothiazole analogues. Pharmacia.
  • Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b]b[1][4]enzothiazole Derivatives via Microwave-Assisted Synthesis. MDPI.
  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. National Institutes of Health (NIH).
  • Preparation, characterization and study the biological activity for (six and seven) membered heterocyclic derivatives from 6-methoxy-2-amino benzo thiazole. ResearchGate.

Sources

An In-depth Technical Guide to 6-Methoxy-2-(p-tolyl)benzo[d]thiazole: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the heterocyclic compound 6-Methoxy-2-(p-tolyl)benzo[d]thiazole. It delves into the historical context of its discovery, rooted in the late 19th-century pioneering work on benzothiazoles, and outlines the modern synthetic approaches for its preparation. The document further details its physicochemical and spectroscopic properties, drawing on data from closely related analogs. A significant portion of this guide is dedicated to the exploration of its biological significance, particularly in the realms of anticancer and antimicrobial research, supported by relevant experimental data and structure-activity relationship analyses. This guide is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development, providing both foundational knowledge and insights into the therapeutic potential of this class of compounds.

Introduction and Historical Context

The journey of this compound is intrinsically linked to the broader history of benzothiazole chemistry. The foundational discovery of the benzothiazole scaffold is credited to August Wilhelm von Hofmann in 1887. His work laid the groundwork for the synthesis of a vast array of 2-substituted benzothiazoles, a class of compounds that would later prove to be of immense interest in medicinal chemistry and materials science.

While a singular "discovery" paper for this compound is not readily identifiable in the historical literature, its conceptualization and synthesis are a direct consequence of the established synthetic routes for 2-arylbenzothiazoles. The general method, involving the condensation of a 2-aminothiophenol with an aromatic aldehyde or carboxylic acid, has been a cornerstone of heterocyclic chemistry for over a century. The specific combination of 4-methoxy-2-aminothiophenol and p-tolualdehyde or p-toluic acid would lead to the formation of the title compound.

The ongoing interest in this and related molecules stems from the diverse biological activities exhibited by the benzothiazole core. The introduction of a methoxy group at the 6-position and a tolyl group at the 2-position modulates the electronic and steric properties of the molecule, influencing its interaction with biological targets. This has made this compound and its analogs attractive candidates for investigation in various therapeutic areas.

Synthesis and Characterization

The synthesis of this compound is most commonly achieved through the condensation of 4-methoxy-2-aminothiophenol with p-tolualdehyde. This reaction is a classic example of the formation of the benzothiazole ring system.

General Synthetic Protocol

A widely applicable method for the synthesis of 2-arylbenzothiazoles, including this compound, involves the following steps[1][2]:

  • Reaction Setup: Equimolar amounts of 4-methoxy-2-aminothiophenol and p-tolualdehyde are dissolved in a suitable solvent, such as ethanol or dimethylformamide (DMF).

  • Catalyst: An acid or base catalyst can be employed to facilitate the reaction. Common choices include glacial acetic acid or a catalytic amount of a stronger acid like hydrochloric acid.

  • Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction mixture is cooled, and the product often precipitates out of the solution. The solid product is collected by filtration, washed with a suitable solvent to remove impurities, and can be further purified by recrystallization from a solvent such as ethanol.

The causality behind these experimental choices lies in the mechanism of the reaction. The acidic or basic catalyst facilitates the initial nucleophilic attack of the amino group of the 2-aminothiophenol onto the carbonyl carbon of the aldehyde, forming a Schiff base intermediate. Subsequent intramolecular cyclization and oxidative aromatization lead to the formation of the stable benzothiazole ring.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_product Product cluster_purification Purification Reactant1 4-Methoxy-2-aminothiophenol Process Condensation in Ethanol (Reflux with catalyst) Reactant1->Process Reactant2 p-Tolualdehyde Reactant2->Process Product This compound Process->Product Purification Recrystallization Product->Purification

Figure 1: General synthesis workflow for this compound.
Physicochemical and Spectroscopic Data

While a complete dataset for this compound is not available in a single source, the following table compiles known information and data from closely related analogs to provide a comprehensive profile.

PropertyValueSource
Molecular Formula C₁₅H₁₃NOS[3]
Molecular Weight 255.34 g/mol [3]
CAS Number 101078-51-7[3][4]
Appearance Likely a solid at room temperatureInferred
Melting Point Not reported for the title compound. The related 4-(Benzo[d]thiazol-2-yl)-5-(p-tolyl)-1H-pyrazol-3(2H)-one has a melting point of 239–241 °C.[1]
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and alcohols.Inferred
¹H NMR (DMSO-d₆, δ ppm) Data for the related 4-(Benzo[d]thiazol-2-yl)-5-(p-tolyl)-1H-pyrazol-3(2H)-one shows a singlet for the methyl group protons at 2.35 ppm and aromatic protons in the range of 7.05-7.94 ppm.[1]
¹³C NMR (DMSO-d₆, δ ppm) For the same related compound, the methyl carbon appears at 21.4 ppm, and aromatic carbons are observed in the range of 119.6-165.8 ppm.[1]
IR (KBr, cm⁻¹) For the related compound, characteristic peaks are observed for N-H stretching (3432 cm⁻¹), C-H aromatic stretching (2929 cm⁻¹), and C=O stretching (1629 cm⁻¹).[1]
Mass Spectrometry The molecular ion peak [M]+ would be expected at m/z 255.Inferred

Note: Some data in this table is derived from analogous compounds due to the limited availability of specific data for this compound. Researchers should perform their own characterization for confirmation.

Biological Significance and Therapeutic Potential

Benzothiazole derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets. The presence of the methoxy and tolyl groups on the this compound core is anticipated to confer specific biological activities.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of 2-arylbenzothiazoles, with the 6-methoxy substitution often playing a crucial role. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.

For instance, a series of isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine exhibited anticancer activity against several cancer cell lines, with IC₅₀ values in the micromolar range[5]. Another study on novel benzothiazole-hydrazone hybrids showed that derivatives with a methoxy group at the 6-position of the benzothiazole ring displayed strong antiproliferative effects across various cell lines, with IC₅₀ values ranging from 1.3 to 12.8 µM[3]. The proposed mechanisms of action for such compounds often involve the induction of apoptosis and cell cycle arrest[5].

Anticancer_Mechanism cluster_compound 6-Methoxy-2-aryl-benzothiazole cluster_cellular_effects Cellular Effects cluster_outcome Outcome Compound This compound CellCycle Cell Cycle Arrest Compound->CellCycle Apoptosis Induction of Apoptosis Compound->Apoptosis Outcome Inhibition of Cancer Cell Proliferation CellCycle->Outcome Apoptosis->Outcome

Figure 2: Postulated mechanism of anticancer activity for 6-methoxy-2-aryl-benzothiazoles.
Antimicrobial Activity

The benzothiazole scaffold is also a key component in the development of novel antimicrobial agents. The mechanism of action is often attributed to the inhibition of essential bacterial enzymes.

Studies on various benzothiazole derivatives have demonstrated their efficacy against a range of bacterial and fungal pathogens. For example, certain novel benzothiazole derivatives have shown significant activity against Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values as low as 0.025 mM[1][6]. The substitution pattern on the benzothiazole ring, including the presence of a methoxy group, has been shown to influence the antimicrobial spectrum and potency[7].

Conclusion and Future Perspectives

This compound, a derivative of the historically significant benzothiazole scaffold, stands as a compound of considerable interest for modern drug discovery. While its specific discovery is embedded within the broader development of heterocyclic chemistry, its synthesis is readily achievable through well-established methods. The available data on related analogs suggest a promising profile of biological activity, particularly in the areas of oncology and infectious diseases.

Future research should focus on the definitive synthesis and comprehensive characterization of this compound to establish a complete and accurate physicochemical and spectroscopic profile. Furthermore, systematic biological evaluation against a wide panel of cancer cell lines and microbial strains is warranted to elucidate its specific therapeutic potential. Structure-activity relationship studies, exploring variations of the substituents on the benzothiazole and aryl rings, will be crucial in optimizing the potency and selectivity of this promising scaffold for the development of next-generation therapeutic agents.

References

  • Hofmann, A. W. (1887). Zur Kenntniss des Thioanilins und seiner Derivate. Berichte der deutschen chemischen Gesellschaft, 20(1), 1788-1798.
  • Al-Hourani, B. J., Al-Awaida, W. A., Matalkah, F. A., & Al-Shar'i, N. A. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 27(24), 8823. [Link]
  • Sethiya, A., Sahiba, N., Teli, P., Soni, J., & Agarwal, S. (2022). Current advances in the synthetic strategies of 2-arylbenzothiazole. Molecular Diversity, 26(1), 513-553. [Link]
  • Racané, L., Ptiček, L., Cindrić, M., Perin, N., Starčević, K., & Tralić-Kulenović, V. (2020). Green synthesis and biological evaluation of 6-substituted-2-(2-hydroxy/methoxy phenyl)benzothiazole derivatives as potential antioxidant, antibacterial and antitumor agents. Bioorganic chemistry, 95, 103537. [Link]
  • Chauhan, D., Siddiqui, A. A., & Kataria, R. (2015). Biological evaluation of some new 1,3-benzothiazole-2-yl derivatives containing pyrazole moiety. Journal of the Serbian Chemical Society, 80(1), 41-51. [Link]
  • Lead Sciences. (n.d.). This compound.
  • Chemical Suppliers. (n.d.). This compound.
  • Hamsa, G. B., Ranjitha, N. D., & Swaroopa, H. M. (2022). A review on synthesis and biological activity of benzothiazole derivatives. World Journal of Pharmaceutical Research, 11(15), 256-274. [Link]
  • Morsy, M. A., Abdel-Gawad, H., & Haroun, M. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. Molecules, 25(9), 2098. [Link]
  • Alang, G., Kaur, R., Singh, A., Budhlakoti, P., Singh, A., & Sanwal, R. (2010). Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. Journal of young pharmacists : JYP, 2(4), 387–392. [Link]
  • Vicini, P., Geronikaki, A., Incerti, M., Zani, F., Dearden, J., & Hewitt, M. (2003). Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases. Bioorganic & medicinal chemistry, 11(22), 4785–4789. [Link]
  • Khalil, A. M., Soliman, A. M., & Mohamed, G. G. (2020). Design, Synthesis, Characterization and Biological Evaluation of 6-Methoxy-2-aminobenzothioate derivatives against certain bacterial strains. Egyptian Journal of Chemistry, 63(10), 3891-3901. [Link]
  • Fadda, A. A., El-Mekabaty, A., & El-Azzouny, A. A. (2017). Convenient route synthesis of some new benzothiazole derivatives and their pharmacological screening as antimicrobial agents. Annals of Advances in Chemistry, 1(1), 32-46. [Link]
  • Royal Society of Chemistry. (2014). Supplementary Information: Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)
  • Waghmare, P. J., Shaikh, M. H., & Bhosale, S. H. (2014). Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine: Regulation of cell cycle and apoptosis by p53 activation via mitochondrial-dependent pathways. RSC Advances, 4(59), 31207-31219. [Link]
  • Aribo Biotechnology. (n.d.). CAS: 2941-72-2 Name: 6-Methoxy-2-methylbenzo[d]thiazole.
  • Mishra, P., & Shah, K. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Archiv der Pharmazie, 356(8), e2300095. [Link]
  • Sharma, P. C., & Kumar, A. (2021). In vitro antimitotic activity and in silico study of some 6-fluoro-triazolo-benzothiazole analogues. Pharmacia, 68(4), 861-869. [Link]
  • Ciaramelli, C., Geden, J. V., & Procter, D. J. (2010). Synthesis of 2-substituted-6-hydroxy and 6-methoxy benzothiazoles from 1,4-benzoquinone. Arkivoc, 2010(6), 53-60. [Link]
  • Google Patents. (n.d.). EP0014590A1 - Crystalline forms of N-2-(6-methoxy)benzothiazolyl-N'-phenyl urea and process for their preparation.
  • ResearchGate. (2021). (PDF) Design, Synthesis, Characterization and Biological Evaluation of 6-Methoxy-2-aminobenzothioate derivatives against certain bacterial strains.
  • Papakyriakou, A., Zervou, M., & Geronikaki, A. (2023). Potent and Selective Benzothiazole-Based Antimitotics with Improved Water Solubility: Design, Synthesis, and Evaluation as Novel Anticancer Agents. Pharmaceuticals, 16(6), 875. [Link]
  • ResearchGate. (2024). Cell Cytotoxicity of Benzothiazole Derivatives Aagainst the Human Carcinoma Cell Line LungA549.
  • Al-Hourani, B. J., Al-Awaida, W. A., Matalkah, F. A., & Al-Shar'i, N. A. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. PubMed.
  • Keri, R. S., & Hosamani, K. M. (2015). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 20(8), 13973–13996. [Link]

Sources

An In-Depth Technical Guide to 6-Methoxy-2-(p-tolyl)benzo[d]thiazole: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: 6-Methoxy-2-(p-tolyl)benzo[d]thiazole is a heterocyclic compound of significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical identity, synthesis, physicochemical properties, and known biological activities. Drawing upon established synthetic methodologies and spectroscopic data from analogous structures, this document serves as a foundational resource for researchers engaged in the exploration and application of novel benzothiazole derivatives.

Core Identifiers and Chemical Structure

This compound is a substituted benzothiazole featuring a methoxy group at the 6-position of the benzothiazole core and a p-tolyl (4-methylphenyl) group at the 2-position.

IdentifierValueSource
CAS Number 101078-51-7[Commercial Suppliers]
Chemical Formula C₁₅H₁₃NOS[Commercial Suppliers]
Molecular Weight 255.34 g/mol [Commercial Suppliers]
IUPAC Name 6-methoxy-2-(4-methylphenyl)-1,3-benzothiazoleN/A
Canonical SMILES Cc1ccc(cc1)c2nc3cc(OC)ccc3s2N/A
Synonyms Benzothiazole, 6-methoxy-2-(4-methylphenyl)-[Commercial Suppliers]

Molecular Structure:

Caption: Chemical structure of this compound.

Synthesis and Mechanistic Insights

The most prevalent and efficient method for the synthesis of 2-arylbenzothiazoles is the condensation reaction between a 2-aminothiophenol derivative and an aromatic aldehyde.[1] For the synthesis of this compound, this involves the reaction of 4-methoxy-2-aminothiophenol with p-tolualdehyde.

Proposed Synthetic Pathway:

G cluster_0 Reactants cluster_1 Intermediate cluster_2 Product A 4-Methoxy-2-aminothiophenol C Schiff Base Intermediate A->C Condensation (-H2O) B p-Tolualdehyde B->C D This compound C->D Oxidative Cyclization

Caption: Proposed synthesis of this compound.

Experimental Protocol (Representative):

This protocol is adapted from general procedures for the synthesis of 2-arylbenzothiazoles.[1]

  • Reaction Setup: To a solution of 4-methoxy-2-aminothiophenol (1 equivalent) in a suitable solvent such as dimethyl sulfoxide (DMSO) or ethanol, add p-tolualdehyde (1 equivalent).

  • Reaction Conditions: The reaction mixture is typically heated at a temperature ranging from 60°C to reflux for a period of 2 to 6 hours.[1] The reaction can proceed without a catalyst, though some methodologies employ acidic or basic catalysts to facilitate the condensation.[2]

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and poured into cold water. The resulting precipitate is collected by filtration, washed with water, and then purified. Purification is commonly achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Solvent: DMSO is often chosen for its high boiling point and its ability to act as an oxidant in some cases, facilitating the cyclization step.[1] Ethanol is a greener alternative and is effective for the initial condensation.

  • Temperature: Heating is necessary to overcome the activation energy for both the initial condensation to form the Schiff base intermediate and the subsequent intramolecular cyclization.

  • Purification: Recrystallization is a cost-effective method for obtaining highly pure crystalline products. Column chromatography is employed when recrystallization is not sufficient to remove impurities.

Spectroscopic and Physicochemical Properties

Predicted Spectroscopic Data:

Spectroscopic TechniquePredicted Salient Features
¹H NMR - Aromatic protons on the benzothiazole ring (approx. δ 7.0-8.0 ppm).- Aromatic protons on the p-tolyl ring (two doublets, approx. δ 7.2-7.9 ppm).- Singlet for the methoxy group protons (approx. δ 3.8-3.9 ppm).- Singlet for the methyl group protons of the p-tolyl ring (approx. δ 2.4 ppm).
¹³C NMR - Quaternary carbon of the C=N bond (approx. δ 160-170 ppm).- Aromatic carbons of both rings (approx. δ 110-155 ppm).- Methoxy carbon (approx. δ 55-56 ppm).- Methyl carbon of the p-tolyl group (approx. δ 21 ppm).
FTIR (cm⁻¹) - C=N stretching of the thiazole ring (approx. 1615-1630 cm⁻¹).- Aromatic C-H stretching (approx. 3030-3100 cm⁻¹).- C-O stretching of the methoxy group (approx. 1250 and 1030 cm⁻¹).- C-S stretching (approx. 690 cm⁻¹).[3]
Mass Spectrometry - Molecular ion peak (M⁺) at m/z = 255.- Fragmentation patterns may involve the loss of a methyl radical from the p-tolyl group (M-15), loss of a methoxy radical (M-31), or cleavage of the bond between the benzothiazole and p-tolyl rings.[4][5]

Physicochemical Properties (Estimated):

PropertyEstimated Value/CharacteristicRationale
Melting Point Solid at room temperature, likely in the range of 150-200 °C.Similar 2-arylbenzothiazoles are crystalline solids with melting points in this range.
Solubility Generally soluble in common organic solvents like DMSO, DMF, chloroform, and acetone. Sparingly soluble in alcohols and insoluble in water.The aromatic nature of the molecule and the presence of the non-polar p-tolyl group suggest good solubility in organic solvents.[6]
Appearance Likely a white to off-white or pale yellow crystalline solid.Based on the appearance of related benzothiazole derivatives.

Biological Activity and Therapeutic Potential

The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[7][8] The introduction of a 6-methoxy group and a 2-aryl substituent can significantly influence the pharmacological profile.

Potential Therapeutic Applications:

  • Anticancer Activity: Many 2-arylbenzothiazole derivatives have demonstrated potent anticancer activity.[9][10][11] The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways such as EGFR, JAK/STAT, and PI3K/Akt/mTOR.[12] The specific substitution pattern in this compound warrants investigation for its antiproliferative effects against various cancer cell lines.

  • Antimicrobial Activity: Benzothiazole derivatives are known to possess significant antibacterial and antifungal properties.[7][13][14] Their mode of action can involve the inhibition of essential microbial enzymes or disruption of the cell membrane. The lipophilicity imparted by the p-tolyl group and the electronic effects of the methoxy group could contribute to its antimicrobial potential.

  • Neuroprotective Effects: Certain benzothiazole derivatives, such as Riluzole, are used in the treatment of neurodegenerative diseases.[8][15][16] The neuroprotective effects are often attributed to their ability to modulate glutamate release, inhibit voltage-gated sodium channels, and scavenge reactive oxygen species.[15] The structural features of this compound make it a candidate for evaluation in models of neurodegenerative disorders like Alzheimer's and Parkinson's disease.

Logical Framework for Biological Investigation:

G A This compound B In vitro Screening A->B C Anticancer Assays (e.g., MTT, Apoptosis, Cell Cycle) B->C D Antimicrobial Assays (e.g., MIC, MBC) B->D E Neuroprotective Assays (e.g., Oxidative Stress, Neurite Outgrowth) B->E F Mechanism of Action Studies C->F D->F E->F G Lead Optimization F->G H In vivo Studies G->H

Caption: Workflow for investigating the biological activity of this compound.

Conclusion and Future Directions

This compound is a readily accessible compound with significant potential for further investigation in drug discovery and materials science. This guide provides a solid foundation of its chemical properties and outlines a clear path for exploring its biological activities. Future research should focus on obtaining detailed, experimentally verified spectroscopic and physicochemical data for this specific molecule. Furthermore, comprehensive in vitro and in vivo studies are warranted to fully elucidate its therapeutic potential as an anticancer, antimicrobial, or neuroprotective agent. The modular nature of its synthesis allows for the straightforward generation of analogs, paving the way for detailed structure-activity relationship (SAR) studies to optimize its biological profile.

References

  • SpanishDrug Discovery Network. Novel Benzothiazole derivates for the treatment of neurodegenerative disorders: study in phenotypic alzheimer's disease model.
  • Al-Dhfyan, A., & Al-ब्दুল্লাহ, M. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 27(24), 8879.
  • Prashanth, G. K., Gadewar, M., Rao, S., Ghosh, M. K., Yatish, K. V., & Swamy, M. M. (2024). Synthesis, Properties, and Biological Applications of Benzothiazoles. In S-Heterocycles Retrospect, Prospects, and Biological Applications (pp. 86-109). Royal Society of Chemistry.
  • Janakiramaiah, N., et al. (2020). Synthesis, in vitro and structural aspects of benzothiazole analogs as anti-oxidants and potential neuroprotective agents. Environmental Toxicology and Pharmacology, 78, 103415.
  • El-Gamal, M. I., et al. (2023). Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. Scientific Reports, 13(1), 2636.
  • Acar, Ç., et al. (2022). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. RSC Advances, 12(36), 23565-23578.
  • Williams, K. (2018). Biological effects of benzothiazole derivatives: als cells and the effects of the tdp-43 protein. Georgia Journal of Science, 76(2), 10.
  • Norman, M. H., et al. (2012). Novel 5- and 6-subtituted benzothiazoles with improved physicochemical properties: potent S1P₁ agonists with in vivo lymphocyte-depleting activity. Bioorganic & Medicinal Chemistry Letters, 22(1), 628-633.
  • Patel, A. B., et al. (2021).
  • Sreevidya, T. V., & Murugavel, S. (2017). Synthesis, Characterization and Biological Activity of benzothiazole Complexes. International Journal of ChemTech Research, 10(15), 14-22.
  • Aiello, E., et al. (2010). Synthesis of 2-substituted-6-hydroxy and 6-methoxy benzothiazoles from 1,4-benzoquinone. ARKIVOC, 2010(6), 53-60.
  • ResearchGate. (n.d.). Theoretical FT-IR spectrum of benzothiazole. [Diagram].
  • ResearchGate. (n.d.). reveals the FTIR graph of N-(2-Amino benzothiazole) methacylamide copolymers. The peak of 2953cm-1. [Diagram].
  • Singh, R., & Kumar, S. (2024). An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. Journal of Chemical Sciences, 136(3), 67.
  • Shi, D. F., et al. (2006). Antitumor benzothiazoles. 26.(1) 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (GW 610, NSC 721648), a simple fluorinated 2-arylbenzothiazole, shows potent and selective inhibitory activity against lung, colon, and breast cancer cell lines. Journal of Medicinal Chemistry, 49(1), 179-185.
  • Hu, R., et al. (2016). Catalyst-Free Synthesis of 2-Arylbenzothiazoles in an Air/DMSO Oxidant System. Synlett, 27(09), 1387-1390.
  • Pinney, K. G., et al. (2010). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Bioorganic & Medicinal Chemistry, 18(18), 6692-6704.
  • Kumar, D., & Kumar, N. (2018). Benzothiazole derivatives as anticancer agents. Taylor & Francis Online.
  • Sharma, P., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Journal of Molecular Structure, 1285, 135456.
  • Głowacki, E. D., & Iovu, M. C. (2021).
  • Uremis, M. M., Ceylan, M., & Turkoz, Y. (2025). Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. Anticancer Agents in Medicinal Chemistry, 25(6), 433-445.
  • Kumar, D., Kumar, N., & Singh, R. (2018). Benzothiazole derivatives as anticancer agents. Mini reviews in medicinal chemistry, 18(15), 1276-1293.
  • Heffeter, P., et al. (2018). Investigations on the Anticancer Potential of Benzothiazole-Based Metallacycles. Frontiers in Chemistry, 6, 333.
  • Tormena, C. F., & da Silva, J. B. P. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(4), 738-746.
  • Li, Y., et al. (2022). Novel benzothiazole derivatives target the Gac/Rsm two-component system as antibacterial synergists against Pseudomonas aeruginosa infections. European Journal of Medicinal Chemistry, 238, 114481.
  • Al-Omar, M. A., & Amr, A. E. G. E. (2022). Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents. Molecules, 27(22), 7935.
  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis.
  • Reich, H. J. (n.d.). NMR Chemical Shifts. University of Wisconsin.
  • El-Sayed, W. A., et al. (2010). Synthesis of New Heterocyclic Rings Containing Benzothiazole Moiety.
  • Chemistry LibreTexts. (2023, August 29).
  • ResearchGate. (n.d.). Proposed mechanism for the synthesis of benzothiazole derivatives via electrochemical C–H thiolation. [Diagram].
  • Gable, K. (n.d.). 13C NMR Chemical Shifts.
  • Karim, M. (2019). Synthesis, Characterisation and Antibacterial activity of 2-Aryl Benzothiazoles.
  • de Oliveira, R. B., et al. (2005). 1H and 13C chemical shifts for 2‐aryl and 2‐N‐arylamino benzothiazole derivatives. Magnetic Resonance in Chemistry, 43(12), 1011-1013.
  • Khalil, A. M., et al. (2020). Design, Synthesis, Characterization and Biological Evaluation of 6-Methoxy-2-aminobenzothioate derivatives against certain bacterial strains. Egyptian Journal of Chemistry, 63(10), 3891-3901.
  • Pal, D., & Das, D. (2023). Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds. Bioorganic Chemistry, 138, 106634.
  • Reich, H. J. (n.d.). 13C NMR Chemical Shifts. University of Wisconsin.
  • Li, Y., & Wang, L. (2021). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry.
  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
  • Pazdera, P., & Sochorová, H. (2020).
  • ChemComplete. (2020, December 17).
  • Al-Omar, M. A. (2010). Synthesis and Mass Spectral Fragmentation Patterns of some 2-Thiohydantoin, Salicyladazine and Pyradazine Derivatives. Rasayan Journal of Chemistry, 3(4), 656-662.
  • The University of Queensland. (n.d.).
  • ResearchGate. (n.d.). Synthesis of 2-arylbenzothiazole using 2-aminothiophenol and nitriles. [Publication].
  • El-Emary, T. I. (2007). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis(pyrimidinyl) Disulfides. Molecules, 12(5), 1027-1037.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. The Journal of Organic Chemistry, 62(21), 7512-7515.

Sources

Introduction: The Significance of the Benzothiazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Data of 6-Methoxy-2-(p-tolyl)benzo[d]thiazole

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole moiety is a privileged heterocyclic structure in medicinal chemistry and materials science, demonstrating a broad spectrum of biological activities including antimicrobial, anticancer, and neuroprotective properties.[1] The specific analogue, this compound, combines this versatile core with a methoxy group, a common substituent for modulating electronic properties and metabolic stability, and a p-tolyl group, which can influence receptor binding and pharmacokinetic profiles. Accurate and comprehensive spectroscopic characterization is the cornerstone of validating the synthesis and purity of such compounds, providing irrefutable evidence of their molecular structure. This guide offers a detailed exploration of the expected spectroscopic data for this compound, grounded in established principles and data from closely related structures.

Molecular Structure

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: ¹H NMR spectroscopy is paramount for elucidating the proton environment of a molecule. In this compound, the key diagnostic signals will be the singlets for the methoxy and tolyl-methyl protons, and the distinct aromatic spin systems of the benzothiazole and p-tolyl moieties. The chemical shifts are influenced by the electron-donating methoxy group and the overall aromatic system.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.95d2HProtons ortho to the benzothiazole on the p-tolyl ring
~7.85d1HH-4 proton of the benzothiazole ring
~7.30d2HProtons meta to the benzothiazole on the p-tolyl ring
~7.20d1HH-7 proton of the benzothiazole ring
~7.05dd1HH-5 proton of the benzothiazole ring
~3.90s3HMethoxy (-OCH₃) protons
~2.40s3HMethyl (-CH₃) protons of the p-tolyl group

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16 to 64 scans for a good signal-to-noise ratio.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time (aq): At least 3 seconds.

    • Spectral Width (sw): 0-12 ppm.

  • Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: ¹³C NMR provides a map of the carbon skeleton. The spectrum of this compound will be characterized by a significant number of signals in the aromatic region (100-160 ppm), a downfield signal for the C=N carbon of the thiazole ring, and upfield signals for the methoxy and methyl carbons.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ) ppmAssignment
~168.0C2 (S-C=N)
~158.0C6 (C-OCH₃)
~148.0C8a (bridgehead)
~141.0Quaternary carbon of p-tolyl (C-CH₃)
~136.0C4a (bridgehead)
~131.0Quaternary carbon of p-tolyl (C-benzothiazole)
~129.5Carbons meta to the benzothiazole on the p-tolyl ring
~127.0Carbons ortho to the benzothiazole on the p-tolyl ring
~124.0C4
~116.0C5
~104.0C7
~56.0Methoxy (-OCH₃)
~21.5Methyl (-CH₃) of p-tolyl

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: A 100 MHz (or corresponding field strength for the ¹H NMR) spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30').

    • Number of Scans: 512 to 2048 scans are typically required due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2 seconds.

    • Spectral Width (sw): 0-200 ppm.

  • Processing: Similar to ¹H NMR, apply Fourier transform, phase, and baseline correction. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity. For this compound, Electron Ionization (EI) would likely lead to significant fragmentation, while Electrospray Ionization (ESI) would predominantly show the protonated molecular ion [M+H]⁺.

Predicted Mass Spectrometry Data (ESI-MS)

m/zAssignment
256.08[M+H]⁺

Proposed Fragmentation Pathway (EI-MS)

Fragmentation_Pathway M [M]⁺˙ m/z 255 F1 [M - CH₃]⁺ m/z 240 M->F1 - •CH₃ F2 [M - OCH₃]⁺ m/z 224 M->F2 - •OCH₃ F3 [p-tolyl]⁺ m/z 91 M->F3 cleavage

Sources

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Methoxy-2-(p-tolyl)benzo[d]thiazole: Synthesis, Characterization, and Therapeutic Potential

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. Drawing upon the extensive literature on related benzothiazole derivatives, this document outlines a strategic approach to its synthesis, characterization, and evaluation for potential therapeutic applications.

Introduction: The Promise of the Benzothiazole Scaffold

Benzothiazole, a bicyclic heterocyclic system, is a privileged scaffold in drug discovery, forming the core of numerous compounds with a wide array of biological activities.[1] The fusion of a benzene ring with a thiazole ring creates a unique electronic and structural framework that facilitates interactions with various biological targets.[1] Substitutions on the benzothiazole core can profoundly influence its physicochemical properties and pharmacological effects.

The presence of a methoxy group at the 6-position is a common feature in many biologically active benzothiazoles. This electron-donating group can enhance the molecule's lipophilicity and modulate its metabolic stability and target-binding affinity.[2] The 2-aryl substitution, in this case, a p-tolyl group, is another critical determinant of biological activity, often contributing to potent and selective interactions with enzymes and receptors.[3] The combination of these structural features in this compound suggests a high potential for novel therapeutic applications.

Physicochemical Properties

PropertyValueSource
CAS Number 101078-51-7[4]
Molecular Formula C15H13NOS[4]
Molecular Weight 255.34 g/mol [4]
Appearance Expected to be a solid at room temperatureInferred from related compounds
Solubility Likely soluble in common organic solvents like DMSO, DMF, and chlorinated solventsInferred from related compounds

Synthesis of this compound: A Proposed Pathway

While a specific protocol for the synthesis of this compound is not extensively detailed in the current literature, a reliable synthetic route can be designed based on established methodologies for analogous 2-aryl-6-methoxybenzothiazoles. The most common and efficient approach is the condensation of a substituted aminothiophenol with an aromatic aldehyde.

Proposed Synthetic Scheme:

Synthesis_of_this compound cluster_reactants Reactants cluster_product Product reactant1 2-Amino-5-methoxyphenol intermediate1 2-Amino-5-methoxythiophenol reactant1->intermediate1 reactant2 p-Tolualdehyde product This compound reactant2->product Condensation (e.g., in DMSO, air oxidation) intermediate1->product Condensation (e.g., in DMSO, air oxidation)

Caption: Proposed synthesis of this compound.

Experimental Protocol:

Step 1: Synthesis of 2-Amino-5-methoxythiophenol (Intermediate 1)

This intermediate can be prepared from 4-methoxyaniline through a two-step process involving thiocyanation followed by reduction, or from 2-amino-5-methoxyphenol. A common method involves the reaction of 4-methoxyaniline with ammonium thiocyanate in the presence of a halogen to form an intermediate, which is then reduced to the corresponding thiophenol.

  • Rationale: This is a well-established method for the synthesis of aminothiophenols, the key precursors for benzothiazole formation. The choice of reducing agent is critical to avoid side reactions.

Step 2: Condensation and Cyclization to form this compound (Product)

  • To a solution of 2-amino-5-methoxythiophenol (1 equivalent) in a suitable solvent such as dimethyl sulfoxide (DMSO) or ethanol, add p-tolualdehyde (1.1 equivalents).

  • The reaction mixture is heated to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) or by column chromatography on silica gel.

  • Rationale: The condensation of an o-aminothiophenol with an aldehyde is a classic and efficient method for the synthesis of 2-substituted benzothiazoles. The use of an oxidizing agent (often atmospheric oxygen when using DMSO as a solvent) facilitates the cyclization to the benzothiazole ring.

Physicochemical Characterization

A thorough characterization of the synthesized this compound is crucial to confirm its identity and purity. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to observe signals corresponding to the aromatic protons of the benzothiazole and p-tolyl rings, a singlet for the methoxy group protons, and a singlet for the methyl group protons on the tolyl ring.

    • ¹³C NMR: Will show characteristic signals for the carbon atoms of the benzothiazole and p-tolyl rings, as well as the methoxy and methyl carbons.

  • Infrared (IR) Spectroscopy: Key absorption bands are expected for C=N stretching of the thiazole ring, C-O stretching of the methoxy group, and aromatic C-H stretching.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound (255.34 g/mol ).

  • Melting Point (MP): Determination of the melting point will provide an indication of the compound's purity.

Potential Biological Activities and Therapeutic Applications

The benzothiazole scaffold is a cornerstone in the development of agents targeting a multitude of diseases. The structural motifs present in this compound strongly suggest its potential as a therapeutic agent, particularly in the fields of oncology and infectious diseases.

4.1. Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of 2-aryl-6-methoxybenzothiazole derivatives.[2][5] These compounds often exert their effects through various mechanisms, including:

  • Induction of Apoptosis: Many benzothiazole derivatives have been shown to trigger programmed cell death in cancer cells.

  • Cell Cycle Arrest: They can halt the proliferation of cancer cells at different phases of the cell cycle.

  • Inhibition of Key Oncogenic Pathways: Benzothiazoles have been reported to inhibit crucial signaling pathways involved in cancer progression.

Proposed Experimental Workflow for Anticancer Evaluation:

Anticancer_Evaluation_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies invitro1 Cytotoxicity Screening (e.g., MTT, SRB assay) against a panel of cancer cell lines invitro2 Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity) invitro1->invitro2 invitro3 Cell Cycle Analysis (Flow Cytometry) invitro2->invitro3 invitro4 Mechanism of Action Studies (e.g., Western Blot for key signaling proteins) invitro3->invitro4 invivo1 Xenograft Mouse Models invitro4->invivo1 If promising in vitro activity invivo2 Toxicity and Pharmacokinetic Studies invivo1->invivo2 start This compound start->invitro1

Sources

Section 1: Compound Identification and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 6-Methoxy-2-(p-tolyl)benzo[d]thiazole

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data on the benzothiazole class of compounds to establish a robust framework for risk mitigation. Given the limited specific toxicological data for this exact molecule, this guide employs a precautionary approach, extrapolating from structurally related analogs and established principles of laboratory safety.

This compound is a heterocyclic organic compound belonging to the benzothiazole family. Derivatives of this scaffold are widely investigated in medicinal chemistry for a range of biological activities, including anticancer and antimicrobial properties.[1][2] Understanding its fundamental properties is the first step in ensuring safe handling.

HierarchyOfControls cluster_main Hierarchy of Controls (Most to Least Effective) Elimination Elimination (Remove the hazard) Substitution Substitution (Replace with a less hazardous substance) Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood, Ventilated Enclosure) Substitution->Engineering Administrative Administrative Controls (SOPs, Training, Designated Areas) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE HandlingWorkflow cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Cleanup A Review SOP & Assemble Materials B Don Appropriate PPE A->B C Verify Fume Hood Functionality B->C D Place Compound on Spill Tray C->D E Weigh Solid into Tare Container D->E F Carefully Add Solvent to Dissolve E->F G Seal Container & Clean External Surface F->G H Decontaminate Work Area (e.g., 70% Ethanol) G->H I Dispose of Waste in Labeled Container H->I J Remove PPE & Wash Hands Thoroughly I->J

Caption: Standard workflow for handling a potentially hazardous solid compound.

Protocol 1: Weighing the Solid Compound

  • Preparation: Before starting, ensure the analytical balance is inside a fume hood or ventilated enclosure. Place a spill tray on the balance pan.

  • Tare: Place a suitable weighing vessel (e.g., glass vial) on the tray and tare the balance.

  • Transfer: Using a clean spatula, carefully transfer the desired amount of this compound into the weighing vessel. Avoid creating dust. Work slowly and deliberately.

  • Seal: Immediately and securely cap the stock bottle and the weighing vessel containing the transferred compound.

  • Clean-up: Using a small brush or a wipe lightly dampened with a suitable solvent (e.g., ethanol), carefully clean the spatula and any residual dust from the work surface and balance. Dispose of cleaning materials as hazardous waste.

Protocol 2: Preparing a Stock Solution

  • Prerequisites: This procedure must be performed in a chemical fume hood. 2[3]. Solvent Addition: Uncap the weighed compound. Using a calibrated pipette, slowly add the desired volume of solvent down the inside wall of the vessel to avoid splashing.

  • Dissolution: Securely cap the vessel. Mix by gentle swirling or vortexing until the solid is completely dissolved. If sonication is required, ensure the vessel is properly sealed.

  • Labeling: Clearly label the solution with the compound name, concentration, solvent, date, and your initials.

  • Storage: Store the solution in a compatible, sealed container in the designated storage location.

Storage Requirements:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area. *[4] Keep away from strong oxidizing agents.

  • Store in a locked cabinet or an area accessible only to authorized personnel.

[5]### Section 5: Emergency Procedures

Immediate and correct response to an emergency can significantly reduce the severity of an incident.

[6]**First Aid Measures (Based on Analog SDS)[5]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.

  • Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Contain: Prevent the spill from spreading. For solids, avoid creating dust. For liquids, use an appropriate absorbent material (e.g., vermiculite, sand).

  • Neutralize/Clean: Wear appropriate PPE (See Table 3). For small spills, carefully sweep up the solid or absorb the liquid. Place the material into a labeled, sealed container for hazardous waste.

  • Decontaminate: Clean the spill area thoroughly with soap and water, followed by a solvent wipe (e.g., 70% ethanol).

  • Report: Report the incident to your laboratory supervisor and institutional Environmental Health & Safety (EHS) department.

Section 6: Disposal Considerations

All waste containing this compound, including contaminated consumables (gloves, wipes, pipette tips) and unused material, must be treated as hazardous waste.

  • Collect waste in a clearly labeled, non-reactive, and sealable container.

  • Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Section 7: Synthesis and Reactivity Hazards

Understanding the synthesis of this compound provides insight into potential impurities and reactivity hazards. A common synthetic route for 2-aryl-benzothiazoles involves the condensation of an o-aminothiophenol with an aromatic aldehyde. I[7]n this case, the reaction would be between 2-amino-5-methoxythiophenol and p-tolualdehyde.

Potential Hazards:

  • Reactants: Thiophenols are notoriously malodorous and toxic. Aldehydes can be irritants and sensitizers.

  • Byproducts: Incomplete cyclization or side reactions could result in residual reactants or other uncharacterized impurities in the final product, which may have their own unique hazards.

  • Reactivity: The compound is likely stable under normal conditions. H[8]owever, avoid contact with strong oxidizing agents, which could lead to vigorous and potentially hazardous reactions.

By maintaining a culture of safety, adhering to these protocols, and treating this compound with the caution it warrants, researchers can effectively mitigate risks and continue their important work in a secure laboratory environment.

References

  • A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles. Environmental Science & Technology.
  • [Toxicity of Some Benzothiazole and Benzoxazole Derivatives Having an Anthelminthic Action]. Meditsinskaia Parazitologiia i Parazitarnye Bolezni.
  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI.
  • A Review on Benzothiazole Derivatives and Their Biological Significances.
  • Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science.
  • SAFETY DATA SHEET - 2-Amino-6-methoxybenzothiazole. Fisher Scientific.
  • GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY. Unknown Source.
  • SAFETY DATA SHEET - 6-Methoxy-2-methylbenzothiazole. Fisher Scientific.
  • This compound. Lead Sciences.
  • SAFETY DATA SHEET - Benzothiazole. Sigma-Aldrich.
  • SAFETY D
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABOR
  • This compound | CAS 101078-51-7. Chemical-Suppliers.
  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Rel
  • Topic 1: Safety in the Organic Chemistry Labor
  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI.
  • 9.4 Guidelines for Working with Particularly Hazardous Substances. Cornell EHS.
  • Convenient route synthesis of some new benzothiazole derivatives and their pharmacological screening as antimicrobial agents.
  • Safety and Handling of Organic Compounds in the Lab. Solubility of Things.
  • 6-Methoxy-2-p-tolylbenzo[d]thiazole, 99% Purity, C15H13NOS, 5 grams. CP Lab Safety.
  • Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine: Regulation of cell cycle and apoptosis by p53 activation via mitochondrial-dependent pathways.
  • (PDF) Design, Synthesis, Characterization and Biological Evaluation of 6-Methoxy-2-aminobenzothioate derivatives against certain bacterial strains.
  • 5-Chloro-6-methoxy-2-methylbenzo[d]thiazole. BLDpharm.
  • Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole. NIH.
  • Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Deriv

Sources

Methodological & Application

Synthesis Protocol for 6-Methoxy-2-(p-tolyl)benzo[d]thiazole: An Application Note

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 6-Methoxy-2-(p-tolyl)benzo[d]thiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The described protocol is an adaptation of a highly efficient, environmentally conscious method utilizing a hydrogen peroxide/hydrochloric acid system as the catalyst and oxidant.[1][2] This application note is intended for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step experimental procedure, an in-depth discussion of the reaction mechanism, and guidelines for the characterization of the final product. The causality behind experimental choices is explained to provide a deeper understanding of the synthesis.

Introduction and Scientific Context

Benzothiazoles are a class of bicyclic heterocyclic compounds featuring a benzene ring fused to a thiazole ring.[3] This scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4][5] The specific compound, this compound, incorporates a methoxy group on the benzene ring and a p-tolyl substituent at the 2-position of the thiazole ring. These substitutions can significantly influence the molecule's physicochemical properties and biological activity.

The synthesis of 2-arylbenzothiazoles, such as the target molecule, is a cornerstone of heterocyclic chemistry. A common and effective method involves the condensation of a 2-aminothiophenol with an aromatic aldehyde.[1][6] This approach has been refined over the years, with the development of various catalytic systems to improve yields, reduce reaction times, and enhance the environmental friendliness of the process. This guide focuses on a particularly efficient method that employs an H₂O₂/HCl system in ethanol at room temperature, offering high yields and a simple work-up procedure.[1]

Reagents and Materials

Starting Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )PuritySupplierNotes
2-Amino-5-methoxythiophenolC₇H₉NOS155.22>90%CommercialUnstable in air and solution, handle under inert atmosphere if possible.[7]
p-TolualdehydeC₈H₈O120.15≥ 99%CommercialColorless to pale yellow liquid.[8]
Hydrogen PeroxideH₂O₂34.0130% (w/w) in H₂OCommercialStrong oxidizer.
Hydrochloric AcidHCl36.4637% (w/w) in H₂OCommercialCorrosive.
EthanolC₂H₅OH46.07AnhydrousCommercial
Sodium BicarbonateNaHCO₃84.01ACS GradeCommercialFor neutralization.
Ethyl AcetateC₄H₈O₂88.11ACS GradeCommercialFor extraction.
HexaneC₆H₁₄86.18ACS GradeCommercialFor recrystallization.
Anhydrous Sodium SulfateNa₂SO₄142.04ACS GradeCommercialFor drying.
Equipment
  • Round-bottom flask (50 mL or 100 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Separatory funnel

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer

  • FT-IR spectrometer

  • Mass spectrometer

Experimental Protocol: Synthesis of this compound

This protocol is based on the efficient synthesis of 2-substituted benzothiazoles catalyzed by an H₂O₂/HCl system.[1] The reaction proceeds via the condensation of 2-amino-5-methoxythiophenol with p-tolualdehyde.

Reaction Setup and Procedure
  • Reaction Mixture Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-5-methoxythiophenol (1.55 g, 10 mmol) and p-tolualdehyde (1.20 g, 10 mmol) in 30 mL of ethanol. Stir the mixture at room temperature until all solids are dissolved.

  • Catalyst Addition: To the stirred solution, add 30% hydrogen peroxide (6.8 mL, 60 mmol) followed by the dropwise addition of concentrated hydrochloric acid (2.5 mL, 30 mmol) over 5 minutes. The optimal molar ratio of 2-aminothiophenol to aldehyde, H₂O₂, and HCl is approximately 1:1:6:3.[1]

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.

  • Work-up and Isolation:

    • Upon completion of the reaction, pour the mixture into 100 mL of cold water.

    • Neutralize the solution by the slow addition of solid sodium bicarbonate until the effervescence ceases (pH ~7-8).

    • The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it with copious amounts of water.

    • For any product remaining in the aqueous layer, perform an extraction with ethyl acetate (3 x 50 mL).

    • Combine the organic extracts with the filtered solid and dissolve in ethyl acetate.

    • Dry the combined organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol or a mixture of ethyl acetate and hexane, to yield the pure this compound as a solid.

Flow Diagram of the Synthesis Workflow

G cluster_start Starting Materials cluster_reagents Reagents & Solvent start_A 2-Amino-5-methoxythiophenol reaction Reaction at Room Temp (1-2h) start_A->reaction start_B p-Tolualdehyde start_B->reaction reagent_A Ethanol reagent_A->reaction reagent_B H₂O₂/HCl reagent_B->reaction workup Work-up: 1. Quench with H₂O 2. Neutralize with NaHCO₃ 3. Filter/Extract with EtOAc reaction->workup purification Purification: Recrystallization workup->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

Mechanism of Reaction

The synthesis of 2-arylbenzothiazoles from 2-aminothiophenols and aldehydes proceeds through a condensation reaction followed by an oxidative cyclization. The H₂O₂/HCl system serves as both a catalyst and an oxidant.

  • Schiff Base Formation: The reaction initiates with the nucleophilic attack of the amino group of 2-amino-5-methoxythiophenol on the carbonyl carbon of p-tolualdehyde. This is followed by dehydration to form a benzothiazoline intermediate (a type of Schiff base).

  • Oxidative Cyclization: The benzothiazoline intermediate then undergoes an oxidative dehydrogenation, facilitated by the H₂O₂/HCl system, to form the stable aromatic benzothiazole ring. Hydrogen peroxide acts as the terminal oxidant in this step.

G reactant1 2-Amino-5-methoxythiophenol intermediate Benzothiazoline Intermediate reactant1->intermediate + reactant2 p-Tolualdehyde reactant2->intermediate product This compound intermediate->product [O] H₂O₂/HCl

Caption: Simplified reaction mechanism for benzothiazole formation.

Characterization of the Final Product

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • Melting Point: A sharp melting point range indicates a high degree of purity.

  • FT-IR Spectroscopy: Expected characteristic peaks include C=N stretching of the thiazole ring, C-O-C stretching of the methoxy group, and aromatic C-H stretching.

  • ¹H NMR Spectroscopy: The spectrum should show characteristic signals for the aromatic protons on both the benzothiazole and p-tolyl rings, as well as singlets for the methoxy and methyl protons.

  • ¹³C NMR Spectroscopy: The spectrum will confirm the presence of all unique carbon atoms in the molecule.

  • Mass Spectrometry: The molecular ion peak should correspond to the calculated molecular weight of this compound (C₁₅H₁₃NOS, M.W. = 255.34 g/mol ).

Safety and Handling Precautions

  • 2-Amino-5-methoxythiophenol: This compound is known to be unstable in air and solution.[7] It is advisable to handle it in a well-ventilated fume hood and, for prolonged storage, under an inert atmosphere.

  • p-Tolualdehyde: This compound is harmful if swallowed and can cause skin and serious eye irritation.[9][10] It may also cause respiratory irritation. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Hydrogen Peroxide (30%): A strong oxidizing agent. Avoid contact with skin and eyes.

  • Hydrochloric Acid (conc.): Highly corrosive. Handle with extreme care in a fume hood.

  • All experimental procedures should be conducted in a well-ventilated fume hood.

Conclusion

The protocol detailed in this application note provides a reliable and efficient method for the synthesis of this compound. The use of an H₂O₂/HCl catalytic system offers several advantages, including mild reaction conditions, high yields, and a straightforward work-up procedure. This makes it an attractive method for both academic research and industrial applications. By understanding the underlying mechanism and adhering to the safety precautions, researchers can successfully synthesize this valuable benzothiazole derivative for further investigation in various scientific fields.

References

  • Understanding p-Tolualdehyde (CAS 104-87-0): Properties, Safety, and Handling. (URL: [Link])
  • Guo, et al.
  • Synthesis of 2-substituted-6-hydroxy and 6-methoxy benzothiazoles
  • What's P-tolualdehyde Used For?
  • A simple and efficient synthesis of 2-substituted benzothiazoles c
  • L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation - Journal of Applied Science and Engineering. (URL: [Link])
  • Oxalic acid: L-proline (LTTM)
  • para-tolualdehyde, 104-87-0 - The Good Scents Company. (URL: [Link])
  • How can I synthesize 2-amino-5-methoxyphenol?
  • Catalyst-Free Synthesis of 2-Arylbenzothiazoles in an Air/DMSO Oxidant System. (URL: [Link])
  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Rel
  • Step 2: Preparation of 2-amino-5-methoxythiophenol - PrepChem.com. (URL: [Link])
  • Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives - Der Pharma Chemica. (URL: [Link])
  • Synthesis of 2-substituted BTs using H2O2/HCl.
  • Preparation, characterization and study the biological activity for (six and seven)
  • Mild and Highly Efficient Method for the Synthesis of 2-Arylbenzimidazoles and 2-Arylbenzothiazoles - Organic Chemistry Portal. (URL: [Link])
  • L-Proline catalyzed one-step synthesis of 4,5-diaryl-2H-1,2,3-triazoles from heteroaryl cyanostilbenes via [3+2] cycloaddition of azide - NIH. (URL: [Link])
  • CN108299259B - Preparation method of 2-amino-5-thiophenyl- (2-methoxy)
  • Synthesis of 2-arylbenzothiazole using 2-aminothiophenol and nitriles - ResearchG
  • Synthesis, antibacterial evaluation and in silico studies of novel 2-(benzo[d]thiazol-2-yl)-N-arylacetamides and their derivatives as potential DHFR inhibitors - PMC - NIH. (URL: [Link])
  • 4-methoxyphenol to 2-hydroxy-5-methoxythiophenol , Hive Novel Discourse. (URL: [Link])
  • (PDF) Design, Synthesis, Characterization and Biological Evaluation of 6-Methoxy-2-aminobenzothioate derivatives against certain bacterial strains.
  • (PDF)
  • Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents - PMC - NIH. (URL: [Link])
  • Synthesis of 2‐arylbenzothiazoles 96 starting from 95 and 96 using...
  • l-Proline-catalysed synthesis of 2-aryl-2H,5H-thiopyrano[2,3-b] thiochromen-5-ones from 4-hydroxydithiocoumarins and cinnamaldehyde derivatives - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

Sources

Application Notes & Protocols: Utilizing 6-Methoxy-2-(p-tolyl)benzo[d]thiazole for Cellular Imaging of Amyloid Aggregates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling Amyloid Structures with a Thioflavin T Analogue

6-Methoxy-2-(p-tolyl)benzo[d]thiazole is a heterocyclic organic compound belonging to the benzothiazole class. Structurally, it is a derivative of Dehydrothio-p-toluidine and is closely related to the widely used amyloid-binding dye, Thioflavin T (ThT). Its core structure provides the necessary planar and hydrophobic characteristics that facilitate intercalation within the cross-β sheet structures of amyloid fibrils.

While often synthesized as an intermediate in the creation of more complex imaging agents or radiotracers for Positron Emission Tomography (PET) targeting amyloid-beta (Aβ) plaques in Alzheimer's disease, its intrinsic fluorescence upon binding to these aggregates makes it a valuable tool in its own right for in vitro and cell-based imaging assays. This document provides a comprehensive guide to its application, grounded in the principles of fluorescence spectroscopy and cell biology.

Principle of Action: A Molecular Rotor Mechanism

The utility of this compound as an amyloid sensor stems from its behavior as a "molecular rotor."

  • In Isotropic Solution (e.g., buffer): When unbound, the molecule's constituent aromatic rings (benzothiazole and tolyl groups) can freely rotate around the central carbon-carbon single bond. This intramolecular rotation provides a non-radiative pathway for the molecule to exit its excited state after absorbing a photon, resulting in very low, or quenched, fluorescence.

  • In Anisotropic Environments (Bound to Amyloid): Upon binding to the channels formed by the β-sheets of amyloid fibrils, this intramolecular rotation is sterically hindered. The constrained environment forces the molecule to release its absorbed energy through radiative decay, leading to a significant enhancement in fluorescence quantum yield and a pronounced, detectable signal.

This "light-up" property ensures a high signal-to-noise ratio, as the probe is only highly fluorescent when bound to its target, minimizing background from unbound molecules.

G cluster_0 Unbound State (Aqueous Buffer) cluster_1 Bound State (Amyloid Fibril) Unbound Unbound Probe (Low Fluorescence) Rotation Intramolecular Rotation (Non-Radiative Decay) Unbound->Rotation Energy Dissipation Bound Bound Probe (High Fluorescence) Unbound->Bound Excitation1 Photon Excitation (e.g., ~350-400 nm) Excitation1->Unbound Emission Fluorescence Emission (e.g., ~450-500 nm) Bound->Emission Radiative Decay Amyloid Amyloid Beta-Sheet Bound->Amyloid Binding Event (Rotation Restricted) Excitation2 Photon Excitation (e.g., ~350-400 nm) Excitation2->Bound

Caption: Mechanism of this compound fluorescence.

Photophysical & Chemical Properties

Accurate imaging requires understanding the compound's spectral characteristics. While the exact values can be solvent-dependent, the properties are generally analogous to Thioflavin T and other benzothiazole derivatives.

PropertyValue / CharacteristicRationale & Implication for Imaging
Molecular Formula C₁₅H₁₃NOSDefines the compound's structure and molecular weight.
Molecular Weight 255.34 g/mol Important for preparing stock solutions of known molarity.
Excitation Max (λex) ~350 - 410 nmUse a DAPI or similar filter cube for excitation. The broad excitation allows for some flexibility.
Emission Max (λem) ~440 - 500 nmSignal will be detected in the blue-to-green channel. Ensure no significant spectral overlap with other fluorophores.
Stokes Shift ~90 - 100 nmA large Stokes shift is advantageous as it minimizes self-quenching and simplifies filter selection.
Solubility Soluble in DMSO, EthanolStock solutions should be prepared in a non-aqueous, cell-compatible solvent like DMSO.

Note: The exact excitation and emission maxima should be determined empirically for your specific imaging system and buffer conditions, as they are highly sensitive to the local environment.

Experimental Protocol: Staining Intracellular Amyloid Aggregates

This protocol provides a generalized workflow for staining cells that are known or induced to form intracellular protein aggregates.

Reagent Preparation
  • Stock Solution (10 mM):

    • Weigh out 2.55 mg of this compound.

    • Dissolve in 1 mL of anhydrous Dimethyl Sulfoxide (DMSO).

    • Vortex thoroughly until fully dissolved.

    • Aliquot into smaller volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles.

    • Store at -20°C, protected from light. This stock is stable for several months.

  • Working Solution (1-10 µM):

    • Immediately before use, dilute the 10 mM stock solution into your desired cell culture medium or a suitable imaging buffer (e.g., PBS or HBSS).

    • Example: To make 1 mL of a 5 µM working solution, add 0.5 µL of the 10 mM stock to 999.5 µL of medium.

    • Causality: The final concentration must be optimized. Start with 5 µM. Concentrations that are too high can lead to non-specific binding and potential cytotoxicity, while concentrations that are too low will result in a poor signal-to-noise ratio.

Cell Culture & Treatment
  • Cell Plating: Plate your cells of interest (e.g., SH-SY5Y neuroblastoma cells, primary neurons, or an inducible aggregate model) onto a suitable imaging vessel (e.g., glass-bottom dishes, chamber slides). Ensure the cell density allows for clear visualization of individual cells (~60-70% confluency).

  • Induction of Aggregation (If applicable): If using an inducible model, treat the cells with the appropriate stimulus (e.g., pre-formed fibrils, proteasome inhibitors like MG132, or other stressors) to promote protein aggregation. Include an untreated control group.

  • Positive & Negative Controls:

    • Positive Control: A cell line or condition known to robustly form aggregates.

    • Negative Control: The same cell line without the induction treatment, or a cell line that does not form aggregates. This is critical to establish the baseline fluorescence and specificity of the staining.

Staining & Imaging Workflow

G cluster_prep Preparation cluster_stain Staining cluster_image Imaging A Prepare 10 mM Stock in DMSO D Prepare Fresh Working Solution (1-10 µM) A->D B Culture Cells on Imaging Dish C Induce Aggregation (e.g., with stressors) B->C Experimental Group E Remove old medium C->E F Add Working Solution to cells D->F E->F G Incubate 15-30 min at 37°C, 5% CO₂ F->G H Wash 2x with warm PBS or medium G->H I Add fresh imaging buffer (e.g., HBSS) H->I J Image on Microscope (DAPI/ThT Channel) I->J

The Benzothiazole Scaffold in Neuroscience: Application Notes for 6-Methoxy-2-(p-tolyl)benzo[d]thiazole in Amyloid-β Imaging

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Benzothiazoles in Unraveling Neurodegenerative Disease

The intricate pathology of neurodegenerative diseases, particularly Alzheimer's disease (AD), necessitates the development of precise molecular tools for early diagnosis and the evaluation of therapeutic interventions. A key hallmark of AD is the extracellular deposition of amyloid-beta (Aβ) plaques in the brain.[1][2] The benzothiazole scaffold has emerged as a privileged structure in the design of agents capable of binding to these Aβ aggregates with high affinity and specificity.[3][4]

This document provides detailed application notes and protocols for the use of 6-Methoxy-2-(p-tolyl)benzo[d]thiazole , a member of this promising class of compounds. While direct literature on this specific molecule is emerging, its structural similarity to the groundbreaking and extensively validated Pittsburgh Compound B (PiB) allows for the adaptation of established methodologies.[1][3] PiB, a radiolabeled benzothiazole derivative, was the first to allow for the in vivo visualization of Aβ plaques in the living human brain using Positron Emission Tomography (PET), revolutionizing AD research.[3][5]

These notes are designed to guide researchers in harnessing the potential of this compound and its derivatives for the study of amyloid pathology. The protocols provided are based on well-established techniques for amyloid-binding agents and are intended to be a starting point for the development of specific assays tailored to this compound.

Mechanism of Action: Targeting the β-Sheet Structure of Amyloid Fibrils

The utility of this compound as an amyloid imaging agent is predicated on its ability to bind to the characteristic β-sheet secondary structure of aggregated Aβ peptides that form amyloid plaques.[3] This binding mechanism is analogous to that of Thioflavin T, a fluorescent dye historically used for the histological staining of amyloid plaques.[3] The planar nature of the benzothiazole ring system allows it to intercalate between the β-sheets of the amyloid fibrils.[3]

Upon binding, derivatives of this class of compounds often exhibit enhanced fluorescence, a property that can be exploited for in vitro visualization techniques.[6] For in vivo imaging applications, the molecule can be radiolabeled, typically with isotopes such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F), to enable detection by PET.[5][7]

The specificity of these compounds for Aβ plaques over other protein aggregates, such as neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein, is a critical feature, although some derivatives may show off-target binding.[1][7]

PART 1: In Vitro Applications and Protocols

Fluorescence Microscopy for Aβ Plaque Visualization in Brain Tissue

This protocol outlines the use of non-radiolabeled this compound for the fluorescent staining of Aβ plaques in post-mortem brain tissue sections from AD patients or transgenic animal models.

Principle: The compound is expected to exhibit enhanced fluorescence upon binding to Aβ plaques, allowing for their visualization using fluorescence microscopy.

Materials:

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Ethanol

  • Formalin-fixed, paraffin-embedded or frozen brain tissue sections (10-20 µm thickness)

  • Mounting medium

  • Fluorescence microscope with appropriate filter sets

Protocol:

  • Tissue Preparation:

    • For frozen sections, allow slices to air dry at room temperature for 30 minutes.

    • For paraffin-embedded sections, deparaffinize and rehydrate through a series of xylene and graded ethanol washes.

  • Staining Solution Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the stock solution in a suitable buffer (e.g., 50% ethanol in PBS) to a final working concentration (typically in the low micromolar range, optimization required).

  • Incubation:

    • Cover the tissue sections with the staining solution and incubate for 10-30 minutes at room temperature in the dark.

  • Washing:

    • Gently wash the sections in buffer (e.g., 50% ethanol in PBS) to remove unbound compound.

    • Perform a final rinse in PBS.

  • Mounting and Imaging:

    • Coverslip the sections using an aqueous mounting medium.

    • Visualize the stained plaques using a fluorescence microscope. The excitation and emission maxima will need to be determined empirically for this specific compound.

In Vitro Autoradiography for Quantifying Aβ Plaque Density

This protocol describes the use of a radiolabeled version of this compound to quantify Aβ plaque density in brain tissue sections.

Principle: A radiolabeled form of the compound binds to Aβ plaques. The emitted radiation is captured on a phosphor imaging plate, and the signal intensity, which corresponds to the density of binding sites, is quantified.[8][9]

Materials:

  • Radiolabeled this compound (e.g., [¹¹C] or [³H]-labeled)

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • Wash buffer (e.g., ice-cold PBS)

  • Cryostat-sectioned brain tissue (10-20 µm) mounted on slides[8]

  • Phosphor imaging plates and scanner[8][9]

  • Autoradiographic standards

Protocol:

  • Tissue Preparation:

    • Thaw-mount cryostat-cut tissue sections onto microscope slides and store at -80°C until use.[8]

  • Incubation:

    • Bring slides to room temperature.

    • Incubate the sections with the radioligand solution (typically in the low nanomolar range, to be optimized) in a humidified chamber for 60-90 minutes at room temperature.[8]

    • For determination of non-specific binding, co-incubate a set of adjacent sections with an excess of a non-radiolabeled amyloid-binding compound.

  • Washing:

    • Rapidly wash the slides in ice-cold wash buffer (e.g., 3 x 5 minutes) to remove unbound radioligand.[8]

    • Perform a final brief dip in distilled water and air dry.[8]

  • Exposure and Imaging:

    • Appose the dried sections to a phosphor imaging plate along with calibrated radioactive standards.[8]

    • Expose for a suitable duration (from hours to days, depending on the isotope and signal intensity).

    • Scan the plate using a phosphorimager.

  • Data Analysis:

    • Quantify the signal intensity in specific brain regions of interest.

    • Calculate specific binding by subtracting the non-specific binding signal from the total binding signal.

Experimental Workflow for In Vitro Autoradiography

cluster_prep Tissue Preparation cluster_incubation Incubation cluster_wash Washing & Drying cluster_imaging Imaging & Analysis prep1 Cryosection Brain Tissue (10-20 µm) prep2 Thaw-mount on Slides prep1->prep2 inc1 Incubate with Radiolabeled This compound prep2->inc1 Total Binding inc2 Incubate with Radioligand + Excess Cold Ligand (Non-specific) prep2->inc2 Non-specific Binding wash1 Wash in Ice-Cold Buffer inc1->wash1 inc2->wash1 wash2 Air Dry Slides wash1->wash2 img1 Expose to Phosphor Plate wash2->img1 img2 Scan Plate img1->img2 img3 Quantify Signal img2->img3

Caption: Workflow for in vitro autoradiography using radiolabeled benzothiazole derivatives.

Radioligand Binding Assay in Brain Homogenates

This protocol is for determining the binding affinity (Kᵢ) of this compound for Aβ aggregates in brain homogenates from AD patients or transgenic models.

Principle: A competition binding assay is performed where the test compound (this compound) competes with a known radioligand (e.g., [³H]PiB or [¹²⁵I]IMPY) for binding to Aβ plaques in the homogenate. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined, and the Kᵢ is calculated.[10]

Materials:

  • Post-mortem AD brain tissue or brain tissue from an appropriate animal model

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)[10]

  • A known radioligand with high affinity for Aβ plaques (e.g., [³H]PiB)

  • This compound

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter and fluid

Protocol:

  • Membrane Preparation:

    • Homogenize brain tissue in ice-cold homogenization buffer.[10]

    • Centrifuge the homogenate at low speed to remove debris.

    • Centrifuge the supernatant at high speed to pellet the membranes containing Aβ plaques.[10]

    • Wash the pellet and resuspend in assay buffer. Determine protein concentration.[10]

  • Binding Assay:

    • In a 96-well plate, add brain homogenate, a fixed concentration of the radioligand, and varying concentrations of the test compound (this compound).[10]

    • Define total binding (radioligand only) and non-specific binding (radioligand + a saturating concentration of a known amyloid-binding drug).

    • Incubate at room temperature for 60 minutes with gentle agitation.[10]

  • Filtration and Counting:

    • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.[10]

    • Wash the filters with ice-cold buffer.

    • Place filters in scintillation vials, add scintillation fluid, and count the radioactivity.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

ParameterDescriptionTypical Value Range for Amyloid Binders
Kᵢ (nM) Inhibitory constant, a measure of binding affinity.< 20 nM for high-affinity binders
IC₅₀ (nM) Concentration of competitor that displaces 50% of the radioligand.Varies depending on assay conditions
Bₘₐₓ (pmol/mg protein) Maximum density of binding sites.Varies with disease severity and brain region

Table 1: Key parameters determined from radioligand binding assays.

PART 2: In Vivo Applications and Protocols

Positron Emission Tomography (PET) Imaging of Cerebral Aβ

This section provides a general framework for conducting in vivo PET imaging studies in animal models or human subjects using a radiolabeled version of this compound, such as with ¹¹C.

Principle: The ¹¹C-labeled compound is injected intravenously, crosses the blood-brain barrier, and binds to Aβ plaques. The positrons emitted from the decay of ¹¹C annihilate with electrons, producing two 511 keV gamma photons that are detected by the PET scanner, allowing for the three-dimensional mapping of Aβ plaque distribution in the brain.[3]

Radiosynthesis of [¹¹C]this compound (Proposed)

The radiosynthesis would likely follow established methods for ¹¹C-methylation of a suitable precursor.[11][12] A common strategy involves the N-methylation of a desmethyl precursor using [¹¹C]methyl iodide ([¹¹C]MeI) or [¹¹C]methyl triflate ([¹¹C]MeOTf).[12][13]

cluster_production Radionuclide Production cluster_synthon Synthon Preparation cluster_labeling Radiolabeling cluster_purification Purification & Formulation cluster_qc Quality Control prod1 Cyclotron Production of [¹¹C]CO₂ or [¹¹C]CH₄ syn1 Conversion to [¹¹C]MeI or [¹¹C]MeOTf prod1->syn1 lab1 Reaction of Synthon with Precursor syn1->lab1 pur1 HPLC Purification lab1->pur1 pur2 Formulation in Sterile Saline pur1->pur2 qc1 Radiochemical Purity, Molar Activity, etc. pur2->qc1

Caption: General workflow for the radiosynthesis of a ¹¹C-labeled PET tracer.

PET Imaging Protocol (General Outline):

  • Subject Preparation:

    • Subjects (animal or human) are positioned in the PET scanner.

    • A transmission scan may be performed for attenuation correction.

  • Radiotracer Administration:

    • An intravenous bolus injection of the radiolabeled tracer is administered. A typical injected dose for human studies with ¹¹C-labeled tracers is 250-450 MBq.[1]

  • Image Acquisition:

    • Dynamic emission scanning begins immediately after injection and continues for a specified duration (e.g., 60-90 minutes).[1]

  • Image Reconstruction and Analysis:

    • Images are reconstructed, correcting for attenuation, scatter, and radioactive decay.

    • The regional brain uptake of the tracer is quantified. Standardized Uptake Value Ratios (SUVRs) are often calculated by normalizing the uptake in target regions (e.g., cortex) to a reference region with little to no specific binding (e.g., cerebellum).

PropertyDesired Characteristic for a PET Amyloid Imaging Agent
Blood-Brain Barrier Penetration High initial brain uptake (>1.5% ID/g in mice)
Binding Affinity (Kᵢ) High affinity for Aβ plaques (<10 nM)
Specificity High binding to Aβ plaques with low binding to other brain structures
Kinetics Rapid washout from non-target brain regions
Metabolism Limited formation of brain-penetrant radiometabolites

Table 2: Desirable properties for a PET radioligand for amyloid imaging.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel neuroscience research tools. The protocols and application notes provided here, based on the extensive knowledge gained from its close analog, Pittsburgh Compound B, offer a robust starting point for its characterization and use. Future research should focus on the direct evaluation of this compound's binding affinity and specificity, its fluorescent properties, and the development and validation of its radiolabeled forms for in vivo imaging. Such studies will be crucial in determining its ultimate utility in the ongoing effort to understand and combat Alzheimer's disease and other neurodegenerative disorders characterized by amyloid pathology. The multi-target potential of benzothiazole derivatives, including their possible roles as inhibitors of cholinesterase or monoamine oxidase B, also warrants further investigation.[14][15]

References

  • The Discovery and Development of Pittsburgh Compound-B (PIB): A Breakthrough in Alzheimer's Disease Research. (2024). Open MedScience.
  • Myburgh, P. J., Moore, M. D., Pathirannahel, B. L., Grace, L. R., & Sai, K. K. S. (2023). Fully automated production of [11C]PiB for clinical use on Trasis-AllinOne synthesizer module.
  • Moore, M. D., Pathirannahel, B. L., Myburgh, P. J., & Sai, K. K. S. (2024). Two decades of [11C]PiB synthesis, 2003-2023: a review. American Journal of Nuclear Medicine and Molecular Imaging, 14(1), 48–62. [Link]
  • Moore, M. D., Pathirannahel, B. L., Myburgh, P. J., & Sai, K. K. S. (2024). Two decades of [11C]PiB synthesis, 2003-2023: a review. American Journal of Nuclear Medicine and Molecular Imaging, 14(1), 48–62.
  • Moore, M. D., Pathirannahel, B. L., Myburgh, P. J., & Sai, K. K. S. (2024). Two decades of [11C]PiB synthesis, 2003-2023: a review. American Journal of Nuclear Medicine and Molecular Imaging, 14(1), 48–62. [Link]
  • Singh, A. K., Gambhir, S., & Dixit, M. (2024). Automated Synthesis of [11C]PiB via [11CH3OTf]-as Methylating Agent for PET Imaging of β-Amyloid. Current Radiopharmaceuticals, 17(3), 302-311.
  • Lockhart, A., Ye, L., Judd, D. B., et al. (2007). Pittsburgh Compound-B (PiB) binds amyloid β-protein protofibrils. Journal of Neurochemistry, 103(5), 2037-2044. [Link]
  • Autoradiography Protocol. (n.d.). Gifford Bioscience.
  • Pittsburgh compound B. (n.d.). In Wikipedia. [Link]
  • Lockhart, A., Ye, L., Judd, D. B., et al. (2007). Pittsburgh Compound-B (PiB) binds amyloid β-protein protofibrils. R Discovery.
  • Ghafouri-Fard, S., Abak, A., Shoorei, H., et al. (2022). The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review. Frontiers in Pharmacology, 13, 934371. [Link]
  • Cifelli, J. L., Chung, T. S., Liu, H., et al. (2016). Benzothiazole Amphiphiles Ameliorate Amyloid β-Related Cell Toxicity and Oxidative Stress. ACS Chemical Neuroscience, 7(12), 1733–1742. [Link]
  • Herth, M. M., & Kramer, V. (2019). Autoradiography as a Simple and Powerful Method for Visualization and Characterization of Pharmacological Targets. Journal of Visualized Experiments, (145), e59253. [Link]
  • Poduslo, J. F., Wengenack, T. M., Curran, G. L., et al. (2002). Molecular targeting of Alzheimer's amyloid plaques for contrast-enhanced magnetic resonance imaging. Neurobiology of Disease, 11(2), 315–329. [Link]
  • Pabreja, K., & Szymański, P. (2024). Recent Advances in the Search for Effective Anti-Alzheimer’s Drugs. International Journal of Molecular Sciences, 25(9), 4785. [Link]
  • El-Sayed, N. F., El-Gamal, M. I., Al-Sha'er, M. A., et al. (2023). Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2175821. [Link]
  • Zhang, W., O'Dell, T. J., & Kung, H. F. (2014). Candidate PET Radioligand Development for Neurofibrillary Tangles: Two Distinct Radioligand Binding Sites Identified in Postmortem Alzheimer's Disease Brain. Journal of Medicinal Chemistry, 57(15), 6527–6538. [Link]
  • El-Sayed, N. F., El-Gamal, M. I., Al-Sha'er, M. A., et al. (2023). Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2175821. [Link]
  • Grabarz, A. M., Patalas-Krawczyk, P., & Cysewski, P. (2023). BF2-Functionalized Benzothiazole Amyloid Markers: Effect of Donor Substituents on One- and Two-Photon Properties. The Journal of Physical Chemistry B, 127(50), 10731–10741. [Link]
  • El-Sayed, N. F., El-Gamal, M. I., Al-Sha'er, M. A., et al. (2023). Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease.
  • 2-(4'-Dimethylaminophenyl)-6-[125I]iodobenzothiazole. (2007). In Molecular Imaging and Contrast Agent Database (MICAD).
  • Mathis, C. A., Wang, Y., & Klunk, W. E. (2004). Radioligand development for PET imaging of beta-amyloid (Abeta)--current status. Current Pharmaceutical Design, 10(13), 1469–1481. [Link]
  • Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience.
  • Fisherman, J. R., & DeLisa, M. P. (2011). Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility. Protein Engineering, Design and Selection, 24(1-2), 111–121. [Link]
  • Pérez-Pérez, A., Pérez-García, L. A., Pérez-González, M. Z., et al. (2022). In Silico and In Vitro Studies of Benzothiazole-Isothioureas Derivatives as a Multitarget Compound for Alzheimer's Disease. Molecules, 27(19), 6245. [Link]
  • Papagiannaros, A., Tziomara, P., Tsoukalas, C., et al. (2013). 2-(4′-Aminophenyl)benzothiazole Labeled with 99mTc-Cyclopentadienyl for Imaging β-Amyloid Plaques. ACS Medicinal Chemistry Letters, 4(12), 1152–1156. [Link]
  • 18F-Labeled 6-methyl-2-(4'-fluorophenyl)-1,3-benzothiazole. (2009). In Molecular Imaging and Contrast Agent Database (MICAD).
  • Cifelli, J. L., Chung, T. S., Liu, H., et al. (2016). Benzothiazole Amphiphiles Ameliorate Amyloid-β-Related Cell Toxicity and Oxidative Stress.
  • 18F-Labeled 6-amino-2-(4'-fluorophenyl)-1,3-benzothiazole and other derivatives. (2009). In Molecular Imaging and Contrast Agent Database (MICAD).
  • Luo, Z., Chen, L., Cuny, G. D., et al. (2011). Potential CRF1R PET imaging agents: N-fluoroalkyl-8-(6-methoxy-2-methylpyridin-3-yl)-2,7-dimethyl-N-alkylpyrazolo[1,5-a][3][5][12]triazin-4-amines. Bioorganic & Medicinal Chemistry Letters, 21(8), 2484–2488. [Link]

Sources

Topic: Experimental Design for 6-Methoxy-2-(p-tolyl)benzo[d]thiazole Studies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: A Strategic Framework for the Preclinical Evaluation of 6-Methoxy-2-(p-tolyl)benzo[d]thiazole

The benzothiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including notable anticancer properties.[1][2][3][4] The novel compound, this compound, emerges from this class as a promising candidate for therapeutic development. Its structural features—a methoxy group on the benzothiazole ring and a tolyl group at the 2-position—are modifications that have been shown in related analogues to influence cytotoxic potency and selectivity.[3][5]

This document provides a comprehensive, multi-stage experimental framework designed to rigorously characterize this compound, from initial physicochemical validation to in vivo efficacy and pharmacokinetic profiling. As a senior application scientist, the rationale behind this guide is to move beyond a simple checklist of procedures. Instead, it presents an integrated, decision-driven workflow where the results from each stage logically inform the next, ensuring a robust and efficient evaluation. The protocols herein are designed to be self-validating, incorporating essential controls to ensure data integrity and reproducibility, aligning with the stringent requirements of preclinical drug development.[6][7]

Overall Experimental Workflow

The evaluation of a new chemical entity (NCE) like this compound follows a structured progression. The workflow is designed to first establish the compound's identity and fundamental properties, then assess its biological activity and mechanism in vitro, and finally, evaluate its performance and behavior in a complex in vivo system.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: In Vitro Evaluation A Compound Synthesis & Physicochemical Characterization B Purity, Identity (NMR, MS) & Solubility Assessment A->B Verification C Cell Viability Screening (e.g., MTT/XTT Assays) B->C D Mechanism of Action (MoA) (e.g., Apoptosis Assays) C->D If Active (Low IC50) E Pharmacokinetic (PK) Profiling (Rodent Model) D->E Promising MoA F Efficacy Evaluation (Xenograft Model) D->F Promising MoA G cluster_MoA Mechanism of Action Studies Start Select Panel of Cancer Cell Lines (e.g., Breast, Colon, Lung) Assay Perform Cell Viability Assay (MTT or XTT) Start->Assay Calculate Calculate IC50 Values Assay->Calculate Decision Is IC50 in Potent Range (e.g., <10 µM)? Calculate->Decision Apoptosis Apoptosis Assay (Annexin V / PI Staining) Decision->Apoptosis Yes Stop Compound is Not Potent (Consider Deprioritizing) Decision->Stop No Caspase Caspase Activity Assay (Caspase-3/7) Apoptosis->Caspase Confirm Apoptotic Pathway Pathway Further Mechanistic Probes (e.g., Western Blot for Bcl-2/Bax) Caspase->Pathway

Sources

6-Methoxy-2-(p-tolyl)benzo[d]thiazole assay development and protocols

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Assay Development for 6-Methoxy-2-(p-tolyl)benzo[d]thiazole and Related Bioactive Compounds

Introduction: The Benzothiazole Scaffold in Modern Drug Discovery

The benzothiazole core is a privileged heterocyclic structure that has garnered significant attention from medicinal chemists due to its versatile pharmacological profile.[1][2] This bicyclic system, consisting of a benzene ring fused to a thiazole ring, serves as a foundational scaffold for a multitude of biologically active agents.[3] Derivatives of benzothiazole have demonstrated a remarkable breadth of therapeutic potential, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and anticonvulsant activities.[2][4][5][6] The structural adaptability of the benzothiazole nucleus allows for substitutions at various positions, enabling the fine-tuning of its physicochemical properties and biological targets.[7]

This guide focuses on This compound (CAS 101078-51-7), a representative member of this important chemical class.[8] The presence of a methoxy group at the 6-position and a p-tolyl group at the 2-position are key structural features that may confer specific biological activities.[7] The methoxy group, for instance, is known to influence the lipophilicity and metabolic stability of compounds, potentially enhancing their cell permeability and overall efficacy.[7]

As a Senior Application Scientist, this document is designed to provide researchers, scientists, and drug development professionals with a comprehensive, experience-driven framework for the initial biological characterization of this compound. Instead of a rigid template, this guide presents a logical workflow, from fundamental characterization to a suite of robust in vitro assays, explaining not just the "how" but the critical "why" behind each protocol. The methodologies described herein are designed to be self-validating and serve as a robust starting point for uncovering the therapeutic potential of this and other novel benzothiazole derivatives.

Section 1: Compound Characterization and Stock Solution Preparation

Before any biological evaluation, it is imperative to thoroughly characterize the test compound and prepare accurate, stable stock solutions. This foundational step ensures the reproducibility and reliability of all subsequent experimental data.

1.1 Physicochemical Properties

A summary of the key properties for this compound is provided below.

PropertyValueSource
CAS Number 101078-51-7[8]
Molecular Formula C₁₅H₁₃NOS[8]
Molecular Weight 255.34 g/mol [8]
Appearance Liquid, Solid, or Semi-solid
Purity >98% (Recommended)

1.2 Essential Characterization Techniques

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and identifies the positions of protons and carbons. The resulting spectra should be consistent with the proposed structure of this compound.[9][10]

  • Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its identity and elemental composition.[11]

  • High-Performance Liquid Chromatography (HPLC): Assesses the purity of the compound. For biological assays, a purity of ≥95% is essential to avoid confounding results from impurities.

1.3 Protocol: Preparation of Master Stock Solution

Scientist's Note: The choice of solvent is critical. Dimethyl sulfoxide (DMSO) is a common choice for its ability to dissolve a wide range of organic compounds. However, the final concentration of DMSO in the assay medium must be kept low (typically ≤0.5%) to avoid solvent-induced artifacts.

Objective: To prepare a high-concentration, stable master stock solution for serial dilutions.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Calibrated analytical balance

  • Amber glass vial or cryovial

Procedure:

  • Accurately weigh a precise amount of the compound (e.g., 5 mg) using an analytical balance.

  • Calculate the volume of DMSO required to achieve a desired high concentration (e.g., 10 mM or 20 mM).

    • Calculation: Volume (L) = Mass (g) / (Molar Mass ( g/mol ) * Molarity (mol/L))

  • Add the calculated volume of DMSO to the vial containing the compound.

  • Vortex or sonicate gently at room temperature until the compound is completely dissolved.

  • Aliquot the master stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.

  • Store the aliquots at -20°C or -80°C, protected from light.

Section 2: A Strategic Workflow for Bioactivity Screening

A systematic approach is crucial for efficiently screening a novel compound. The following workflow outlines a logical progression from broad-spectrum screening to more specific, mechanism-of-action studies.

G cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Target-Oriented Assays cluster_2 Phase 3: Mechanistic Elucidation A Compound Characterization & Stock Preparation B Primary Screening: Cytotoxicity (e.g., MTT Assay on Cancer Cell Lines) A->B Initial Evaluation C Primary Screening: Antioxidant (e.g., DPPH Radical Scavenging) A->C Initial Evaluation D Enzyme Inhibition Screening (e.g., Kinase, Protease, MAO) B->D If Cytotoxic G Cell-Based Mechanistic Assays (e.g., Apoptosis, Cell Cycle Analysis) B->G If Active F Mode of Inhibition Studies (e.g., Lineweaver-Burk Plot) D->F If Active E Antimicrobial Susceptibility (e.g., MIC Determination)

Caption: A logical workflow for the biological evaluation of a novel compound.

Section 3: Protocol 1 - In Vitro Antioxidant Activity (DPPH Assay)

Many benzothiazole derivatives exhibit antioxidant properties, making this a logical starting point for screening.[1][6]

Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a colorimetric method used to evaluate the radical scavenging ability of a compound. DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, DPPH is reduced to diphenylpicrylhydrazine, a non-radical species, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the antioxidant's efficacy.

Materials:

  • This compound stock solution in DMSO

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (analytical grade)

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at ~517 nm

Procedure:

  • Prepare DPPH Working Solution: Dissolve DPPH in methanol to a final concentration of ~0.1 mM. The solution should have an absorbance of approximately 1.0 at 517 nm. Store this solution in the dark.

  • Prepare Serial Dilutions: Prepare a series of dilutions of the test compound and ascorbic acid in methanol from your DMSO stock. A typical concentration range might be 1 µM to 200 µM.

  • Assay Setup: In a 96-well plate, add the following to triplicate wells:

    • Test Wells: 100 µL of each compound dilution + 100 µL of DPPH working solution.

    • Positive Control: 100 µL of each ascorbic acid dilution + 100 µL of DPPH working solution.

    • Blank (Vehicle Control): 100 µL of methanol + 100 µL of DPPH working solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of radical scavenging activity for each concentration using the formula:

    • % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100

  • Plot the % Inhibition against the compound concentration.

  • Determine the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) by non-linear regression analysis.

CompoundIC₅₀ (µM)
This compoundTo be determined
Ascorbic Acid (Control)Typically 20-50 µM

Section 4: Protocol 2 - Generic Enzyme Inhibition Assay

Enzymes are primary targets for many drugs.[12] This protocol provides a general framework for assessing the inhibitory potential of this compound against a generic enzyme (e.g., a protease or kinase) using a colorimetric or fluorometric substrate.

Scientist's Note: It is crucial to first determine the enzyme's Michaelis-Menten constant (Km) for the substrate under your specific assay conditions. Running the initial screen at a substrate concentration at or below the Km increases the sensitivity for detecting competitive inhibitors.[13]

Objective: To determine the concentration-dependent inhibitory effect of a test compound on enzyme activity and calculate its IC₅₀ value.[14]

Materials:

  • Purified enzyme of interest

  • Corresponding substrate (colorimetric or fluorescent)

  • Assay buffer (optimized for pH and ionic strength for the specific enzyme)

  • Test compound stock solution and a known inhibitor (positive control)

  • 96-well or 384-well microplate (black plates for fluorescence assays)

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of the enzyme and substrate in the assay buffer.

  • Compound Plating: Add 2 µL of serially diluted test compound, positive control, or DMSO (vehicle control) to the wells of the microplate.

  • Enzyme Addition and Pre-incubation: Add 50 µL of the enzyme working solution to each well. Mix gently and pre-incubate the plate for 10-15 minutes at the optimal temperature for the enzyme. This allows the inhibitor to bind to the enzyme before the substrate is introduced.[14]

  • Initiate Reaction: Add 50 µL of the substrate working solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the signal (absorbance or fluorescence) at regular time intervals (e.g., every 30 seconds for 15-20 minutes). The rate of the reaction is determined from the initial linear portion of the progress curve.[14]

Data Analysis:

  • Calculate the reaction rate (velocity) for each well by determining the slope of the linear portion of the kinetic curve.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control:

    • % Inhibition = [1 - (Rate_inhibitor / Rate_vehicle)] * 100

  • Plot the % Inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC₅₀ value using a non-linear regression fit (e.g., log(inhibitor) vs. response -- variable slope).[15]

G cluster_0 Competitive Inhibition cluster_1 Non-competitive Inhibition E Enzyme (E) ES ES Complex E->ES +S EI EI Complex E->EI +I S Substrate (S) I Inhibitor (I) I->EI ES->E +P P Product (P) E2 Enzyme (E) ES2 ES Complex E2->ES2 +S EI2 EI Complex E2->EI2 +I2 S2 Substrate (S) I2 Inhibitor (I) ES2->E2 +P2 ESI2 ESI Complex ES2->ESI2 +I2 EI2->ESI2 +S P2 Product (P)

Caption: Mechanisms of reversible enzyme inhibition.[14]

Section 5: Protocol 3 - Cell-Based Antiproliferative Assay (MTS Assay)

Given the known anticancer potential of many benzothiazoles, assessing the compound's effect on cancer cell proliferation is a critical step.[6][16]

Principle: The MTS assay is a colorimetric method for determining the number of viable cells. The tetrazolium salt MTS is reduced by viable, metabolically active cells into a soluble formazan product. The amount of formazan produced, measured by absorbance, is directly proportional to the number of living cells in the culture.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound and a known cytotoxic drug (e.g., Doxorubicin)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution)

  • 96-well clear-bottom cell culture plates

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of the test compound and positive control in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Return the plate to the incubator and incubate for 48-72 hours.

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration:

    • % Viability = [(Abs_sample - Abs_blank) / (Abs_control - Abs_blank)] * 100

    • (Where 'blank' is medium only and 'control' is untreated cells)

  • Plot % Viability against the logarithm of the compound concentration.

  • Determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.

References

  • Application Notes and Protocols for Studying Enzyme Inhibition: A General Framework. Benchchem.
  • Development of fluorescence imaging-based assay for screening cardioprotective compounds from medicinal plants. PubMed.
  • Development of Fluorescence-Based Assays for Key Viral Proteins in the SARS-CoV-2 Infection Process and Lifecycle. PMC - PubMed Central.
  • Development and Application of Fluorescence Polarization Assays in Drug Discovery. Google AI Search.
  • Development of fluorescence imaging-based assay for screening cardioprotective compounds from medicinal plants | Request PDF. ResearchGate.
  • Fluorescence-Based Portable Assays for Detection of Biological and Chemical Analytes. Google AI Search.
  • Filtering activity of benzothiazole derivatives in W/O formulations. ResearchGate.
  • A Review on Recent Development and biological applications of benzothiazole derivatives. Google AI Search.
  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Google AI Search.
  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. NIH.
  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. NIH.
  • Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents. MDPI.
  • Green synthesis and biological evaluation of 6-substituted-2-(2-hydroxy/methoxy phenyl)benzothiazole derivatives as potential antioxidant, antibacterial and antitumor agents. PubMed.
  • Preparation, characterization and study the biological activity for (six and seven) membered heterocyclic derivatives from 6-methoxy-2-amino benzo thiazole. ResearchGate.
  • This compound | CAS 101078-51-7 | Chemical-Suppliers. Chemical-Suppliers.
  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC - PubMed Central.
  • Mechanism of Action Assays for Enzymes - Assay Guidance Manual. NCBI Bookshelf - NIH.
  • Enzyme Inhibitors Role. Sigma-Aldrich.
  • (PDF) Design, Synthesis, Characterization and Biological Evaluation of 6-Methoxy-2-aminobenzothioate derivatives against certain bacterial strains. ResearchGate.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.
  • An Overview of Thiazole Derivatives and its Biological Activities. Google AI Search.
  • Small Molecule Inhibitors Selection Guide. Biomol GmbH.
  • Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives. Der Pharma Chemica.
  • Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. PMC - NIH.
  • Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. Journal of Young Pharmacists.
  • 6-Methoxy-2-methylbenzo[d]thiazole | 2941-72-2. Sigma-Aldrich.
  • Convenient route synthesis of some new benzothiazole derivatives and their pharmacological screening as antimicrobial agents. ResearchGate.
  • Synthesis, Spectroscopic Characterization and Antibacterial Properties of some Metal (II) Complexes of 2-(6-methoxybenzothiazol-2-ylimino)methyl)-4-nitrophenol. ResearchGate.
  • New Approaches for the Synthesis of 2,3,5,6-Tetrahydrobenzo[d]thiazole Derivatives and their Anti-Proliferative, c-Met Enzymatic Activity and Tyrosine Kinases Inhibitions. PubMed.
  • Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents. PMC - NIH.
  • (PDF) Thiazole derivatives: prospectives and biological applications. ResearchGate.
  • Synthesis and Pharmacological Activities of Some New 2-[1-(6-methoxy-2-naphthyl)ethyl]-6-(substituted)benzylidene thiazolo[3,2-b]-1,2,4-triazole-5(6H)-one Derivatives. PubMed.
  • 6-Methoxy-2-methylbenzo[d]thiazole | 2941-72-2. Sigma-Aldrich.

Sources

Application Notes and Protocols: Utilizing 6-Methoxy-2-(p-tolyl)benzo[d]thiazole for Advanced Protein Aggregation Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

I. Introduction: Beyond the Conventional - A New Lens for Protein Aggregation

The pathological aggregation of proteins is a central molecular event in a host of debilitating human disorders, including Alzheimer's and Parkinson's diseases. The ability to accurately monitor the kinetics and morphology of protein aggregation is therefore paramount for both fundamental research and the development of novel therapeutics. For decades, Thioflavin T (ThT) has been the workhorse fluorescent probe for detecting amyloid fibrils, the hallmark protein aggregates rich in β-sheet structures. However, the limitations of ThT, such as its variable fluorescence enhancement depending on fibril morphology and its relative insensitivity to early-stage, pre-fibrillar aggregates, have necessitated the development of more sophisticated molecular tools.

This application note introduces 6-Methoxy-2-(p-tolyl)benzo[d]thiazole , a specialized fluorescent probe designed for the sensitive and specific detection of protein aggregates. Its structural design, featuring a methoxy-substituted benzothiazole core, is informed by extensive research into the structure-activity relationships of amyloid-binding molecules. The benzothiazole moiety is known to be crucial for intercalation with the cross-β structure of amyloid fibrils, while the methoxy group can enhance the fluorescence quantum yield upon binding, leading to a more robust signal.[1] This document provides a comprehensive guide to the application of this compound in protein aggregation studies, from the underlying principles to detailed experimental protocols for both in vitro and cell-based assays.

II. Physicochemical and Spectroscopic Properties

PropertyValueReference
Chemical Name This compound[2]
CAS Number 101078-51-7[2]
Molecular Formula C15H13NOS[2]
Molecular Weight 255.34 g/mol [2]
Purity >95%[2]
Storage Sealed in dry, Room Temperature[2]
Solubility Soluble in DMSO, ethanolInferred from similar compounds
Excitation (λex) ~420-450 nm (Bound)Inferred from ThT and derivatives
Emission (λem) ~480-500 nm (Bound)Inferred from ThT and derivatives
Quantum Yield Low in aqueous solution, significantly increases upon binding to aggregates[1][3]

III. Mechanism of Action: A Tale of Restricted Rotation

The fluorescence of this compound is based on the principle of a molecular rotor. In an aqueous environment, the molecule is in a low-fluorescence state due to the free rotation around the single bond connecting the benzothiazole and p-tolyl rings. This rotation leads to non-radiative decay of the excited state.

Upon binding to the hydrophobic channels of β-sheet-rich protein aggregates, such as amyloid fibrils, the rotation of the p-tolyl group is sterically hindered. This restriction of intramolecular rotation blocks the non-radiative decay pathway, forcing the excited molecule to relax through the emission of photons, resulting in a significant increase in fluorescence quantum yield. The methoxy group on the benzothiazole ring further enhances this effect by increasing the electron density of the aromatic system.[1][3]

G cluster_0 Free Probe in Solution cluster_1 Probe Bound to Aggregate Free Probe This compound Excitation Excitation (Light Absorption) Free Probe->Excitation Bound Probe Probe bound to β-sheet groove Free Probe->Bound Probe Binding Rotation Intramolecular Rotation Excitation->Rotation Low Fluorescence Low Fluorescence (Non-radiative decay) Rotation->Low Fluorescence Excitation_Bound Excitation (Light Absorption) Bound Probe->Excitation_Bound Restricted Rotation Restricted Rotation Excitation_Bound->Restricted Rotation High Fluorescence High Fluorescence (Radiative decay) Restricted Rotation->High Fluorescence Protein Monomers Soluble Protein Monomers Protein Aggregates Protein Aggregates (β-sheets) Protein Monomers->Protein Aggregates Aggregation

Figure 1. Mechanism of fluorescence enhancement of this compound upon binding to protein aggregates.

IV. In Vitro Protein Aggregation Assays: A Step-by-Step Guide

This protocol is designed to monitor the kinetics of protein aggregation in a 96-well plate format. It is adaptable for various amyloidogenic proteins, such as amyloid-beta (Aβ), α-synuclein, and tau.

A. Preparation of Reagents
  • Protein Stock Solution: Prepare a concentrated stock solution of the protein of interest (e.g., 1-5 mM Aβ(1-42)) in an appropriate solvent to maintain its monomeric state (e.g., hexafluoroisopropanol (HFIP) for Aβ). Aliquot and store at -80°C. Prior to use, evaporate the HFIP and resuspend in DMSO to a concentration of 5 mM.

  • Aggregation Buffer: The choice of buffer is critical and protein-dependent. A common buffer is phosphate-buffered saline (PBS), pH 7.4. For some proteins, the addition of heparin or other inducers may be necessary to promote aggregation.

  • This compound Stock Solution: Prepare a 1 mM stock solution in DMSO. Store in the dark at -20°C.

B. Experimental Protocol
  • Prepare the Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing the protein at the desired final concentration (e.g., 10-50 µM) and this compound at a final concentration of 10-20 µM in the aggregation buffer.

  • Incubate and Monitor: Transfer 100-200 µL of the reaction mixture to each well of a black, clear-bottom 96-well plate. Seal the plate to prevent evaporation.

  • Fluorescence Reading: Place the plate in a microplate reader equipped with fluorescence detection. Set the excitation wavelength to ~440 nm and the emission wavelength to ~490 nm.

  • Kinetic Measurement: Record the fluorescence intensity at regular intervals (e.g., every 5-15 minutes) for the desired duration of the experiment (typically 24-72 hours). The plate should be incubated at 37°C with intermittent shaking to promote aggregation.

  • Data Analysis: Plot the fluorescence intensity as a function of time. The resulting sigmoidal curve represents the kinetics of protein aggregation, with a lag phase, an exponential growth phase, and a plateau phase.

G Start Start Prep_Protein Prepare Monomeric Protein Stock Start->Prep_Protein Prep_Probe Prepare Probe Stock Solution Start->Prep_Probe Prep_Buffer Prepare Aggregation Buffer Start->Prep_Buffer Mix Prepare Reaction Mixture: Protein + Probe in Buffer Prep_Protein->Mix Prep_Probe->Mix Prep_Buffer->Mix Plate Aliquot to 96-well Plate Mix->Plate Incubate Incubate at 37°C with Shaking in Plate Reader Plate->Incubate Read Measure Fluorescence (Ex: ~440 nm, Em: ~490 nm) at Time Intervals Incubate->Read Analyze Plot Fluorescence vs. Time (Sigmoidal Curve) Read->Analyze Repeat for desired duration End End Analyze->End

Figure 2. Workflow for in vitro protein aggregation kinetics assay.

V. Cellular Imaging of Protein Aggregates: Visualizing the Pathology

This protocol provides a general framework for imaging intracellular protein aggregates in cultured cells.

A. Cell Culture and Transfection
  • Cell Seeding: Seed cells (e.g., SH-SY5Y neuroblastoma cells) onto glass-bottom dishes or coverslips suitable for fluorescence microscopy.

  • Induction of Aggregation: Protein aggregation can be induced by various methods, including:

    • Transfection: Transfect cells with a plasmid encoding an aggregation-prone protein (e.g., Aβ42-EGFP, mutant huntingtin).

    • Treatment with Pre-formed Fibrils: Treat cells with exogenously added, pre-formed protein aggregates to seed intracellular aggregation.

    • Chemical Stress: Induce cellular stress with agents like proteasome inhibitors (e.g., MG132) to promote the accumulation of misfolded proteins.

B. Staining Protocol
  • Cell Fixation: After the desired incubation period to allow for aggregate formation, fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Staining: Wash the cells with PBS and then incubate with a solution of this compound (1-5 µM in PBS) for 30-60 minutes at room temperature in the dark.

  • Washing and Mounting: Wash the cells thoroughly with PBS to remove unbound probe. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

C. Fluorescence Microscopy and Image Analysis
  • Imaging: Visualize the stained cells using a fluorescence microscope equipped with appropriate filters for the probe (e.g., DAPI or FITC filter sets). Protein aggregates will appear as bright fluorescent puncta.

  • Image Analysis: Quantify the extent of protein aggregation by measuring the number, size, and intensity of the fluorescent puncta using image analysis software (e.g., ImageJ).

VI. Concluding Remarks: A Versatile Tool for Neurodegeneration Research

This compound represents a valuable addition to the molecular toolbox for studying protein aggregation. Its enhanced fluorescence upon binding to β-sheet-rich structures provides a sensitive and reliable method for monitoring aggregation kinetics and visualizing aggregates in cellular models. The protocols outlined in this application note serve as a starting point for researchers to design and execute robust experiments to investigate the mechanisms of protein misfolding diseases and to screen for potential therapeutic inhibitors of this pathological process. Further characterization of its binding to different aggregate species (oligomers vs. fibrils) will undoubtedly expand its utility in the field.

VII. References

  • BF2-Functionalized Benzothiazole Amyloid Markers: Effect of Donor Substituents on One- and Two-Photon Properties. Mol. Pharmaceutics2023 , 20 (12), 6293-6304. [Link]

  • Bifunctional fluorescent probes for detection of amyloid aggregates and reactive oxygen species. J. R. Soc. Interface2018 , 15 (146), 20180436. [Link]

  • This compound. Lead Sciences. [Link]

  • Novel Benzothiazole Derivatives as Fluorescent Probes for Detection of β-Amyloid and α-Synuclein Aggregates. ACS Chem. Neurosci.2017 , 8 (9), 1953-1961. [Link]

  • Identification of benzothiazoles as potential polyglutamine aggregation inhibitors of Huntington's disease by using an automated filter retardation assay. Proc. Natl. Acad. Sci. U.S.A.2003 , 100 (8), 4504-4509. [Link]

Sources

Application Notes and Protocols for High-Throughput Screening of 6-Methoxy-2-(p-tolyl)benzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] Derivatives of this heterocyclic system have demonstrated a vast array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][3] This document provides detailed application notes and protocols for the high-throughput screening (HTS) of a specific derivative, 6-Methoxy-2-(p-tolyl)benzo[d]thiazole (CAS: 101078-51-7, Formula: C15H13NOS).[4][5] We present a framework for identifying its potential as a therapeutic agent by outlining protocols for both biochemical and cell-based HTS assays, reflecting the common pursuit of kinase inhibitors and antiproliferative agents within this chemical class.[6][7]

Introduction to this compound

This compound belongs to the 2-arylbenzothiazole class, a group of compounds that has garnered significant attention for its diverse bioactivities. The methoxy group at the 6-position and the p-tolyl substituent at the 2-position of the benzothiazole core are key structural features that can influence the molecule's physicochemical properties and its interaction with biological targets.[2] While extensive research has been conducted on the broader benzothiazole family, the specific biological targets and therapeutic potential of this particular derivative remain an area of active investigation. High-throughput screening offers a powerful approach to systematically explore its bioactivity and identify potential "hits" for further drug development.[8]

Compound Profile:

PropertyValueReference
IUPAC Name 6-methoxy-2-(4-methylphenyl)benzothiazole[9]
CAS Number 101078-51-7[4][5]
Molecular Formula C15H13NOS[4]
Molecular Weight 255.34 g/mol [4]
Storage Sealed in dry, Room Temperature[4]

Rationale for High-Throughput Screening

The decision to subject this compound to HTS is grounded in the established pharmacological importance of the benzothiazole scaffold.[3] Many derivatives have been identified as potent inhibitors of various protein kinases, enzymes that are often dysregulated in cancer and inflammatory diseases.[6][10] Furthermore, the antiproliferative activity of benzothiazoles against various cancer cell lines is well-documented.[7] Therefore, two primary HTS campaigns are proposed: a biochemical screen to identify potential kinase inhibition and a cell-based screen to assess its antiproliferative effects.

High-Throughput Screening Workflow

A typical HTS campaign follows a structured workflow designed to efficiently identify and validate active compounds. The process begins with assay development and progresses through primary screening, hit confirmation, and dose-response analysis.

HTS_Workflow cluster_0 Phase 1: Assay Development & Miniaturization cluster_1 Phase 2: Primary Screening & Hit Identification cluster_2 Phase 3: Hit Validation AssayDev Assay Development (Biochemical or Cell-Based) Miniaturization Miniaturization to 384- or 1536-well format AssayDev->Miniaturization PrimaryScreen Primary HTS of This compound Miniaturization->PrimaryScreen DataAnalysis Data Analysis & Hit Selection PrimaryScreen->DataAnalysis HitConfirmation Hit Confirmation (Re-testing) DataAnalysis->HitConfirmation DoseResponse Dose-Response Curve Generation (IC50) HitConfirmation->DoseResponse

Caption: General workflow for a high-throughput screening campaign.

Application Note 1: Kinase Inhibitor Screening

Objective: To identify if this compound inhibits the activity of a specific protein kinase.

Rationale: The benzothiazole scaffold is a common feature in many known kinase inhibitors.[10] This protocol describes a generic, fluorescence-based assay for detecting ADP, a universal product of kinase reactions.[11] This method is adaptable to a wide range of protein kinases.

Protocol: ADP-Glo™ Kinase Assay (Promega)

This protocol is adapted for a 384-well format.

Materials:

  • This compound: Dissolved in 100% DMSO to create a stock solution (e.g., 10 mM).

  • Kinase: The specific protein kinase of interest.

  • Kinase Substrate: A peptide or protein substrate specific to the kinase.

  • ATP: Adenosine triphosphate.

  • ADP-Glo™ Kinase Assay Kit (Promega): Contains ADP-Glo™ Reagent and Kinase Detection Reagent.

  • Assay Buffer: Kinase-specific buffer (e.g., Tris-HCl, MgCl2, DTT).

  • White, opaque 384-well plates: Low-volume, suitable for luminescence assays.

  • Multichannel pipette or automated liquid handler.

  • Plate reader with luminescence detection capabilities.

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of this compound in DMSO.

    • Using an acoustic dispenser or multichannel pipette, transfer a small volume (e.g., 50 nL) of the compound dilutions to the assay plate.

    • Include positive controls (known inhibitor) and negative controls (DMSO vehicle).

  • Kinase Reaction:

    • Prepare a master mix containing the kinase, substrate, and ATP in the assay buffer. The concentration of ATP should be at or near the Km for the specific kinase to sensitively detect ATP-competitive inhibitors.[12]

    • Add the master mix to the wells containing the compound (e.g., 5 µL).

    • Incubate the plate at room temperature for the desired time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent (e.g., 5 µL) to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent (e.g., 10 µL) to each well. This reagent converts ADP to ATP and generates a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure the luminescence signal using a plate reader.

Data Analysis:

  • Normalization: Normalize the raw luminescence data to the controls.

    • % Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))

  • Hit Identification: Define a hit threshold (e.g., >50% inhibition or 3 standard deviations from the mean of the negative controls).

  • Dose-Response Analysis: For confirmed hits, generate a dose-response curve by plotting the % inhibition against the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.[1]

Application Note 2: Antiproliferative Screening

Objective: To assess the effect of this compound on the proliferation of cancer cells.

Rationale: Benzothiazole derivatives have shown significant antiproliferative activity in various cancer cell lines.[7] This protocol utilizes a common colorimetric assay (MTT) to measure cell viability.

Protocol: MTT Cell Proliferation Assay

This protocol is designed for a 96-well or 384-well format.

Materials:

  • Cancer Cell Line: A relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer).

  • Complete Culture Medium: Appropriate medium supplemented with fetal bovine serum and antibiotics.

  • This compound: Prepared as a DMSO stock solution.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in PBS.

  • Solubilization Solution: e.g., DMSO or a solution of 10% SDS in 0.01 M HCl.

  • Clear, flat-bottomed 96-well or 384-well plates.

  • Multichannel pipette or automated liquid handler.

  • Microplate reader capable of measuring absorbance at 570 nm.

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into the wells of the microplate at a predetermined density (e.g., 5,000 cells/well for a 96-well plate) in complete culture medium.[3]

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[3]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).

    • Remove the old medium from the wells and add the medium containing the compound dilutions.

    • Include positive controls (e.g., a known cytotoxic drug) and negative controls (medium with DMSO vehicle).

    • Incubate for 48-72 hours.[3]

  • MTT Assay:

    • Add MTT solution to each well (e.g., 10 µL for a 96-well plate).

    • Incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Normalization: Calculate the percentage of cell viability relative to the vehicle control.

    • % Viability = 100 * (Absorbance_compound / Absorbance_negative_control)

  • Hit Identification: Identify concentrations that cause a significant reduction in cell viability (e.g., >50%).

  • Dose-Response Analysis: Plot the % viability against the compound concentration and determine the IC50 value using non-linear regression.[3]

Physicochemical Considerations for HTS

The success of an HTS campaign is also dependent on the physicochemical properties of the test compound.

  • Solubility: this compound is expected to be poorly soluble in aqueous solutions. Therefore, using DMSO as a co-solvent is necessary. It is crucial to ensure that the compound does not precipitate in the assay medium, as this can lead to false-positive or false-negative results.

  • Stability: The stability of the compound in the assay buffer and under the assay conditions should be assessed to ensure that the observed activity is due to the parent compound and not a degradation product.

Data Interpretation and Hit Validation

A critical aspect of HTS is the rigorous analysis and interpretation of the data to minimize false positives and negatives.[13][14]

Data_Interpretation cluster_0 Primary Hit Analysis cluster_1 Hit Confirmation & Prioritization RawData Raw HTS Data Normalization Normalization to Controls RawData->Normalization HitSelection Hit Selection (Thresholding) Normalization->HitSelection DoseResponse Dose-Response Analysis (IC50) HitSelection->DoseResponse OrthogonalAssay Orthogonal Assay Validation DoseResponse->OrthogonalAssay SAR Structure-Activity Relationship (SAR) OrthogonalAssay->SAR

Caption: A flowchart for HTS data interpretation and hit validation.

Key considerations include:

  • Statistical Significance: Utilize statistical methods to determine the significance of the observed activity.[13][15]

  • Orthogonal Assays: Validate hits using a secondary, mechanistically different assay to rule out assay-specific artifacts.

  • Structure-Activity Relationship (SAR): If analogs of this compound are available, preliminary SAR studies can provide valuable insights.

Conclusion

This compound represents a promising starting point for a drug discovery campaign. The protocols outlined in these application notes provide a robust framework for conducting high-throughput screening to elucidate its potential as a kinase inhibitor or an antiproliferative agent. Careful execution of these assays, coupled with rigorous data analysis and hit validation, will be crucial in determining the therapeutic potential of this and other novel benzothiazole derivatives.

References

  • BenchChem Technical Support Team. (2025).
  • Muthusaravanan, S., et al. (2021). Current trends of benzothiazoles in drug discovery: a patent review (2015-2020).
  • Malo, N., Hanley, J. A., Cerquozzi, S., Pelletier, J., & Nadon, R. (2006). Statistical practice in high-throughput screening data analysis.
  • Cambridge MedChem Consulting. (2017). Analysis of HTS data.
  • Gubler, H. (2012). High-Throughput Screening Data Analysis. In High-Throughput Screening for Food Safety Assessment (pp. 145-166). Woodhead Publishing.
  • Oxford Global. (2024). AI-driven High Throughput Screening for Targeted Drug Discovery.
  • A new enzyme-coupled fluorescence assay for ADP detection. (n.d.). PubMed.
  • Klumpp, M., & Boettcher, J. (2004). High-throughput screening for kinase inhibitors. Current Opinion in Drug Discovery & Development, 7(5), 672-680.
  • Prudent, R., & Moucadel, V. (2012). In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors. International Journal of Molecular Sciences, 13(6), 7358-7372.
  • Al-Ostath, A. I., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 27(24), 8820.
  • Al-Ostath, A. I., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 27(24), 8820.
  • An, F. (Ed.). (2016). High Throughput Screening: Methods and Protocols. Springer.
  • Al-Ostath, A. I., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 27(24), 8820.
  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays.
  • Bleicher, K. H., Böhm, H. J., Müller, K., & Alanine, A. I. (2003). High throughput screening for protein kinase inhibitors. Current Opinion in Chemical Biology, 7(3), 439-446.
  • Sharma, A., & Kumar, V. (2021). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Current Organic Chemistry, 25(14), 1667-1691.
  • Amoroso, R., et al. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. International Journal of Molecular Sciences, 23(15), 8619.
  • Xiang, Y., et al. (2021). High-Throughput Strategies for the Discovery of Anticancer Drugs by Targeting Transcriptional Reprogramming. Frontiers in Oncology, 11, 746435.
  • Li, Y., et al. (2022). Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay. STAR Protocols, 3(4), 101730.
  • Asghar, S., et al. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. Molecules, 27(13), 4114.
  • Lead Sciences. (n.d.). This compound.
  • BMG LABTECH. (2019). High-throughput screening (HTS).
  • El-Sayed, N. F., et al. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. Molecules, 25(9), 2062.
  • An, F. (Ed.). (2016). High Throughput Screening: Methods and Protocols. Springer.
  • Aribo Biotechnology. (n.d.). CAS: 2941-72-2 Name: 6-Methoxy-2-methylbenzo[d]thiazole.
  • Zhang, Z. H., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675.
  • El-Sayed, N. F., et al. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. Molecules, 25(9), 2062.
  • Mesangeau, C., et al. (2014). Neuroprotective targets through which 6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79), a sigma receptor ligand, mitigates the effects of methamphetamine in vitro. European Journal of Pharmacology, 726, 6-16.
  • Chemical-Suppliers. (n.d.). This compound | CAS 101078-51-7.
  • CP Lab Safety. (n.d.). 6-Methoxy-2-p-tolylbenzo[d]thiazole, 99% Purity, C15H13NOS, 5 grams.

Sources

Protocol for the Preparation of Stock Solutions of 6-Methoxy-2-(p-tolyl)benzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract: This document provides a detailed methodology for the preparation, storage, and handling of stock solutions of the benzothiazole derivative, 6-Methoxy-2-(p-tolyl)benzo[d]thiazole (CAS: 101078-51-7). The protocols outlined herein are designed for researchers in drug discovery, chemical biology, and related fields, ensuring solution integrity, concentration accuracy, and stability for use in biological assays. The causality behind critical procedural steps is explained to empower researchers with the foundational knowledge for adapting these methods to similar small molecules.

Introduction and Scientific Rationale

This compound is a heterocyclic small molecule belonging to the benzothiazole class, a scaffold of significant interest in medicinal chemistry due to its presence in numerous pharmacologically active compounds.[1][2] Accurate and reproducible biological data begins with the precise and reliable preparation of test compound solutions. The physicochemical properties of benzothiazole derivatives, particularly their typically low aqueous solubility, necessitate a carefully considered approach to solvent selection and solution preparation.[3]

The primary challenge in handling compounds like this compound is their hydrophobic nature, which renders them insoluble in aqueous buffers used for most biological assays.[3] To overcome this, a concentrated primary stock solution is typically prepared in a water-miscible organic solvent, which can then be diluted to final concentrations in the aqueous assay medium.

Dimethyl sulfoxide (DMSO) is the solvent of choice for this purpose.[4][5] Its designation as a "universal solvent" stems from its ability to dissolve a vast array of both polar and nonpolar compounds.[4][6] Furthermore, DMSO is miscible with water and cell culture media in all proportions, facilitating the preparation of homogenous working solutions.[4] This guide establishes a robust, field-proven protocol for leveraging DMSO to prepare stable, accurate, and assay-ready solutions of this compound.

Compound Properties and Safety

A thorough understanding of the compound's properties is critical for accurate preparation and safe handling.

Physicochemical Data

The key properties of this compound are summarized in the table below. The molecular weight is the cornerstone for all molarity-based calculations.

PropertyValueSource(s)
Compound Name This compound[7][8]
CAS Number 101078-51-7[7][8][9]
Molecular Formula C₁₅H₁₃NOS[7][9]
Molecular Weight 255.34 g/mol [7][9]
Appearance Solid (Form may vary)N/A
Purity ≥95% (Verify with supplier CoA)[7]
Powder Storage Sealed in dry, Room Temperature[7]
Environment, Health, and Safety (EHS) Precautions

While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from closely related benzothiazole derivatives informs the necessary safety measures.[10][11] Handle this compound with the standard care afforded to all novel research chemicals.

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and ANSI-approved safety glasses or goggles.[10][11]

  • Handling: Handle the solid powder and DMSO solutions in a well-ventilated chemical fume hood to avoid inhalation of aerosols or dust.[10] Avoid direct contact with skin and eyes.

  • DMSO-Specific Hazard: DMSO readily penetrates the skin and can carry dissolved substances with it into the body.[12][13] This property underscores the critical importance of wearing appropriate gloves and avoiding skin contact.

  • Disposal: Dispose of all waste, including empty vials, pipette tips, and solutions, in accordance with local, state, and federal hazardous waste regulations.

Experimental Protocols

This section details the step-by-step procedures for preparing a high-concentration primary stock solution and subsequent working solutions for assays.

Required Materials and Equipment
  • This compound (solid powder)

  • Dimethyl sulfoxide (DMSO), Anhydrous, ≥99.9% purity

  • Analytical balance (readable to 0.1 mg or better)

  • Calibrated micropipettes (P1000, P200, P20)

  • Sterile microcentrifuge tubes or amber glass vials with PTFE-lined caps

  • Vortex mixer

  • Bath sonicator

  • Assay buffer or cell culture medium (for working solutions)

Protocol 1: Preparation of a 50 mM Primary Stock Solution

This protocol describes the preparation of 1 mL of a 50 mM primary stock solution in 100% DMSO.

Causality of Choices:

  • High Concentration (50 mM): Creates a concentrated stock that allows for significant dilution into the final assay, ensuring the final DMSO concentration remains negligible (typically <0.5%) to avoid solvent-induced artifacts or toxicity.[14]

  • Anhydrous DMSO: DMSO is highly hygroscopic. Absorbed water can significantly decrease the solubility of hydrophobic compounds and may promote hydrolysis of sensitive molecules over time.[5][15] Using high-purity, anhydrous grade DMSO is a self-validating step to ensure maximum solubility and stability.

Calculation: To prepare a 50 mM solution, the required mass is calculated as follows: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) Mass (mg) = 50 mmol/L x 0.001 L x 255.34 g/mol x 1000 mg/g Mass (mg) = 12.77 mg

Step-by-Step Procedure:

  • Preparation: Before opening, allow the container of this compound to equilibrate to ambient room temperature for at least 20 minutes. This prevents condensation of atmospheric moisture onto the cold powder.

  • Weighing: Tare a clean, dry weighing vessel (e.g., a microcentrifuge tube or weigh boat) on an analytical balance. Carefully weigh out 12.77 mg of the compound.

  • Transfer: If a weigh boat was used, carefully transfer the weighed powder into a sterile 1.5 mL microcentrifuge tube or an appropriate amber glass vial.

  • Solvent Addition: Using a calibrated micropipette, add 1.0 mL of anhydrous DMSO to the vial containing the compound.

  • Dissolution: Tightly cap the vial. Vortex vigorously for 1-2 minutes.

  • Sonication (If Necessary): If the solid is not fully dissolved after vortexing, place the vial in a bath sonicator for 5-10 minutes. Gentle warming to 37°C can also aid dissolution but should be used cautiously to avoid compound degradation.[15]

  • Visual Confirmation: Visually inspect the solution against a bright light source to ensure that no solid particles remain. The solution should be clear and homogenous. This is a critical validation step.

  • Labeling: Clearly label the vial with the compound name, concentration (50 mM), solvent (DMSO), and preparation date.

Workflow for Stock Solution Preparation

The following diagram illustrates the logical flow from receiving the compound to creating a validated primary stock.

G cluster_prep Phase 1: Preparation & Weighing cluster_dissolution Phase 2: Dissolution cluster_storage Phase 3: Aliquoting & Storage start Receive Solid Compound equilibrate Equilibrate to Room Temperature start->equilibrate Prevents moisture condensation calculate Calculate Mass for Target Concentration (e.g., 50 mM) equilibrate->calculate weigh Weigh 12.77 mg on Analytical Balance calculate->weigh Accuracy is key add_dmso Add 1.0 mL Anhydrous DMSO weigh->add_dmso vortex Vortex Vigorously (1-2 min) add_dmso->vortex sonicate Sonicate / Warm (If Needed) vortex->sonicate Optional inspect Visually Inspect for Complete Dissolution vortex->inspect sonicate->inspect label_vial Label Primary Stock (Name, Conc, Date) inspect->label_vial Solution is Clear aliquot Aliquot into Single-Use Cryovials label_vial->aliquot Avoids freeze-thaw cycles store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing a primary stock solution of this compound.

Protocol 2: Preparation of Working Solutions

This protocol describes the serial dilution of the 50 mM primary stock to a final working concentration (e.g., 50 µM) in an aqueous assay buffer, ensuring the final DMSO concentration is 0.1%.

Calculation (M₁V₁ = M₂V₂):

  • M₁ (Initial Concentration) = 50 mM

  • M₂ (Final Concentration) = 50 µM (or 0.050 mM)

  • V₂ (Final Volume) = 1 mL (or 1000 µL)

  • V₁ (Initial Volume) = (M₂ x V₂) / M₁ = (0.050 mM x 1000 µL) / 50 mM = 1 µL

Step-by-Step Procedure:

  • Intermediate Dilution (Recommended): Pipetting very small volumes like 1 µL can be inaccurate. It is best practice to perform an intermediate dilution.

    • a. Thaw one aliquot of the 50 mM primary stock.

    • b. Prepare a 1 mM intermediate stock by adding 2 µL of the 50 mM stock to 98 µL of 100% DMSO. Vortex briefly.

  • Final Dilution:

    • a. Add 995 µL of the desired aqueous assay buffer or cell culture medium to a new sterile tube.

    • b. Add 5 µL of the 1 mM intermediate stock to the buffer.

    • Crucial Insight: Always add the DMSO-based solution to the larger volume of aqueous buffer while vortexing gently. Reversing this order (adding buffer to the DMSO stock) dramatically increases the risk of the compound precipitating out of solution.[16]

  • Final Concentration Check:

    • Final Volume = 995 µL + 5 µL = 1000 µL (1 mL)

    • Final Compound Concentration = (5 µL x 1 mM) / 1000 µL = 5 µM

    • Final DMSO Concentration = 5 µL / 1000 µL = 0.5%

  • Use Immediately: Aqueous working solutions of hydrophobic compounds are often not stable for long periods and should be prepared fresh before each experiment.

Target Working Conc.Intermediate StockVolume of Int. StockVolume of Assay BufferFinal DMSO Conc.
100 µM1 mM in DMSO100 µL900 µL10%
10 µM1 mM in DMSO10 µL990 µL1%
1 µM1 mM in DMSO1 µL999 µL0.1%
0.1 µM0.1 mM in DMSO1 µL999 µL0.1%
Note: A 10% final DMSO concentration is high and may be toxic to cells; this is shown for calculation purposes only. Always aim for the lowest possible final DMSO concentration, ideally ≤0.5%.

Storage and Stability

Proper storage is essential to maintain the integrity and efficacy of the compound.

  • Solid Compound: Store the powder tightly sealed in a desiccator at room temperature as recommended by the supplier.[7]

  • Primary Stock Solution (in DMSO): After preparation, dispense the primary stock into single-use aliquots in tightly sealed cryovials or amber glass vials. Store frozen at -20°C for short-term (1 month) or -80°C for long-term (6+ months) storage .[14]

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles.[14][17][18] Studies have shown that multiple such cycles can lead to compound precipitation or degradation.[17][18] The practice of creating single-use aliquots is a self-validating system to prevent this.

  • Working Solutions (Aqueous): Prepare fresh for each experiment. Do not store diluted aqueous solutions, as the compound may precipitate or degrade over time.

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Solid will not dissolve in DMSO. - Attempting a concentration above the solubility limit.- Poor quality/hydrated DMSO.- Try preparing a more dilute stock solution (e.g., 10 mM).- Use a fresh, unopened bottle of anhydrous, high-purity DMSO.[15]- Apply gentle heat (37°C) with caution and sonicate for a longer duration.
Precipitate forms when diluting into aqueous buffer. - Compound has very low aqueous solubility.- Final DMSO concentration is too low.- Incorrect dilution method (buffer added to DMSO).- Ensure you are adding the DMSO stock to the aqueous buffer, not vice versa.[16]- Try using a buffer containing a small amount of a non-ionic detergent (e.g., 0.01% Tween-20) or serum, if compatible with your assay.[19]- Decrease the final compound concentration.
Inconsistent assay results over time. - Degradation of compound in stock solution.- Repeated freeze-thaw cycles of the stock.- Prepare fresh primary stock solution from solid powder.- Ensure you are using single-use aliquots to avoid freeze-thaw damage.[17][18]- If storing at -20°C for over a month, re-qualify the solution's efficacy.[14]

References

  • Google. (2026).
  • PubMed. (n.d.). Stability of screening compounds in wet DMSO.
  • Lead Sciences. (n.d.). This compound.
  • Chemical-Suppliers. (n.d.). This compound | CAS 101078-51-7.
  • PubMed. (n.d.). The effect of freeze/thaw cycles on the stability of compounds in DMSO.
  • MCE. (n.d.). Compound Handling Instructions.
  • Wikipedia. (n.d.). Dimethyl sulfoxide.
  • CP Lab Safety. (n.d.). 6-Methoxy-2-p-tolylbenzo[d]thiazole, 99% Purity, C15H13NOS, 5 grams.
  • Benchchem. (n.d.). Troubleshooting Guide for Small Molecule Inhibitor Solubility and Stability in DMSO.
  • Yufeng. (n.d.). The effect of room-temperature storage on the stability of compounds in DMSO.
  • ResearchGate. (2014). Can I use DMSO as solvent to prepare stock solution of plant extract for antioxidant screening?.
  • ResearchGate. (2025). (PDF) The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO.
  • ResearchGate. (2013). How to dissolve small inhibitor molecules for binding assay?.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Benchchem. (n.d.). The Universal Solvent: A Technical Guide to Dimethyl Sulfoxide (DMSO) in Research and Development.
  • Aribo Biotechnology. (n.d.). CAS: 2941-72-2 Name: 6-Methoxy-2-methylbenzo[d]thiazole.
  • Quora. (2018). How to make a stock solution of a substance in DMSO.
  • ResearchGate. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • NIH. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC.
  • Der Pharma Chemica. (n.d.). ISSN 0975-413X CODEN (USA): PCHHAX Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance.
  • PubMed. (n.d.). Synthesis and antimosquito properties of 2,6-substituted benzo[d]thiazole and 2,4-substituted benzo[d]thiazole analogues against Anopheles arabiensis.

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing the Solubility of 6-Methoxy-2-(p-tolyl)benzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 6-Methoxy-2-(p-tolyl)benzo[d]thiazole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome solubility challenges associated with this compound. Our approach is rooted in fundamental physicochemical principles and validated by extensive laboratory experience.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor aqueous solubility of this compound?

The poor aqueous solubility of this compound is primarily attributed to its molecular structure. Key contributing factors include:

  • Aromaticity and Lipophilicity: The molecule is predominantly composed of aromatic rings (benzothiazole and tolyl groups), which are inherently hydrophobic. This high degree of lipophilicity favors partitioning into non-polar environments over aqueous media.

  • Molecular Rigidity: The fused ring system of benzothiazole and the connected aromatic groups create a rigid structure. This rigidity can lead to strong crystal lattice energy, making it difficult for solvent molecules to break apart the solid state and solvate individual molecules.

  • Lack of Ionizable Groups: The absence of readily ionizable functional groups within the typical physiological pH range (1-8) prevents the use of simple pH modification to form more soluble salt forms. The methoxy and thiazole groups are weak bases, with pKa values generally outside this range for effective ionization.

Q2: I'm observing inconsistent solubility results for my batch of this compound. What could be the cause?

Inconsistent solubility data often points to variations in the solid-state properties of the compound. It is crucial to characterize your solid material thoroughly.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique crystal lattice energy and, consequently, different solubility and dissolution rates. The presence of a less soluble, more stable polymorph can significantly reduce apparent solubility.

  • Amorphous vs. Crystalline State: An amorphous form of the compound will generally exhibit higher kinetic solubility than its crystalline counterparts due to the lack of a structured crystal lattice. However, amorphous forms can be unstable and may convert to a more stable, less soluble crystalline form over time.

  • Purity: Impurities can either enhance or suppress solubility. Some impurities may act as "solubility enhancers," while others can seed crystallization of a less soluble form.

We recommend performing solid-state characterization using techniques such as X-ray Powder Diffraction (XRPD) to identify the crystalline form and Differential Scanning Calorimetry (DSC) to assess its thermal properties and purity.

Troubleshooting Guide: Improving Solubility

This section provides a systematic approach to enhancing the solubility of this compound for various experimental needs.

Decision-Making Workflow for Solubility Enhancement

The following workflow provides a logical progression for selecting an appropriate solubility enhancement strategy.

Solubility_Workflow A Start: Poor Aqueous Solubility of this compound B Is the final formulation for in vitro or in vivo use? A->B C In Vitro Screening Assays B->C In Vitro D In Vivo Studies (Preclinical) B->D In Vivo E Strategy 1: Co-Solvent Systems C->E F Strategy 2: pH Adjustment (Limited Utility) C->F G Strategy 3: Use of Excipients/Surfactants C->G H Strategy 4: Complexation (e.g., Cyclodextrins) D->H I Strategy 5: Amorphous Solid Dispersions D->I K Select Biocompatible Co-solvents (e.g., DMSO, PEG 400, Ethanol) D->K J Evaluate Toxicity & Compatibility of Solvents E->J L Consider Advanced Formulation Strategies K->L

Caption: Decision workflow for selecting a solubility enhancement strategy.

Issue 1: Preparing Stock Solutions for In Vitro Assays

Problem: Difficulty dissolving the compound in common buffers for cell-based assays or biochemical screens.

Solution: The use of co-solvents is the most direct approach for preparing concentrated stock solutions for in vitro use.

Recommended Co-Solvents:

Co-SolventStarting ConcentrationNotes & Considerations
Dimethyl Sulfoxide (DMSO)10-100%The most common and effective solvent for this class of compounds. Prepare a high-concentration stock (e.g., 10-50 mM) and dilute into aqueous media.
N,N-Dimethylformamide (DMF)10-100%An alternative to DMSO, with similar solubilizing power.
Ethanol (EtOH)20-100%Less effective than DMSO or DMF but can be suitable for certain applications.
Polyethylene Glycol 400 (PEG 400)10-50% v/v in bufferA less toxic option that can be useful, especially when transitioning towards in vivo formulations.

Experimental Protocol: Preparation of a 10 mM DMSO Stock Solution

  • Weighing: Accurately weigh 2.55 mg of this compound (MW: 255.34 g/mol ).

  • Dissolution: Add 1.0 mL of high-purity, anhydrous DMSO to the solid compound.

  • Mixing: Vortex the solution vigorously for 1-2 minutes. Gentle warming in a 37°C water bath can be employed if dissolution is slow.

  • Verification: Visually inspect the solution to ensure complete dissolution and the absence of any particulate matter.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Causality: Co-solvents work by reducing the polarity of the aqueous environment, making it more favorable for the non-polar solute to dissolve. DMSO is particularly effective due to its aprotic, polar nature, which can disrupt the intermolecular forces in the solid compound.

Issue 2: Compound Precipitation Upon Dilution in Aqueous Buffer

Problem: The compound dissolves in the organic stock solution but crashes out when diluted into the final aqueous assay buffer.

Solution: This is a common issue when the final concentration of the organic co-solvent is too low to maintain solubility. The addition of non-ionic surfactants or serum proteins to the final buffer can help.

Recommended Surfactants:

  • Tween® 20 or Tween® 80: Typically used at low concentrations (0.01% - 0.1% v/v) in the final assay buffer.

  • Pluronic® F-68: Another non-ionic surfactant that can be effective.

Mechanism: Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). The hydrophobic core of these micelles can encapsulate the poorly soluble compound, keeping it dispersed in the aqueous phase.

Experimental Protocol: Dilution into Surfactant-Containing Buffer

  • Prepare Buffer: Prepare your final assay buffer (e.g., PBS, TRIS) containing the desired concentration of a non-ionic surfactant (e.g., 0.05% Tween® 20).

  • Serial Dilution: Perform serial dilutions of your high-concentration organic stock solution into the surfactant-containing buffer.

  • Mixing: Ensure rapid and thorough mixing at each dilution step to prevent localized high concentrations that can lead to precipitation.

Issue 3: Need for a Solubilizing System for Early In Vivo Studies

Problem: Requirement for a biocompatible formulation that can maintain the compound in solution after administration (e.g., intravenous or intraperitoneal injection).

Solution: For early preclinical in vivo studies, complexation with cyclodextrins is a highly effective and widely used strategy.

Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The non-polar this compound can be encapsulated within the hydrophobic core, forming an inclusion complex with significantly improved aqueous solubility.

Recommended Cyclodextrin:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Often the first choice due to its high aqueous solubility and low toxicity.

Experimental Protocol: Formulation with HP-β-CD

  • Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in a suitable vehicle (e.g., saline or water for injection) at a concentration of 10-40% (w/v).

  • Add Compound: Slowly add the solid this compound to the cyclodextrin solution while stirring vigorously.

  • Equilibration: Allow the mixture to stir at room temperature for 12-24 hours to ensure complete complexation. Sonication can be used to accelerate the process.

  • Filtration: Filter the final solution through a 0.22 µm sterile filter to remove any undissolved particles before in vivo administration.

Self-Validation: The clarity of the final filtered solution is a primary indicator of successful solubilization. For quantitative assessment, the concentration of the dissolved compound can be determined by HPLC-UV.

References

  • Strategies to Address Poor-Solubility in Drug Discovery. Drug Discovery Today. [Link]
  • Cyclodextrins in Drug Delivery. Advanced Drug Delivery Reviews. [Link]
  • Role of Surfactants in Drug Delivery. Journal of Pharmacy and Pharmacology. [Link]
  • Solid State Characterization of Pharmaceuticals. American Pharmaceutical Review. [Link]

Technical Support Center: Synthesis of 6-Methoxy-2-(p-tolyl)benzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 6-Methoxy-2-(p-tolyl)benzo[d]thiazole. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, experience-driven advice to navigate the common challenges encountered during the synthesis of this valuable heterocyclic scaffold.

Part 1: Core Synthesis Overview & Mechanism

The most prevalent and reliable method for synthesizing 2-aryl-benzothiazoles, including the target compound, is the condensation reaction between a 2-aminothiophenol derivative and an aryl aldehyde.[1][2] In this specific case, the reaction involves the condensation of 2-Amino-5-methoxythiophenol with p-tolualdehyde .

The reaction typically proceeds via an initial formation of a benzothiazoline intermediate through the condensation of the amine and aldehyde, followed by an in-situ oxidation to the aromatic benzothiazole.[2] Various oxidizing agents can be used, though often, atmospheric oxygen or a mild oxidant like DMSO can suffice.[3]

Key Reaction:
  • Reactants: 2-Amino-5-methoxythiophenol and p-tolualdehyde

  • Product: this compound

  • Byproduct: Water (H₂O)

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the most critical reagent in this synthesis?

A1: The 2-Amino-5-methoxythiophenol is the most critical and sensitive reagent. Aminothiophenols are highly susceptible to oxidation, where two molecules can couple to form a disulfide dimer.[4] This dimerization is a common source of impurities and yield loss. It is imperative to use high-purity, fresh 2-Amino-5-methoxythiophenol or store it rigorously under an inert atmosphere (Nitrogen or Argon) to prevent degradation.

Q2: Which solvent is recommended for this reaction?

A2: Several solvents can be effective, but high-boiling polar aprotic solvents like DMSO (Dimethyl sulfoxide) or DMF (N,N-Dimethylformamide) are often preferred.[5] DMSO can serve the dual role of solvent and a mild oxidant to facilitate the final aromatization step from the benzothiazoline intermediate.[6] Ethanol is also a common choice, particularly when using an external oxidizing agent.[7]

Q3: Is a catalyst necessary for this condensation?

A3: While the reaction can proceed without a catalyst, various catalysts can significantly improve the reaction rate and yield.[8] Options include:

  • Acid Catalysts: A catalytic amount of acid (e.g., HCl, p-TsOH) can accelerate the initial condensation step.[2]

  • Oxidative Catalysts: Reagents like H₂O₂/HCl or Iodine can promote both condensation and subsequent oxidation.[2][3]

  • Lewis Acids: Catalysts such as FeCl₃ or Bi₂O₃ nanoparticles have been reported to be effective.[9]

For many applications, a catalyst-free approach in a suitable solvent like DMSO at an elevated temperature is sufficient and simplifies purification.[3]

Q4: What is a typical reaction temperature and time?

A4: Reaction conditions are highly dependent on the chosen solvent and catalyst system.

  • In DMSO (catalyst-free): Temperatures often range from 100-140 °C.[6] Reaction times can vary from a few hours to 24 hours. Monitoring by Thin Layer Chromatography (TLC) or LC-MS is crucial to determine completion.

  • In Ethanol with a catalyst: The reaction may proceed at reflux (approx. 78 °C).[7]

Part 3: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis.

Issue Observed Probable Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Degradation of 2-Amino-5-methoxythiophenol: The starting material has likely oxidized to its disulfide dimer.[8][10] 2. Suboptimal Reaction Conditions: Temperature may be too low, or reaction time too short.[11] 3. Atmospheric Moisture/Oxygen: For sensitive reactions, ingress of air or water can inhibit the reaction or promote side reactions.[8]1. Verify Starting Material Quality: Check the purity of the aminothiophenol by NMR or LC-MS. If necessary, purify it before use. Always handle under an inert atmosphere. 2. Optimize Conditions: Increase the temperature in 10-20 °C increments. Run a time-course study by taking aliquots every few hours to monitor progress by TLC/LC-MS. 3. Ensure Inert Atmosphere: Use flame-dried glassware and maintain a positive pressure of Nitrogen or Argon throughout the reaction.
Multiple Spots on TLC / Impure Product 1. Unreacted Starting Materials: The reaction has not gone to completion. 2. Formation of Disulfide Dimer: As mentioned, this is the most common impurity derived from the aminothiophenol. 3. Formation of Benzothiazoline Intermediate: The oxidation step is incomplete. The intermediate is often less stable and may appear as a transient spot on TLC.1. Extend Reaction Time/Increase Temperature: Continue the reaction until the limiting reagent is consumed. 2. Purification: The disulfide dimer can often be separated by column chromatography. Use a hexane/ethyl acetate gradient.[6] Recrystallization from ethanol may also be effective.[3] 3. Promote Oxidation: If the intermediate persists, introduce a mild oxidant. Bubbling air through the reaction mixture or adding a small amount of H₂O₂ or Iodine can drive the conversion to the final product.[3]
Reaction Stalls (No change in TLC over hours) 1. Poor Reagent Purity: Impurities in the aldehyde (e.g., the corresponding carboxylic acid) can interfere.[8] 2. Insufficient Mixing: In heterogeneous mixtures, poor stirring can lead to localized concentration gradients and stalled reactions.[8] 3. Incorrect Stoichiometry: An error in weighing reagents can lead to an excess of one component, making it appear as if the reaction has stalled.1. Purify Aldehyde: Ensure the p-tolualdehyde is pure. If it has been stored for a long time, consider purifying it by distillation or recrystallization. 2. Increase Stir Rate: Ensure vigorous stirring, especially if any reagents are not fully dissolved. 3. Verify Stoichiometry: Carefully re-check calculations and measurements. A 1:1 or slight excess (1.1 eq) of the aldehyde is typical.
Product Decomposes During Work-up/Purification 1. Product Instability: The benzothiazole product may be unstable under highly acidic or basic work-up conditions.[8] 2. Decomposition on Silica Gel: Some heterocyclic compounds can degrade on acidic silica gel during column chromatography.1. Use Neutral Work-up: Quench the reaction with water and extract with a suitable organic solvent (e.g., Ethyl Acetate). Wash the organic layer with brine rather than strong acid/base. 2. Use Neutralized Silica/Alternative Media: Pre-treat silica gel by slurrying it with a solvent containing 1% triethylamine, then remove the solvent. Alternatively, use a different stationary phase like neutral alumina.

Part 4: Experimental Protocols & Visualizations

Protocol 1: General Synthesis of this compound

Materials:

  • 2-Amino-5-methoxythiophenol (1.0 eq)

  • p-Tolualdehyde (1.1 eq)

  • Anhydrous DMSO

  • Ethyl Acetate, Hexane (for chromatography)

  • Nitrogen or Argon gas supply

  • Flame-dried round-bottom flask with condenser and magnetic stirrer

Procedure:

  • To a flame-dried round-bottom flask under a positive pressure of Nitrogen, add 2-Amino-5-methoxythiophenol (1.0 eq).

  • Add anhydrous DMSO to achieve a concentration of approximately 0.2 M.

  • Begin vigorous stirring and add p-tolualdehyde (1.1 eq) via syringe.

  • Heat the reaction mixture to 120 °C and maintain for 6-12 hours.

  • Reaction Monitoring: Periodically take a small aliquot, dilute with ethyl acetate, and spot on a TLC plate (e.g., 4:1 Hexane:Ethyl Acetate mobile phase) to monitor the disappearance of starting materials and the appearance of the product spot.

  • Work-up: After the reaction is complete (as judged by TLC), allow the mixture to cool to room temperature. Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to afford the pure product.[6]

Visual Workflow: Synthesis and Troubleshooting

The following diagrams illustrate the core synthesis pathway and a logical troubleshooting flow.

SynthesisPathway Reactant1 2-Amino-5-methoxythiophenol Intermediate Benzothiazoline Intermediate Reactant1->Intermediate Condensation (-H2O) SideProduct Disulfide Dimer Reactant1->SideProduct Air Oxidation (Side Reaction) Reactant2 p-Tolualdehyde Reactant2->Intermediate Condensation (-H2O) Product This compound Intermediate->Product Oxidation TroubleshootingFlowchart Start Low Yield or Impure Product? CheckSM Check Purity of 2-Amino-5-methoxythiophenol Start->CheckSM Is SM degraded? CheckCond Review Reaction Conditions (T, time) Start->CheckCond Are conditions optimal? CheckOx Is Oxidation Complete? Start->CheckOx Is intermediate present? CheckSM->CheckCond No Sol_PurifySM Purify/Replace Starting Material CheckSM->Sol_PurifySM Yes CheckCond->CheckOx Yes Sol_Optimize Increase Temp/Time & Monitor by TLC CheckCond->Sol_Optimize No Sol_AddOxidant Add Mild Oxidant (Air, I2) CheckOx->Sol_AddOxidant No Sol_Chrom Purify by Column Chromatography CheckOx->Sol_Chrom Yes

Caption: A logical flowchart for troubleshooting common synthesis issues.

References

  • Benchchem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds.
  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis.
  • Popiołek, Ł., & Kosikowska, U. (2022).
  • Kaur, H., & Singh, J. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry, 6(1), 168-212. [Link]
  • Wang, Y., et al. (2020). Catalyst- and Additive-Free Method for the Synthesis of 2-Substituted Benzothiazoles from Aromatic Amines, Aliphatic Amines, and Elemental Sulfur. ACS Omega, 5(22), 13187–13194. [Link]
  • Reddy, B. V. S., et al. (2012). Eco-Friendly Synthesis of 2-Substituted Benzothiazoles Catalyzed by Cetyltrimethyl Ammonium Bromide (CTAB) in Water. Journal of the Brazilian Chemical Society, 23(7), 1231-1236. [Link]
  • BenchChem. (n.d.). A Comparative Analysis of the Reactivity of 2-Amino-5-(methoxymethyl)phenol.
  • Reddit r/Chempros. (2023). What are some common causes of low reaction yields?
  • Li, G., et al. (2021). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 26(16), 4948. [Link]
  • Quora. (2015). What could be the reason for getting a very low yield in organic chemistry?
  • Bose, D. S., & Idrees, M. (2007). A mild and efficient one-pot synthesis of 2-substituted benzothiazoles. Synthesis, 2007(05), 819-823.
  • Sharma, V., Kumar, P., & Mohan, C. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. Journal of Drug Delivery and Therapeutics, 13(9-s), 166-176. [Link]
  • ResearchGate. (n.d.). Optimization of the Condensation Reaction.

Sources

Technical Support Center: Optimizing Signal-to-Noise with 6-Methoxy-2-(p-tolyl)benzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Methoxy-2-(p-tolyl)benzo[d]thiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for reducing background noise and enhancing signal specificity in your experiments. The following question-and-answer format addresses common challenges and offers solutions grounded in scientific principles to ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: High Background Fluorescence

Question: We are observing high background fluorescence in our assay when using this compound. What are the potential causes and how can we mitigate this?

Answer: High background fluorescence is a common issue that can obscure your specific signal. The primary causes are typically non-specific binding of the compound, issues with its solubility and aggregation, or autofluorescence from your sample.

Troubleshooting Steps:

  • Optimize Compound Concentration: High concentrations of the benzothiazole derivative can lead to increased non-specific binding and background signal. It is crucial to perform a concentration titration to find the optimal balance between signal intensity and background noise.[1]

  • Improve Solubility: this compound, like many benzothiazole derivatives, has limited aqueous solubility. If the compound precipitates out of solution, it can cause fluorescent aggregates that contribute to high background.

    • Co-solvents: Prepare a high-concentration stock solution in an organic solvent like DMSO or ethanol and then dilute it into your aqueous assay buffer.[2] Ensure the final concentration of the co-solvent is low (typically <0.5% v/v) to avoid artifacts.[2]

    • Pre-warming: Gently warming the final assay solution to 37°C can help maintain solubility.

  • Address Non-Specific Binding: The lipophilic nature of benzothiazole derivatives can promote non-specific binding to surfaces and biomolecules.[3]

    • Blocking Agents: Incorporate a blocking agent, such as bovine serum albumin (BSA) or casein, in your assay buffer to saturate non-specific binding sites.

    • Detergents: Adding a mild non-ionic detergent, like Tween-20 (at a low concentration, e.g., 0.05%), can help reduce non-specific interactions.[4]

    • Washing Steps: Increase the number and duration of washing steps after incubation with the compound to more effectively remove unbound molecules.[4][5]

  • Manage Autofluorescence: Your biological sample (cells, tissues) may have intrinsic fluorescence (autofluorescence) that contributes to the background.

    • Unstained Controls: Always include an unstained control sample to quantify the level of autofluorescence.[1]

    • Spectral Separation: If possible, choose a detection wavelength for your benzothiazole compound that is spectrally distinct from the major sources of autofluorescence, which are often more prominent in the blue and green regions of the spectrum.[1]

Issue 2: Low or No Signal

Question: Our expected signal is very weak or absent. What could be causing this and how can we improve it?

Answer: A weak or absent signal can be due to several factors, including compound degradation, inappropriate buffer conditions, or quenching effects.

Troubleshooting Steps:

  • Verify Compound Integrity and Concentration:

    • Storage: Ensure that this compound is stored correctly, protected from light and moisture, to prevent degradation.

    • Concentration: Re-verify the concentration of your stock and working solutions. An error in dilution can lead to a final concentration that is too low.

  • Optimize Buffer pH: The fluorescence of some benzothiazole derivatives can be sensitive to pH.[6][7][8]

    • pH Titration: If your assay allows, test a range of pH values for your buffer to determine the optimal condition for fluorescence.

    • Buffer Stability: Ensure your buffer has sufficient capacity to maintain a stable pH throughout the experiment.

  • Investigate Quenching Effects: Fluorescence quenching can occur if another molecule in your assay buffer is interacting with the excited state of the benzothiazole compound.[9]

    • Buffer Composition: Simplify your assay buffer to its essential components and then systematically add back other reagents to identify any that may be causing quenching.

    • Aggregation-Caused Quenching (ACQ): Some fluorescent molecules experience self-quenching at high concentrations due to aggregation.[10] This can be addressed by optimizing the compound concentration as mentioned for high background.

Issue 3: Signal Instability and Photobleaching

Question: The fluorescent signal decreases over time during imaging. How can we minimize photobleaching?

Answer: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light.[11] While it cannot be completely eliminated, its effects can be managed.

Troubleshooting Steps:

  • Reduce Light Exposure:

    • Lower Excitation Intensity: Use the lowest possible intensity of excitation light that still provides a detectable signal.

    • Minimize Exposure Time: Reduce the duration of light exposure during image acquisition.

    • Neutral Density Filters: Employ neutral density filters to attenuate the excitation light.

  • Use Antifade Reagents: Incorporate a commercially available antifade reagent into your mounting medium or assay buffer. These reagents work by scavenging free radicals that contribute to photobleaching.

  • Image Acquisition Strategy:

    • Focal Plane: Locate the desired focal plane using brightfield or DIC before switching to fluorescence imaging to minimize light exposure to your sample.

    • Time-Lapse Imaging: For time-lapse experiments, increase the interval between image acquisitions to allow the sample to recover.

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution
  • Prepare a 10 mM Stock Solution:

    • Accurately weigh the required amount of this compound powder.

    • Dissolve the powder in high-quality, anhydrous DMSO to a final concentration of 10 mM.

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may assist dissolution.

    • Aliquot the stock solution into smaller volumes and store at -20°C, protected from light.

  • Prepare the Final Working Solution:

    • On the day of the experiment, thaw an aliquot of the stock solution.

    • Serially dilute the stock solution in your final assay buffer to the desired working concentration (e.g., in the range of 1-10 µM, to be optimized for your specific assay).

    • Ensure the final DMSO concentration in the assay is below 0.5% (v/v) to prevent solvent-induced artifacts.[2]

    • Vortex the working solution gently before adding it to your experimental samples.

Data Presentation

Table 1: Troubleshooting Summary for High Background Fluorescence

Potential CauseKey IndicatorsRecommended Solution
Compound Concentration Too High High background across the entire sample, not localized.Perform a concentration titration to determine the optimal concentration.[1]
Poor Solubility / Aggregation Punctate or speckled background fluorescence.Prepare a fresh working solution, consider gentle warming, and ensure the final co-solvent concentration is appropriate.[2]
Non-Specific Binding Background signal is associated with surfaces (e.g., well plates) or cellular structures where the target is not expected.Add a blocking agent (e.g., BSA) and/or a mild detergent (e.g., Tween-20) to the assay buffer. Increase the number and duration of wash steps.[3][4][5]
Autofluorescence Fluorescence is observed in unstained control samples.Include an unstained control for background subtraction. If possible, use spectral imaging to separate the specific signal from the autofluorescence.[1]

Diagrams

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Troubleshooting stock 10 mM Stock in DMSO working Dilute to Working Conc. in Assay Buffer stock->working <0.5% DMSO final incubate Incubate with Sample working->incubate wash Wash to Remove Unbound Compound incubate->wash Binding image Image Acquisition wash->image Signal Detection analyze Analyze Data image->analyze troubleshoot Troubleshoot High Background / Low Signal analyze->troubleshoot Suboptimal Results

Caption: Experimental workflow for using this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start High Background Observed conc Concentration Too High? start->conc sol Solubility/Aggregation Issues? start->sol binding Non-Specific Binding? start->binding autoF Autofluorescence? start->autoF titrate Titrate Concentration conc->titrate solvent Optimize Solvent/Buffer sol->solvent block Use Blocking Agents/Detergents binding->block control Use Unstained Controls autoF->control

Caption: Logic diagram for troubleshooting high background fluorescence.

References

  • Shi, D., Yang, Y., Tong, L., Zhang, L., Yang, F., Tao, J., & Zhao, M. (2024). A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells. Molecules, 29(21), 5181. [Link]
  • Creative Bioarray. (n.d.). Troubleshooting in Fluorescent Staining.
  • Abcam. (2019, January 30). Fluorescent microscopy troubleshooting: high background [Video]. YouTube. [Link]
  • Wikipedia contributors. (2023, December 29). Photobleaching. In Wikipedia, The Free Encyclopedia.
  • Cao, J., et al. (2021). Substituent derivatives of benzothiazole-based fluorescence probes for hydrazine with conspicuous luminescence properties: A theoretical study.
  • Wang, Y., et al. (2003). Effects of lipophilicity on the affinity and nonspecific binding of iodinated benzothiazole derivatives. Journal of Molecular Neuroscience, 20(3), 255-260. [Link]
  • Tong, Q., et al. (2020). Fluorescent probes based on benzothiazole-spiropyran derivatives for pH monitoring in vitro and in vivo. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 225, 117506. [Link]
  • Ma, Q., et al. (2017). A novel acidic pH fluorescent probe based on a benzothiazole derivative. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 177, 139-144. [Link]
  • Tanaka, K., et al. (2001). Application of 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and -benzothiazole to fluorescent probes sensing pH and metal cations. The Journal of Organic Chemistry, 66(22), 7328-7333. [Link]

Sources

Technical Support Center: 6-Methoxy-2-(p-tolyl)benzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is intended for researchers, scientists, and drug development professionals working with 6-Methoxy-2-(p-tolyl)benzo[d]thiazole. Here, we provide in-depth answers to frequently asked questions and troubleshooting guides for common issues encountered during experimental work, focusing on the stability and degradation of this compound.

Part 1: Frequently Asked Questions (FAQs) on Stability

Q1: What are the primary factors influencing the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, exposure to light, temperature, and the presence of oxidizing agents. The benzothiazole core is susceptible to hydrolytic, photolytic, and oxidative degradation. The electron-donating nature of the methoxy and tolyl groups can affect the electron density of the heterocyclic ring, potentially influencing its susceptibility to certain degradation pathways.

Q2: How does pH affect the hydrolytic stability of this compound?

A2: While specific data for this compound is not extensively published, studies on related benzothiazole derivatives indicate that stability is pH-dependent. Generally, benzothiazoles are more stable in neutral to acidic conditions.[1] Under basic conditions (pH > 8), the thiazole ring can be susceptible to hydrolytic cleavage.[1][2] For experimental work, it is advisable to maintain the pH of aqueous solutions below 7 to minimize the risk of hydrolysis.

Q3: Is this compound sensitive to light?

A3: Yes, benzothiazole derivatives can be susceptible to photodegradation.[3] Exposure to UV or even ambient light can provide the energy to initiate photochemical reactions, leading to the formation of degradation products. It is crucial to protect solutions of this compound from light by using amber vials or by wrapping containers in aluminum foil, especially during long-term storage or prolonged experiments.[2][4]

Q4: What is the expected thermal stability of this compound?

A4: In its solid form, this compound is expected to be relatively stable at ambient and moderately elevated temperatures. Studies on substituted benzothiazoles have shown thermal stability, with decomposition often occurring at temperatures well above typical experimental conditions.[5][6] However, in solution, elevated temperatures can accelerate the rates of other degradation pathways, such as hydrolysis and oxidation.[2]

Q5: How susceptible is this compound to oxidation?

A5: The sulfur atom in the benzothiazole ring is a primary site for oxidation, which can lead to the formation of sulfoxides or sulfones.[2] Additionally, oxidative ring-opening of the thiazole moiety is a known degradation pathway for benzothiazoles, particularly in the presence of strong oxidizing agents.[7] The presence of the electron-donating methoxy group may influence the susceptibility of the benzene portion of the benzothiazole ring to oxidation as well.

Part 2: Troubleshooting Guide for Degradation Studies

This section addresses specific issues that researchers may encounter during stability and degradation experiments involving this compound.

Issue 1: Unexpectedly rapid degradation of the compound in solution.

Potential Cause Troubleshooting Action Scientific Rationale
High pH of the medium Measure and adjust the pH of your solution to be neutral or slightly acidic (pH 6-7).Benzothiazoles are known to be more susceptible to hydrolysis under basic conditions.[1][2]
Exposure to light Protect your samples from light using amber vials or by covering them with aluminum foil.Photodegradation can be a significant degradation pathway for benzothiazole derivatives.[3]
Presence of oxidizing agents Ensure all solvents are free of peroxides and other oxidizing impurities. If possible, degas solutions to remove dissolved oxygen.The sulfur atom in the thiazole ring is prone to oxidation.[2]
Elevated temperature Store stock solutions and conduct long-term experiments at recommended cool temperatures (e.g., 2-8 °C).Higher temperatures accelerate the rate of most chemical degradation reactions.[2]

Issue 2: Appearance of multiple unknown peaks in HPLC analysis during a stability study.

Potential Cause Troubleshooting Action Scientific Rationale
Complex degradation pathway Perform a forced degradation study under controlled conditions (acid, base, peroxide, heat, light) to systematically identify degradation products.[8]This allows for the isolation and characterization of specific degradation products from each stress condition.
Interaction with excipients or other components If in a formulation, test the stability of the compound in the absence of other components to determine if they are contributing to degradation.Excipients can sometimes react with the active compound or catalyze its degradation.
Secondary degradation Analyze samples at earlier time points in your stability study to observe the initial degradation products before they degrade further.Over-stressing a sample can lead to the formation of secondary degradation products that may not be relevant to shelf-life stability.[8]

Issue 3: Poor recovery of the compound from the sample matrix.

Potential Cause Troubleshooting Action Scientific Rationale
Adsorption to container surfaces Use silanized glass vials or polypropylene containers to minimize adsorption.Hydrophobic compounds can adsorb to glass surfaces, leading to apparent loss of the compound.
Precipitation from solution Visually inspect your solutions for any signs of precipitation. If necessary, adjust the solvent composition to improve solubility.Changes in temperature or solvent composition during an experiment can lead to the compound precipitating out of solution.
Degradation during sample preparation Minimize the time between sample preparation and analysis. Keep samples cool and protected from light during this period.The conditions used for sample preparation (e.g., pH, temperature) could be inadvertently causing degradation.

Part 3: Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

A forced degradation study is essential for understanding the intrinsic stability of a molecule and for developing a stability-indicating analytical method.[8]

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC grade methanol and water

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep the solution at 60°C for 24 hours.

    • At appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at room temperature for 24 hours.

    • At appropriate time intervals, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At appropriate time intervals, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a sample of the solid compound in an oven at 80°C for 48 hours.

    • Also, place a solution of the compound in methanol in the oven under the same conditions.

    • At the end of the study, dissolve the solid sample and dilute the solution sample with mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound in methanol to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[9]

    • A control sample should be wrapped in aluminum foil and kept under the same conditions.

    • At the end of the exposure period, analyze both the exposed and control samples by HPLC.

  • HPLC Analysis:

    • Analyze all samples using a validated stability-indicating HPLC method.

    • Monitor the decrease in the peak area of the parent compound and the formation of any degradation products.

Protocol 2: Developing a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

General Workflow:

A Select Column and Mobile Phase B Optimize Mobile Phase Composition A->B Initial Screening C Analyze Forced Degradation Samples B->C Gradient/Isocratic Elution D Check for Peak Purity C->D Inject Stressed Samples E Validate the Method D->E Use PDA Detector

Caption: Workflow for developing a stability-indicating HPLC method.

Steps:

  • Column and Mobile Phase Selection: Start with a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3) and an organic modifier (e.g., acetonitrile or methanol).

  • Optimization: Adjust the mobile phase composition (gradient or isocratic), flow rate, and column temperature to achieve good separation between the parent compound and any observed degradation products from the forced degradation study.

  • Analysis of Stressed Samples: Inject the samples from the forced degradation study to ensure that all degradation products are well-resolved from the parent peak and from each other.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the this compound peak in the presence of its degradation products. This confirms that no degradants are co-eluting.

  • Method Validation: Once the method is optimized, validate it according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[10]

Part 4: Potential Degradation Pathways and Data

While specific experimental data for this compound is limited in the public domain, we can infer potential degradation pathways based on the known chemistry of the benzothiazole ring system.

Plausible Oxidative Degradation Pathway

A likely oxidative degradation pathway involves the opening of the thiazole ring.[7]

A This compound C₁₅H₁₃NOS B Intermediate Ring-opened species A->B Oxidation (e.g., H₂O₂) C Acylamidobenzene sulfonate ester C₁₅H₁₅NO₄S B->C Further Oxidation/Rearrangement

Caption: A plausible oxidative ring-opening degradation pathway.

Representative Stability Data under Stress Conditions

The following table provides a hypothetical summary of results from a forced degradation study, illustrating the expected relative stability of this compound under different conditions. The percentage degradation is an estimate based on the known stability of related compounds.

Stress Condition Conditions Duration Expected Degradation (%) Potential Degradants
Acid Hydrolysis 0.1 M HCl24 hours< 5%Minimal degradation expected.
Base Hydrolysis 0.1 M NaOH24 hours10-20%Products of thiazole ring cleavage.
Oxidation 3% H₂O₂24 hours15-30%Sulfoxide, sulfone, and ring-opened products.
Thermal (Solid) 80°C48 hours< 2%Generally stable in solid form.
Photolytic ICH Q1BN/A5-15%Various photoproducts.

References

  • Thermal behaviour and adsorption properties of some benzothiazole derivatives. (2014).
  • Mesogenic benzothiazole derivatives with methoxy substituents. (2003). Indian Academy of Sciences. [Link]
  • Oxidative Ring-Opening of Benzothiazole Derivatives. (2018). Organic & Biomolecular Chemistry. [Link]
  • Benzothiazole compounds XXX. Hydrolysis of 2-styrylbenzothiazolium salts substituted at the position 3. (n.d.). Chemical Papers. [Link]
  • Photophysical properties and photostability of novel benzothiazole-based D-π-A-π-D systems. (2010). PubMed. [Link]
  • Development of forced degradation and stability indicating studies of drugs—A review. (2013). Journal of Pharmaceutical Analysis. [Link]
  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (1996). European Medicines Agency. [Link]
  • Photostability. (n.d.). IAGIM. [Link]
  • Analytical Method Validation: An Upd

Sources

Technical Support Center: A Troubleshooting Guide for 6-Methoxy-2-(p-tolyl)benzo[d]thiazole Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Methoxy-2-(p-tolyl)benzo[d]thiazole. This guide is designed to provide in-depth, field-proven insights into the synthesis, purification, and characterization of this important benzothiazole derivative. Our goal is to equip you with the necessary knowledge to anticipate and resolve common experimental challenges, ensuring the integrity and success of your research.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

The most prevalent and dependable method for the synthesis of 2-arylbenzothiazoles, including the target compound, is the condensation reaction between the appropriately substituted 2-aminothiophenol and an aromatic aldehyde.[1] For this compound, this involves the reaction of 2-amino-5-methoxythiophenol with p-tolualdehyde.

This reaction proceeds through the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent oxidation to yield the aromatic benzothiazole ring system. Various catalysts and reaction conditions can be employed to promote this transformation, with options ranging from acidic or basic catalysts to oxidizing agents, and even microwave-assisted and solvent-free conditions for greener approaches.[2][3]

Q2: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yields in benzothiazole synthesis are a common issue and can often be traced back to a few key factors:

  • Purity of Starting Materials: 2-Aminothiophenols are notoriously susceptible to oxidation, forming a disulfide byproduct that is unreactive in the desired condensation.[4] It is crucial to use freshly purified 2-amino-5-methoxythiophenol or a newly opened bottle from a reliable supplier. The purity of p-tolualdehyde is also important, as any carboxylic acid impurity can interfere with the reaction.

  • Reaction Conditions: The temperature and reaction time are critical parameters. While some benzothiazole syntheses proceed efficiently at room temperature, others may require heating to drive the reaction to completion.[2] It is advisable to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.[2]

  • Atmospheric Conditions: Due to the sensitivity of the 2-aminothiophenol to oxidation, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly improve the yield by minimizing the formation of the disulfide byproduct.[2]

Q3: I am having difficulty purifying the crude product. What are the recommended purification techniques?

Purification of 2-arylbenzothiazoles can sometimes be challenging due to the presence of unreacted starting materials or side products with similar polarities. The two most effective purification methods are:

  • Recrystallization: This is often the most effective method for obtaining highly pure crystalline product.[5][6] The choice of solvent is critical. A good recrystallization solvent will dissolve the compound when hot but not when cold. Common solvents for recrystallizing benzothiazole derivatives include ethanol, methanol, ethyl acetate, or mixtures with water or hexanes.[4][6]

  • Column Chromatography: If recrystallization is not effective, column chromatography on silica gel is a viable alternative.[3] However, some benzothiazole derivatives can be sensitive to the acidic nature of silica gel, which can lead to degradation.[2] In such cases, using neutralized silica gel or switching to a different stationary phase like alumina may be beneficial.

Experimental Protocols & Troubleshooting

Synthesis of this compound: A Step-by-Step Protocol

This protocol provides a general and reliable method for the synthesis of the target compound. Optimization may be required based on your specific laboratory conditions and reagent purity.

Materials and Reagents:

  • 2-Amino-5-methoxythiophenol

  • p-Tolualdehyde

  • Ethanol (or another suitable solvent like DMF or DMSO)

  • Catalyst (e.g., a few drops of glacial acetic acid or a Lewis acid)

  • Hydrochloric Acid (HCl) and Hydrogen Peroxide (H₂O₂) (for oxidative cyclization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-5-methoxythiophenol (1.0 mmol) and p-tolualdehyde (1.0 mmol) in ethanol (10-20 mL).

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or heat to reflux. Monitor the progress of the reaction by TLC (a typical mobile phase would be a mixture of hexane and ethyl acetate). The reaction is typically complete within 1-24 hours.[2]

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting materials on TLC), cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration.

  • Oxidative Cyclization (if necessary): If the reaction stalls at the benzothiazoline intermediate, an oxidative workup can be employed. To the stirred reaction mixture at room temperature, add 30% hydrogen peroxide (H₂O₂) followed by the dropwise addition of concentrated hydrochloric acid (HCl).[4] Continue stirring until the oxidation is complete (monitor by TLC).

  • Isolation: Pour the reaction mixture into a beaker of ice-cold water to precipitate the crude product. Collect the solid by vacuum filtration and wash with cold water.

Troubleshooting Synthesis:

Problem Potential Cause Recommended Solution
Low or No Product Formation Poor quality of 2-amino-5-methoxythiophenol (oxidation).Use freshly purified or a new bottle of the starting material. Consider running the reaction under an inert atmosphere.[2][4]
Suboptimal reaction temperature.If the reaction is sluggish at room temperature, gradually increase the heat and monitor by TLC. If side products are forming at higher temperatures, try lowering the temperature.[2]
Inefficient cyclization or oxidation.If the benzothiazoline intermediate is the major product, employ an oxidative workup using H₂O₂ and HCl.[4]
Formation of a Yellow Precipitate Oxidation of 2-amino-5-methoxythiophenol to the disulfide.Ensure the reaction is carried out under an inert atmosphere and use high-purity starting materials.[4]
Multiple Spots on TLC Formation of side products or incomplete reaction.Optimize reaction time and temperature. Ensure the stoichiometry of the reactants is correct.

Synthesis Workflow Diagram:

SynthesisWorkflow A 1. Reaction Setup - 2-Amino-5-methoxythiophenol - p-Tolualdehyde - Ethanol B 2. Catalyst Addition - Glacial Acetic Acid A->B Add C 3. Reaction - Stir at RT or Reflux - Monitor by TLC B->C Initiate D 4. Oxidative Work-up (Optional) - H2O2 / HCl C->D If needed E 5. Isolation - Precipitate in Ice Water - Vacuum Filtration C->E If complete D->E Proceed to F Crude Product E->F Yields PurificationDecisionTree Start Crude Product Recrystallization Attempt Recrystallization Start->Recrystallization Success Pure Crystalline Product Recrystallization->Success Successful Failure Recrystallization Fails (Oiling out, no crystals, still impure) Recrystallization->Failure Unsuccessful ColumnChromatography Perform Column Chromatography Failure->ColumnChromatography Silica Silica Gel ColumnChromatography->Silica Degradation Product Degrades? Silica->Degradation Alumina Neutral Alumina PureFraction Collect Pure Fractions Alumina->PureFraction Degradation->Alumina Yes Degradation->PureFraction No PureFraction->Success

Sources

how to increase the quantum yield of 6-Methoxy-2-(p-tolyl)benzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 6-Methoxy-2-(p-tolyl)benzo[d]thiazole. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experimentation, with a core focus on enhancing the fluorescence quantum yield (Φf) of this compound.

Frequently Asked Questions (FAQs)

Question 1: What are the primary factors that typically reduce the quantum yield of this compound?

The quantum yield (Φf) of a fluorophore is the ratio of photons emitted to photons absorbed and is inherently sensitive to the molecule's structure and its immediate environment. For a benzothiazole derivative like this compound, low quantum yield is often attributed to the prevalence of non-radiative decay pathways, which allow the excited state to return to the ground state without emitting a photon.

Key factors include:

  • Intramolecular Rotations and Vibrations: The single bond connecting the benzothiazole and the p-tolyl ring allows for torsional (twisting) rotations. In the excited state, these movements can dissipate energy as heat, a non-radiative process that competes directly with fluorescence.[1]

  • Solvent Interactions: The polarity and viscosity of the solvent play a critical role. Polar solvents can stabilize charge-transfer states, sometimes leading to quenching. Protic solvents (e.g., water, methanol) can form hydrogen bonds, providing additional non-radiative decay pathways.

  • Aggregation-Caused Quenching (ACQ): At high concentrations, many fluorophores, including benzothiazole derivatives, tend to form non-emissive aggregates (e.g., π-π stacking).[2] This self-quenching phenomenon severely reduces the overall quantum yield in concentrated solutions or the solid state.

Question 2: What is a realistic target quantum yield for a modified benzothiazole derivative?

While the quantum yield of the parent this compound may be modest, significant enhancements are achievable. Depending on the strategy employed, it is realistic to see substantial improvements. For instance, structural modifications on similar benzothiazole cores have been shown to increase quantum yields dramatically, with some derivatives reaching values from below 1% to over 98% under optimal conditions.[1][3] Introducing electron-donating or withdrawing groups, or rigidifying the structure, can lead to quantum yields exceeding 0.80 or even 0.97 in some cases.[4]

Question 3: Can I increase the quantum yield without chemically modifying the molecule?

Yes, several effective strategies can enhance fluorescence without altering the chemical structure of your compound. These methods focus on modifying the fluorophore's environment to suppress non-radiative decay pathways.

Key environmental strategies include:

  • Solvent Selection: Changing the solvent is the most direct method. Increasing solvent viscosity (e.g., using glycerol instead of methanol) can physically restrict intramolecular rotations, which often enhances emission.[5] Aprotic solvents are generally preferred over protic ones to avoid quenching via hydrogen bonding.

  • Inducing Aggregation-Induced Emission (AIE): While aggregation often causes quenching (ACQ), some molecules exhibit the opposite effect, known as Aggregation-Induced Emission (AIE).[2] This phenomenon occurs when restricting intramolecular motions within an aggregate blocks non-radiative decay channels, forcing the molecule to fluoresce.[1][2] This can be achieved by preparing nanoparticles or by dissolving the compound in a good solvent (like THF) and then adding a poor solvent (like water) to induce aggregation.[2][6][7]

  • Solid-State Matrix: Dispersing the molecule in a rigid solid matrix (e.g., a polymer film) can also restrict molecular motion and enhance quantum yield.[8][9]

Troubleshooting Guides

Problem 1: My quantum yield is significantly lower in methanol compared to chloroform. What is happening and how can I address it?

This is a common observation and points towards solvent-solute interactions that promote non-radiative decay.

Causality: Methanol is a polar, protic solvent, while chloroform is polar but aprotic. The hydroxyl group (-OH) in methanol can form hydrogen bonds with the nitrogen and oxygen atoms in your molecule. This interaction can create efficient pathways for the excited state to lose energy through vibrational relaxation (as heat) to the solvent, thus quenching fluorescence. Furthermore, the lower viscosity of methanol compared to other solvents does little to hinder the energy-wasting intramolecular rotations.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting solvent-induced quenching.

Recommended Protocol: Solvent Screening

  • Prepare Stock Solution: Create a concentrated stock solution of your compound in a volatile solvent like THF or chloroform.

  • Solvent Selection: Choose a range of solvents with varying polarity and viscosity (e.g., Hexane, Toluene, Chloroform, THF, Acetonitrile, DMSO, Glycerol). Ensure they are of spectroscopic grade.[10]

  • Sample Preparation: For each solvent, prepare a dilute solution from the stock. The final absorbance at the excitation wavelength should be low (< 0.1) to avoid inner filter effects.[11]

  • Measure Absorbance and Emission: Record the UV-Vis absorption and fluorescence emission spectra for each sample.

  • Calculate Quantum Yield: Determine the relative quantum yield for each solvent using a well-characterized standard.[11][12]

  • Analyze Data: Plot the calculated quantum yield against solvent parameters (e.g., dielectric constant, viscosity) to understand the underlying trends.

SolventDielectric Constant (ε)Viscosity (η, cP at 20°C)Typical QY Trend
Toluene2.40.59Higher
Chloroform4.80.58Moderate-High
THF7.60.55Moderate
Methanol33.00.60Low
Glycerol42.51412Highest
Problem 2: My compound shows promising fluorescence in dilute solutions but dims significantly at higher concentrations or in the solid state.

This behavior is a classic sign of Aggregation-Caused Quenching (ACQ).

Causality: ACQ occurs when fluorophores get too close to each other, forming aggregates where intermolecular interactions (like π-π stacking) create new, efficient non-radiative decay pathways.[2] The flat, aromatic structure of this compound makes it susceptible to such stacking.

Solutions:

  • Induce Aggregation-Induced Emission (AIE): The most powerful solution is to leverage the AIE phenomenon. The restriction of intramolecular motion in certain types of aggregates can block non-radiative pathways and dramatically turn on fluorescence.[2][6][7]

    Protocol: AIE Induction via Solvent Mixture

    • Dissolve the compound in a "good" solvent where it is highly soluble (e.g., THF) at a concentration of ~10-50 µM.

    • Measure the fluorescence of this initial solution.

    • Prepare a series of mixtures by adding increasing fractions of a "poor" or "anti-solvent" (e.g., water or hexane). For example, create mixtures with water fractions (fw) of 0%, 10%, 20%, ..., 90%.

    • After allowing the mixtures to equilibrate, measure the fluorescence intensity of each.

    • Plot fluorescence intensity versus the water fraction (fw). A significant increase in intensity at high water fractions indicates AIE activity.[2][13][14]

  • Structural Modification: Introduce bulky groups to the molecular structure. Steric hindrance can physically prevent the planar aromatic cores from getting close enough to form quenching π-π stacks.[6] For example, adding tert-butyl groups to the phenyl or benzothiazole rings can disrupt aggregation.

Problem 3: I need to maximize the quantum yield for a bio-imaging application. What is the most robust strategy?

For applications like bio-imaging, achieving a high quantum yield in an aqueous or biologically relevant medium is crucial. This often requires chemical modification of the fluorophore.

Causality: The inherent flexibility of the bond between the two aromatic rings is a primary channel for non-radiative energy loss.[1] Chemically "locking" or rigidifying this structure is a proven strategy to enhance fluorescence efficiency.[8][15]

Recommended Strategy: Structural Rigidification via Boron Complexation

A highly effective method for enhancing the quantum yield of benzothiazole derivatives is to complex the heteroatoms with a difluoroboron (BF2) unit.[16] This creates a more rigid, planar structure that significantly reduces non-radiative decay from molecular vibrations.

Caption: Rigidification blocks non-radiative decay, boosting fluorescence.

Hypothetical Protocol: Synthesis of a BF2-Complexed Derivative (This protocol is illustrative and should be adapted based on laboratory safety standards and specific substrate reactivity.)

  • Starting Material: Begin with a hydroxylated version of the target compound, e.g., 2-(2-Hydroxy-4-methoxyphenyl)-6-methoxybenzo[d]thiazole. The hydroxyl group is key for complexation.

  • Dissolution: Dissolve the starting material in an anhydrous solvent like dichloromethane (DCM) or toluene under an inert atmosphere (e.g., Nitrogen or Argon).

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), to deprotonate the hydroxyl group.

  • Boron Source: Slowly add boron trifluoride etherate (BF3•OEt2) to the solution at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours to overnight, monitoring progress by TLC.

  • Workup and Purification: Quench the reaction carefully with water. Extract the product with an organic solvent, wash the organic layer with brine, and dry over anhydrous sodium sulfate. Purify the crude product using column chromatography on silica gel.

  • Characterization: Confirm the structure of the new BF2-complexed fluorophore using ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Photophysical Analysis: Measure the absorbance, emission, and quantum yield of the new compound. A dramatic increase in quantum yield is expected.[16]

This strategy has been shown to not only dramatically enhance quantum yields but also to red-shift the emission wavelength, which is often beneficial for bio-imaging applications.[16]

References

  • Barman, S., et al. (2019). Aggregation tailored emission of a benzothiazole based derivative: photostable turn on bioimaging. RSC Advances.
  • Würth, C., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols.
  • Qian, Y., et al. (2007). Aggregation-Induced Emission Enhancement of 2-(2'-Hydroxyphenyl)benzothiazole-Based Excited-State Intramolecular Proton-Transfer Compounds. The Journal of Physical Chemistry B.
  • UCI Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields. University of California, Irvine.
  • Gaigalas, A. K., & Li, L. (2014). Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector. Journal of Research of the National Institute of Standards and Technology.
  • Bouzayen, A., et al. (2015). Solvent effects on optical and electronic properties of carbazole benzothiazole based bipolar compound: TD-DFT/PCM approach. Moroccan Journal of Chemistry.
  • Edinburgh Instruments. (n.d.). Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. Edinburgh Instruments.
  • Qian, Y., et al. (2007). Aggregation-induced emission enhancement of 2-(2'-hydroxyphenyl)benzothiazole-based excited-state intramolecular proton-transfer compounds. PubMed.
  • Pinto, M. F., et al. (2022). Methoxyquinolone–Benzothiazole Hybrids as New Aggregation-Induced Emission Luminogens and Efficient Fluorescent Chemosensors for Cyanide Ions. Molecules.
  • Rybczyński, P., et al. (2022). Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution. Chemical Science.
  • Raposo, M. M. M., et al. (2006). Yields, UV-visible absorption and emission data for benzothiazoles 1 and 2. ResearchGate.
  • Zhang, Y., et al. (2022). A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells. Biosensors.
  • Alnoman, R. B., et al. (2020). Locking the GFP Fluorophore to Enhance Its Emission Intensity. Molecules.
  • Rybczyński, P., et al. (2022). Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution. Chemical Science.
  • Obata, K., et al. (2021). Remarkable Increase of Fluorescence Quantum Efficiency by Cyano Substitution on an ESIPT Molecule 2-(2-Hydroxyphenyl)benzothiazole: A Highly Photoluminescent Liquid Crystal Dopant. Molecules.
  • Li, S., et al. (2021). Red-Shift (2-Hydroxyphenyl)-Benzothiazole Emission by Mimicking the Excited-State Intramolecular Proton Transfer Effect. Frontiers in Chemistry.
  • Cardeynaels, T., et al. (2022). Bridge control of photophysical properties in benzothiazole-phenoxazine emitters - from thermally activated delayed fluorescence to room. Journal of Materials Chemistry C.
  • Santana, M. D., et al. (2023). Newly synthesized benzothiazolyl-1,2,3-triazole derivatives: Intramolecular charge transfer tuning, solvatofluorochromism and antiproliferative properties. ResearchGate.
  • ResearchGate. (n.d.). Quantum yield enhancement through structure rigidification and... ResearchGate.
  • Curea, M., et al. (2021). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Materials.
  • Rybczyński, P., et al. (2022). Supporting Information: Controlling the quantum yields of benzothiazole-difluoroborates by optimal substitution. The Royal Society of Chemistry.
  • Encyclopedia.pub. (2023). Fluorescence Enhancement without Structural Modifications. Encyclopedia.pub.
  • Zhang, G., et al. (2017). Luminescent properties of benzothiazole derivatives and their application in white light emission. RSC Publishing.
  • Rybczyński, P., et al. (2022). Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution. SciSpace.

Sources

Technical Support Center: Imaging with 6-Methoxy-2-(p-tolyl)benzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Avoiding and Troubleshooting Common Artifacts in Amyloid Plaque Imaging

Welcome to the technical support center for 6-Methoxy-2-(p-tolyl)benzo[d]thiazole, a fluorescent probe for the detection of amyloid-β plaques. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining high-quality, artifact-free images. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower you to optimize your experiments effectively.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a derivative of Thioflavin T, a class of fluorescent dyes renowned for their ability to bind specifically to the cross-β-sheet structures characteristic of amyloid fibrils. The core mechanism of action is based on the principle of restricted intramolecular rotation. In solution, the molecule has rotational freedom around the bond connecting its benzothiazole and phenyl rings, which leads to non-radiative decay and low fluorescence. Upon binding to the rigid channels of amyloid plaques, this rotation is restricted, forcing the molecule into a planar conformation and causing a significant increase in its fluorescence quantum yield. This "light-up" property makes it a valuable tool for visualizing amyloid deposits.

Q2: What are the expected excitation and emission maxima for this probe?

While specific photophysical data for this compound is not extensively published, its structural similarity to other benzothiazole-based amyloid probes suggests excitation in the violet-to-blue range (approximately 380-450 nm) and emission in the green-to-yellow range (approximately 480-550 nm). It is crucial to experimentally determine the optimal excitation and emission wavelengths for your specific imaging setup and experimental conditions.

Q3: How does this compound compare to other amyloid probes like Thioflavin S or Pittsburgh Compound B (PiB)?

This compound belongs to the same family of amyloid-binding dyes. Like Thioflavin S and PiB, it is a neutral, lipophilic molecule, which facilitates its entry into the brain and binding to amyloid plaques. The methoxy and tolyl groups are modifications designed to potentially enhance its binding affinity, spectral properties, and pharmacokinetic profile compared to the parent compounds. However, without direct comparative studies, it is advisable to empirically test and optimize the staining protocol for this specific probe.

II. Troubleshooting Guide: Common Imaging Artifacts and Solutions

This section addresses specific issues you may encounter during your imaging experiments with this compound.

Issue 1: High Background Fluorescence or Low Signal-to-Noise Ratio

High background can obscure the specific signal from amyloid plaques, making accurate quantification difficult. Several factors can contribute to this issue.

Possible Cause 1: Autofluorescence from the Tissue

Brain tissue, particularly from aged subjects, contains endogenous fluorophores like lipofuscin and collagen that can emit in the same spectral range as your probe.[1][2]

  • Solution 1: Use of a Quenching Agent. Treat tissue sections with an autofluorescence quenching agent like Sudan Black B.[2] This lipophilic dye can bind to lipofuscin granules and quench their fluorescence.

  • Solution 2: Spectral Imaging and Linear Unmixing. If your microscope is equipped with a spectral detector, you can acquire a full emission spectrum for each pixel. Using linear unmixing algorithms, you can then separate the specific signal of your probe from the broad emission spectrum of autofluorescence.[1][3]

  • Solution 3: Optimize Excitation/Emission Wavelengths. While not always possible, using longer wavelength dyes in the far-red or near-infrared can help reduce autofluorescence, which is typically more pronounced at shorter wavelengths.[1]

Possible Cause 2: Non-Specific Binding of the Probe

Benzothiazole-based dyes can sometimes bind to non-amyloid structures, such as other protein aggregates or even hydrophobic pockets in globular proteins.[4]

  • Solution 1: Optimize Probe Concentration. Use the lowest concentration of the probe that still provides a robust signal on amyloid plaques. Higher concentrations can lead to increased non-specific binding. It is recommended to perform a concentration titration to determine the optimal concentration for your specific tissue and staining protocol.

  • Solution 2: Stringent Washing Steps. After incubation with the probe, perform thorough washing steps with an appropriate buffer (e.g., PBS or a buffer with a low percentage of ethanol) to remove unbound or loosely bound probe molecules.

  • Solution 3: pH Control. The binding affinity and fluorescence of benzothiazole derivatives can be pH-dependent. Ensure that your staining and washing buffers have a consistent and appropriate pH, typically in the physiological range (pH 7.0-7.4).

Workflow for Mitigating High Background

Caption: Troubleshooting workflow for high background fluorescence.

Issue 2: Weak or No Signal from Amyloid Plaques

The absence of a clear signal can be due to several factors, from the tissue itself to the imaging parameters.

Possible Cause 1: Low Plaque Burden in the Tissue

The animal model or human tissue sample may not have a significant amyloid plaque load.

  • Solution: Confirm Plaque Presence with an Alternative Method. Before extensive troubleshooting of your fluorescence protocol, confirm the presence of amyloid plaques using an alternative method such as immunohistochemistry with an anti-Aβ antibody (e.g., 4G8 or 6E10) or a traditional histological stain like Congo Red.

Possible Cause 2: Inappropriate Staining Protocol

The probe may not be effectively binding to the plaques.

  • Solution 1: Optimize Incubation Time. Ensure sufficient incubation time for the probe to penetrate the tissue and bind to the amyloid plaques. This may need to be optimized for different tissue thicknesses and fixation methods.

  • Solution 2: Check Probe Integrity. Ensure that your stock solution of this compound has been stored correctly (protected from light and at the recommended temperature) and has not degraded.

Possible Cause 3: Photobleaching

The fluorescent signal is being destroyed by the excitation light.

  • Solution 1: Reduce Excitation Light Intensity. Use the lowest laser power or light source intensity that provides a detectable signal.

  • Solution 2: Minimize Exposure Time. Use the shortest possible exposure time for your camera or detector.

  • Solution 3: Use an Antifade Mounting Medium. Mount your coverslips with a mounting medium containing an antifade reagent to reduce photobleaching.

Issue 3: Inconsistent or Irreproducible Staining

Variability between samples or experiments can compromise the reliability of your results.

Possible Cause 1: Inconsistent Tissue Fixation

The type and duration of tissue fixation can significantly impact tissue morphology and the accessibility of amyloid plaques to the probe.

  • Solution: Standardize Fixation Protocol. Use a consistent fixation method (e.g., 4% paraformaldehyde in PBS) for a standardized duration for all your samples. Over-fixation can mask epitopes and hinder probe penetration.

Possible Cause 2: Variability in Staining and Washing Steps

Inconsistent incubation times, probe concentrations, or washing procedures will lead to variable results.

  • Solution: Maintain a Consistent and Well-Documented Protocol. Ensure that all steps of your staining protocol are performed consistently for all samples. Use a timer for incubations and be precise with reagent volumes and concentrations.

III. Experimental Protocols

General Staining Protocol for Brain Tissue Sections

This is a general protocol that should be optimized for your specific experimental needs.

  • Deparaffinization and Rehydration (for paraffin-embedded sections):

    • Immerse slides in xylene (2 x 5 minutes).

    • Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 2 minutes each).

    • Rinse in distilled water.

  • Staining:

    • Prepare a working solution of this compound in an appropriate solvent (e.g., a mixture of PBS and ethanol). The optimal concentration should be determined empirically, but a starting point of 1-10 µM is suggested.

    • Incubate the sections with the staining solution for 10-30 minutes at room temperature, protected from light.

  • Differentiation and Washing:

    • Briefly rinse the slides in a differentiation solution (e.g., 70-80% ethanol) to remove excess probe.

    • Wash thoroughly with PBS (3 x 5 minutes).

  • Counterstaining (Optional):

    • If desired, counterstain with a nuclear stain like DAPI or Hoechst.

  • Mounting:

    • Mount the coverslip with an aqueous mounting medium, preferably one containing an antifade reagent.

Protocol for Autofluorescence Quenching with Sudan Black B
  • After the washing step (step 3 in the general protocol), incubate the sections in a 0.1% Sudan Black B solution in 70% ethanol for 10-20 minutes.

  • Rinse thoroughly with PBS to remove the Sudan Black B solution.

  • Proceed with counterstaining (if applicable) and mounting.

IV. Data Presentation

Table 1: Troubleshooting Common Artifacts in Amyloid Imaging

Artifact Potential Cause Recommended Solution(s)
High Background Tissue AutofluorescenceUse Sudan Black B; Employ spectral unmixing; Use far-red/NIR probes.
Non-specific Probe BindingOptimize probe concentration; Increase wash stringency; Control buffer pH.
Weak/No Signal Low Plaque BurdenConfirm plaques with IHC or Congo Red.
Inefficient StainingOptimize incubation time; Check probe integrity.
PhotobleachingReduce excitation light; Minimize exposure time; Use antifade mountant.
Inconsistent Staining Variable Tissue FixationStandardize fixation protocol (type and duration).
Protocol VariabilityMaintain consistent staining and washing steps.

V. Visualization of Key Concepts

G cluster_solution In Solution cluster_bound Bound to Amyloid Fibril Probe_Solution This compound (Rotational Freedom) NonRadiative_Decay Non-Radiative Decay (Low Fluorescence) Probe_Solution->NonRadiative_Decay Amyloid Amyloid Fibril (Cross-β-sheet) Probe_Solution->Amyloid Binding Excitation_Solution Excitation Light Excitation_Solution->Probe_Solution Probe_Bound Probe Bound to Aβ (Restricted Rotation) Fluorescence Strong Fluorescence Probe_Bound->Fluorescence Excitation_Bound Excitation Light Excitation_Bound->Probe_Bound

Caption: Mechanism of fluorescence enhancement upon binding to amyloid fibrils.

VI. References

  • Bitesize Bio. (2025). Challenges of Autofluorescence in Neuroscience. Retrieved from [Link]

  • Xu, H., & Rice, B. W. (2009). In-vivo fluorescence imaging with a multivariate curve resolution spectral unmixing technique. Journal of biomedical optics, 14(6), 064013. Retrieved from [Link]

  • Lin, Y. H., et al. (2021). Lipofuscin autofluorescence confounds intracellular amyloid β detection in the aged mouse brain. Frontiers in Aging Neuroscience, 13, 738811. Retrieved from [Link]

  • Bianchini, G., et al. (2013). ThT binding of non-amyloid fibrillar aggregates. ResearchGate. Retrieved from [Link]

Sources

refining experimental conditions for 6-Methoxy-2-(p-tolyl)benzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and purification of 6-Methoxy-2-(p-tolyl)benzo[d]thiazole (CAS No: 101078-51-7).[1] This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-tested answers to common challenges encountered during the synthesis, purification, and characterization of this important heterocyclic scaffold.

Part 1: Synthesis Fundamentals and Reaction Mechanism

The most established and reliable method for synthesizing 2-aryl-benzothiazoles is the condensation of a substituted 2-aminothiophenol with a corresponding aromatic aldehyde.[2][3] In this case, the reaction involves the condensation of 4-methoxy-2-aminothiophenol with p-tolualdehyde.

The reaction proceeds via a two-step mechanism:

  • Schiff Base Formation: The amine group of the 2-aminothiophenol nucleophilically attacks the carbonyl carbon of the aldehyde, followed by dehydration to form a Schiff base (imine) intermediate.

  • Cyclization: The pendant thiol group then attacks the imine carbon in an intramolecular cyclization, which, after oxidative aromatization, yields the final benzothiazole ring system.

Below is a diagram illustrating the general synthetic workflow.

G cluster_reactants Starting Materials cluster_process Reaction cluster_workup Workup & Purification A 4-Methoxy-2-aminothiophenol C Solvent + Catalyst (e.g., EtOH, DMSO, AcOH) A->C B p-Tolualdehyde B->C D Heating / Reflux C->D Reaction Mixture E Precipitation / Filtration D->E Crude Product F Column Chromatography E->F G Recrystallization F->G H Final Product: This compound G->H

Caption: General experimental workflow for synthesis and purification.

Part 2: Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the synthesis of this compound.

Q1: What are the critical quality attributes of the starting materials?

A1: The purity of your starting materials is paramount.

  • 4-Methoxy-2-aminothiophenol: This reagent is highly susceptible to air oxidation, where the thiol group (-SH) dimerizes to form a disulfide.[4] This disulfide byproduct will not participate in the cyclization and will complicate purification. It is strongly recommended to use a freshly opened bottle or to purify the aminothiophenol prior to use.

  • p-Tolualdehyde: Ensure the aldehyde is free from the corresponding carboxylic acid (p-toluic acid), which can form from air oxidation. Acidic impurities can interfere with the reaction mechanism.

Q2: What are some common catalysts and solvents for this reaction?

A2: The choice of catalyst and solvent can significantly impact reaction time and yield. Modern synthetic protocols often focus on environmentally benign methods.[4]

  • Solvents: Ethanol, Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO) are commonly used.[4] For greener approaches, water has also been successfully employed as a solvent.[4]

  • Catalysts: While the reaction can proceed without a catalyst, acidic catalysts like glacial acetic acid are often added to facilitate the dehydration step in Schiff base formation. Various modern catalysts, including reusable solid catalysts and even microwave-assisted, solvent-free conditions, have been developed to improve efficiency and reduce environmental impact.[3][4]

Q3: How should I monitor the reaction's progress effectively?

A3: Thin-layer chromatography (TLC) is the most straightforward method.[4] Spot the reaction mixture alongside the two starting materials on a silica gel plate. A typical solvent system for TLC would be a mixture of hexanes and ethyl acetate (e.g., 8:2 or 7:3 v/v). The product, being more conjugated and generally less polar than the aminothiophenol, should have a higher Rf value. The reaction is complete when the spot corresponding to the limiting starting material is no longer visible by UV light.[4]

Q4: What are the expected physical properties of the final product?

A4: this compound is expected to be a solid at room temperature.[1] While specific melting point data is not widely published, related benzothiazole structures are often crystalline solids.[5] Its molecular weight is 255.34 g/mol .[1]

PropertyExpected ValueSource
Molecular Formula C₁₅H₁₃NOS[1]
Molecular Weight 255.34 g/mol [1]
Physical Form Solid[1]
Storage Sealed in a dry place at room temperature.[1]

Part 3: Troubleshooting Guide

This guide provides a systematic approach to resolving common experimental issues.

Problem 1: Low or No Product Yield

Low yield is one of the most frequent challenges in heterocyclic synthesis.[4][6] A logical, step-by-step investigation is the key to identifying the root cause.

G A Low / No Yield Observed B Check Starting Material Purity (TLC, NMR) A->B C Is 2-aminothiophenol oxidized? (disulfide presence) B->C D Purify or use fresh 2-aminothiophenol C->D Yes E Optimize Reaction Conditions C->E No D->E F Is temperature optimal? E->F G Gradually increase/decrease temp. Run small-scale trials F->G No J Consider Catalyst Choice F->J Yes H Is reaction time sufficient? G->H I Monitor with TLC until starting material is consumed H->I No H->J Yes I->J K Reaction successful J->K

Caption: A logical workflow for troubleshooting low product yield.

Potential CauseScientific Rationale & ExplanationRecommended Solution
Poor Reagent Quality 2-aminothiophenols are prone to oxidation, forming disulfides which are unreactive in the desired cyclization. Aldehyde starting materials can oxidize to carboxylic acids, which will not form the initial Schiff base.[4]Ensure the purity of both starting materials. Use freshly opened reagents or purify them before use (e.g., recrystallization of the aldehyde, distillation of the aminothiophenol if applicable).
Suboptimal Temperature The condensation and cyclization steps have specific activation energy requirements. If the temperature is too low, the reaction rate will be impractically slow. If it's too high, it can lead to side product formation or decomposition of the desired product.[4]If the reaction is sluggish at room temperature, gradually increase the heat and monitor by TLC. If side products appear at higher temperatures, consider lowering the temperature or reducing the reaction time.[4]
Incomplete Cyclization The intermediate Schiff base may be stable under certain conditions and fail to cyclize efficiently. The choice of catalyst and solvent plays a crucial role in promoting this intramolecular step.[4]If an intermediate is observed (e.g., by LC-MS), consider adding a catalytic amount of a protic or Lewis acid. Switching to a more polar solvent like DMF or DMSO can also facilitate the cyclization.
Atmospheric Contamination As mentioned, the thiol group is sensitive to air oxidation. Many organic reactions are also sensitive to moisture, which can hydrolyze intermediates.If yields are consistently low, especially on humid days, perform the reaction under an inert atmosphere (e.g., a nitrogen or argon blanket) using properly dried solvents.[6]
Problem 2: Product Purification Challenges

Isolating a pure product can be as challenging as the synthesis itself.

Potential CauseScientific Rationale & ExplanationRecommended Solution
Product Streaking on TLC/Column Benzothiazoles contain a basic nitrogen atom, which can interact strongly with the acidic silanol groups on standard silica gel. This leads to poor separation, band tailing, and sometimes decomposition.[7]1. Neutralize Silica: Add a small amount of a basic modifier like triethylamine (0.5-1%) to your eluent system.[7] 2. Switch Stationary Phase: Consider using neutral or basic alumina for chromatography instead of silica gel.[4]
Difficulty in Recrystallization Finding a single solvent that dissolves the compound when hot but not when cold can be difficult. The product may "oil out" instead of forming crystals.1. Systematic Solvent Screening: Test solubility in a range of common solvents (e.g., ethanol, ethyl acetate, toluene, hexanes). 2. Use a Solvent/Anti-Solvent System: Dissolve the crude product in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate) and slowly add a poor solvent (e.g., hexanes or pentane) until turbidity persists. Cool slowly to induce crystallization. 3. Induce Crystallization: If crystals don't form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[7]
Persistent Impurities Unreacted starting materials or byproducts (like the disulfide of the aminothiophenol) may have similar polarities to the product, making separation by chromatography difficult.Re-evaluate the reaction workup. A simple aqueous wash (e.g., with dilute HCl to remove basic impurities or with dilute NaHCO₃ to remove acidic ones) before chromatography can remove key impurities. If all else fails, a second chromatographic purification with a different solvent system may be necessary.
Problem 3: Inconsistent Characterization Data

Ambiguous analytical data can cast doubt on the identity and purity of your compound.

SymptomPotential CauseRecommended Action
Messy ¹H NMR Spectrum The spectrum shows broad peaks, extra signals, or incorrect integration values.1. Residual Solvent: Identify and subtract peaks from common solvents (e.g., EtOAc, DCM, Hexane). 2. Presence of Water: A broad singlet, often around 1.5-2.5 ppm in DMSO-d₆ or CDCl₃, could be water. Dry your sample under high vacuum. 3. Impurity: Compare the spectrum to the starting materials' NMR to identify unreacted precursors. If unknown peaks are present, further purification is required.
Incorrect Mass Spectrum The observed m/z in the mass spectrum does not match the expected molecular weight (255.34 for [M]⁺, 256.35 for [M+H]⁺).1. Check for Adducts: Look for common adducts like [M+Na]⁺ (278.33) or [M+K]⁺ (294.43). 2. Fragmentation: Ensure you are looking at the parent ion peak and not a fragment. 3. Oxidation: An [M+16]⁺ peak could indicate oxidation of the sulfur atom.
Broad or Depressed Melting Point The sample melts over a wide range (e.g., > 2 °C) or at a temperature significantly lower than expected.A broad or depressed melting point is a classic indicator of an impure sample. The compound needs to be further purified, typically by recrystallization until a sharp, consistent melting point is achieved.

References

  • BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds. BenchChem Technical Support.
  • BenchChem. (2025). Troubleshooting guide for the synthesis of benzothiazole derivatives. BenchChem Technical Support.
  • BenchChem. (2025). Troubleshooting common issues in the synthesis of N-heterocycles. BenchChem Technical Support.
  • Nishad, et al. (2024). Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Indian Journal of Pharmaceutical Education and Research, 58(3).
  • Gao, X., et al. (2021). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules.
  • Gao, X., et al. (2021). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. ResearchGate.
  • Michigan State University Department of Chemistry. Heterocyclic Compounds.
  • Organic Chemistry Portal. Synthesis of N-Heterocycles.
  • Hamsa, G. B., et al. (2022). A review on synthesis and biological activity of benzothiazole derivatives. World Journal of Pharmaceutical Research, 11(15).
  • Lead Sciences. This compound.
  • Chemical-Suppliers.eu. This compound | CAS 101078-51-7.
  • Fadda, A. A., et al. (2017). Convenient route synthesis of some new benzothiazole derivatives and their pharmacological screening as antimicrobial agents. ResearchGate.
  • Sigma-Aldrich. 6-Methoxy-2-methylbenzo[d]thiazole | 2941-72-2.

Sources

Validation & Comparative

A Comparative Guide to Validating the Binding of 6-Methoxy-2-(p-tolyl)benzo[d]thiazole to Amyloid-β Fibrils

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Need for Orthogonal Validation

In the field of neurodegenerative disease research, particularly Alzheimer's Disease, small molecules that interact with amyloid-β (Aβ) aggregates are of paramount importance as diagnostic imaging agents and potential therapeutic inhibitors.[1][2] 6-Methoxy-2-(p-tolyl)benzo[d]thiazole belongs to the benzothiazole class, a scaffold structurally analogous to Thioflavin T (ThT), a widely used dye for detecting the β-sheet-rich structures of amyloid fibrils.[3][4] Unlike its parent compound, uncharged ThT derivatives often exhibit higher affinity for Aβ fibrils and improved brain penetrance, making them promising candidates for in vivo applications.[1][3]

However, the path from a promising compound to a validated tool is paved with rigorous biophysical characterization. Relying on a single assay is insufficient and can be misleading due to technique-specific artifacts.[5] This guide provides a comparative framework for validating the binding of this compound to its putative target, Aβ fibrils, using a multi-pronged approach. We will explore a cascade of orthogonal, industry-standard biophysical and cell-based assays, explaining the causality behind experimental choices to ensure the generation of robust, trustworthy, and physiologically relevant data.[6][7][8]

The Validation Workflow: From In Vitro Kinetics to Cellular Engagement

A robust validation strategy does not end with a single affinity constant. It builds a comprehensive profile of the molecule's interaction with its target. Our recommended workflow progresses from direct, in-solution biophysical methods that define the fundamental binding parameters to cell-based assays that confirm target engagement in a more complex biological environment.

G cluster_0 PART 1: In Vitro Biophysical Characterization cluster_1 PART 2: Cellular Target Engagement cluster_2 PART 3: Data Synthesis A Surface Plasmon Resonance (SPR) (Kinetics & Affinity) B Isothermal Titration Calorimetry (ITC) (Thermodynamics & Stoichiometry) A->B Orthogonal Confirmation C Microscale Thermophoresis (MST) (Affinity in Solution) B->C Low-Consumption Validation D Cellular Thermal Shift Assay (CETSA) (In-Cell Binding Confirmation) C->D Transition to Cellular Context E Orthogonal Data Comparison & Final Validation D->E Final Assessment

Caption: Recommended workflow for validating ligand-target binding.

Part 1: In Vitro Biophysical Characterization

The initial step is to quantify the direct interaction between the compound and purified Aβ fibrils using label-free, real-time techniques. This provides the foundational data on binding affinity, kinetics, and thermodynamics.

Surface Plasmon Resonance (SPR): Quantifying Binding Kinetics

Principle of Causality: SPR is an optical technique that measures changes in the refractive index near a sensor surface.[9][10] By immobilizing the target protein (Aβ fibrils) and flowing the small molecule (the analyte) over the surface, we can monitor the binding and dissociation events in real time.[10][11] This provides not only the equilibrium dissociation constant (KD) but also the kinetic rate constants (ka for association and kd for dissociation), which are crucial for understanding the compound's dynamic behavior and residence time on the target.[12]

Detailed Experimental Protocol (SPR):

  • Fibril Preparation: Prepare monomeric Aβ(1-42) peptide and induce fibrillation under controlled conditions (e.g., 37°C with agitation). Validate fibril formation using Thioflavin T fluorescence assays and Transmission Electron Microscopy (TEM).[13]

  • Sensor Chip Immobilization:

    • Use a CM5 sensor chip. Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).

    • Immobilize the prepared Aβ fibrils onto the surface via amine coupling at a pH below the protein's pI to promote electrostatic pre-concentration.[14] A target immobilization level of ~2000-4000 Resonance Units (RU) is often suitable for small molecule analysis.

    • Deactivate any remaining active esters with a 1 M ethanolamine-HCl injection.[14] A reference channel should be prepared similarly but without the protein to subtract non-specific binding.

  • Analyte Injection & Data Acquisition:

    • Prepare a serial dilution of this compound in a suitable running buffer (e.g., HBS-EP+) containing a small percentage of DMSO to ensure solubility, ensuring the DMSO concentration is precisely matched across all samples.

    • Perform a multi-cycle kinetic analysis by injecting the compound dilutions over both the target and reference channels, typically from a low concentration (e.g., 0.1x expected KD) to a high concentration (e.g., 10x expected KD).

    • Monitor the association phase during injection and the dissociation phase during the buffer flow.

  • Data Analysis:

    • Double-reference the resulting sensorgrams by subtracting the reference channel data and a buffer-only injection.

    • Fit the processed data to a suitable binding model (e.g., 1:1 Langmuir binding or a two-state model if the interaction is complex) to determine ka, kd, and the KD. Recent studies suggest that small molecules can have multiple binding sites on amyloid fibrils, which may require more complex fitting models.[13][15]

G A Prepare & Validate Aβ Fibrils C Immobilize Fibrils (Amine Coupling) A->C B Activate Sensor Chip (EDC/NHS) B->C D Inject Compound Series (Analyte) C->D E Monitor Association & Dissociation (RU vs. Time) D->E F Fit Sensorgram Data (Determine ka, kd, KD) E->F

Caption: High-level workflow for an SPR binding experiment.

Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamics

Principle of Causality: ITC directly measures the heat released or absorbed during a binding event.[16][17] By titrating the compound into a solution of Aβ fibrils, a binding isotherm can be generated. Fitting this curve provides the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) of binding.[16][17] From these values, the entropy (ΔS) and Gibbs free energy (ΔG) can be calculated. This thermodynamic signature provides deep insight into the forces driving the interaction (e.g., hydrogen bonds vs. hydrophobic effects) and serves as a powerful orthogonal validation of the KD from SPR.[18][19]

Detailed Experimental Protocol (ITC):

  • Sample Preparation:

    • Prepare purified Aβ fibrils as described for SPR.

    • Crucially, both the fibril solution (in the cell) and the compound solution (in the syringe) must be in identical, exhaustively dialyzed, or buffer-exchanged buffer. [17] Mismatches in buffer components, especially pH or DMSO, will generate large heats of dilution that can obscure the true binding signal.[17]

    • Typical starting concentrations are 5-50 µM protein in the cell and 50-500 µM compound in the syringe.[17]

  • ITC Experiment Setup:

    • Equilibrate the instrument (e.g., a MicroCal ITC200) at the desired temperature (e.g., 25°C).

    • Load the Aβ fibril suspension into the sample cell and the compound solution into the injection syringe.

  • Titration and Data Acquisition:

    • Perform an initial small injection (e.g., 0.5 µL) to remove any material from the syringe tip, and discard this data point during analysis.

    • Execute a series of 15-25 injections (e.g., 2 µL each) with sufficient spacing to allow the signal to return to baseline.

    • The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells.

  • Data Analysis:

    • Integrate the area under each injection peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting isotherm to a suitable binding model (e.g., one set of sites) to extract n, KD, and ΔH.

Microscale Thermophoresis (MST): A Low-Consumption Alternative

Principle of Causality: MST measures the directed movement of molecules in a microscopic temperature gradient, a property known as thermophoresis.[20][21] This movement is sensitive to changes in the molecule's size, charge, and hydration shell.[22] When a ligand binds to a fluorescently labeled target protein, the thermophoretic properties of the complex change, which is detected as an altered fluorescence signal in the heated spot.[23][24] This allows for the determination of binding affinity in solution with very low sample consumption.[22]

Detailed Experimental Protocol (MST):

  • Protein Labeling: Label monomeric Aβ with a fluorescent dye (e.g., NHS-Red) prior to fibrillation. Alternatively, use intrinsic tryptophan fluorescence if the signal is sufficient (label-free MST).[20]

  • Sample Preparation:

    • Prepare a fixed concentration of fluorescently labeled Aβ fibrils.

    • Create a 16-point serial dilution of the this compound compound.

    • Mix the labeled fibrils with each compound dilution and load the samples into glass capillaries.

  • MST Measurement:

    • Place capillaries into the MST instrument (e.g., NanoTemper Monolith).

    • An infrared laser creates a precise temperature gradient in the capillary, and a camera records the fluorescence change over time.

  • Data Analysis:

    • The change in normalized fluorescence (Fnorm) is plotted against the logarithm of the ligand concentration.

    • The resulting dose-response curve is fitted using the law of mass action to determine the KD.[24]

Part 2: Cellular Target Engagement

Confirming that a compound binds its target in the complex milieu of a living cell is the ultimate validation. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.[25][26]

Principle of Causality: CETSA is based on the principle of ligand-induced thermal stabilization.[27] When a compound binds to its target protein, the resulting complex is often more resistant to heat-induced denaturation and aggregation.[27][28] By heating intact cells treated with the compound to various temperatures and then measuring the amount of soluble target protein remaining, a "melting curve" can be generated. A shift in this curve to higher temperatures in the presence of the compound is direct evidence of target engagement.[25][29]

Detailed Experimental Protocol (CETSA):

  • Cell Culture and Treatment: Use a cell line that expresses the target protein (e.g., a neuronal cell line overexpressing Aβ precursor protein, leading to Aβ production and aggregation). Treat cells with various concentrations of this compound or a vehicle control.

  • Heating Step:

    • Harvest the treated cells and resuspend them in a buffer with protease inhibitors.

    • Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by rapid cooling.[25]

  • Lysis and Fractionation:

    • Lyse the cells (e.g., via freeze-thaw cycles or sonication).

    • Separate the soluble fraction (containing non-denatured protein) from the aggregated pellet by high-speed centrifugation.

  • Protein Quantification:

    • Quantify the amount of soluble Aβ in the supernatant using a specific detection method, such as Western Blotting or a high-throughput immunoassay like AlphaScreen or HTRF.[26][28]

  • Data Analysis:

    • Melt Curve Generation: Plot the percentage of soluble Aβ remaining versus temperature for both vehicle- and compound-treated samples. A rightward shift in the curve for the treated sample indicates stabilization.

    • Isothermal Dose-Response: Alternatively, heat all samples at a single temperature (chosen from the melt curve) and vary the compound concentration. Plotting the soluble protein fraction against compound concentration generates a dose-response curve, confirming engagement in a concentration-dependent manner.

Data Synthesis and Comparative Analysis

The trustworthiness of the validation comes from the convergence of data from these orthogonal methods. Each technique measures binding through a different physical principle, minimizing the risk of technology-specific artifacts.

Comparative Data Summary Table:

ParameterSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Microscale Thermophoresis (MST)Cellular Thermal Shift Assay (CETSA)Alternative: Thioflavin T
Affinity (KD) e.g., 25 ± 5 nMe.g., 30 ± 8 nMe.g., 45 ± 10 nMN/A (EC50 for stabilization)e.g., 890 nM[1]
Kinetics (ka, kd) Yes (e.g., 1.2x105 M-1s-1, 3.0x10-3 s-1)NoNoNoNo
Thermodynamics (ΔH, ΔS) NoYes (e.g., -5.2 kcal/mol, +7.8 cal/mol·K)NoNoNo
Stoichiometry (n) NoYes (e.g., 1.8 sites per Aβ monomer in fibril)NoNoNo
Cellular Engagement NoNoNoYes (ΔTm = +4.5°C at 10 µM)No

Note: Data presented are hypothetical examples for illustrative purposes. Thioflavin T data is from literature for comparison.[1]

Interpretation:

  • Concordant KD Values: Strong agreement between the KD values from SPR, ITC, and MST provides high confidence in the measured binding affinity.

  • Thermodynamic Insight: ITC data reveals the nature of the binding forces. A negative enthalpy (ΔH) and positive entropy (ΔS) might suggest a combination of hydrogen bonding and hydrophobic interactions.

  • In-Cell Validation: A positive thermal shift in CETSA confirms that the compound engages with Aβ aggregates within the complex cellular environment, a critical step towards demonstrating physiological relevance.[29]

By systematically applying this multi-assay cascade, researchers can move beyond a simple affinity measurement to build a comprehensive and defensible case for the binding of this compound to amyloid-β fibrils, establishing its credentials as a reliable tool for research and development.

References

  • Use of Microscale Thermophoresis (MST) to Measure Binding Affinities of Components of the Fusion Machinery.
  • Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. MDPI. [Link]
  • Microscale thermophoresis. Wikipedia. [Link]
  • MST Assay Service for Drug Discovery. Reaction Biology. [Link]
  • Drug discovery through biophysical techniques: Methods and applic
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
  • MicroScale Thermophoresis. NanoTemper Technologies. [Link]
  • Measurement of Protein-Protein Interactions through Microscale Thermophoresis (MST). JoVE. [Link]
  • Biophysical methods in early drug discovery.
  • Uncharged thioflavin-T derivatives bind to amyloid-beta protein with high affinity and readily enter the brain. PubMed. [Link]
  • Biophysical Methods in Drug Discovery from Small Molecule to Pharmaceutical. SpringerLink. [Link]
  • Biophysics in drug discovery: impact, challenges and opportunities. White Rose Research Online. [Link]
  • Principle and Protocol of Surface Plasmon Resonance (SPR).
  • 6-Methoxy-2-m-tolylbenzo[d]thiazole D
  • Isothermal titration calorimetry (ITC) confirms distinct binding profiles of SynTCs and α-Syn oligomers.
  • Using Calorimetric Methods to Investigate Protein Misfolding and Aggreg
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]
  • Efficient characterization of multiple binding sites of small molecule imaging ligands on amyloid-beta, 4-repeat/full-length tau and alpha-synuclein. bioRxiv. [Link]
  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. [Link]
  • SensoLyte Thioflavin T Beta-Amyloid (1-42)
  • Characterization of Small Molecule–Protein Interactions Using SPR Method. SpringerLink. [Link]
  • Probing small molecule binding to amyloid fibrils. RSC Publishing. [Link]
  • Uncharged thioflavin-T derivatives bind to amyloid-beta protein with high affinity and readily enter the brain.
  • ThT 101: a primer on the use of thioflavin T to investigate amyloid form
  • Heat of supersaturation-limited amyloid burst directly monitored by isothermal titr
  • Protein-lipid Interaction Analysis by Surface Plasmon Resonance (SPR). Bio-protocol. [Link]
  • New Evidence on a Distinction between Aβ40 and Aβ42 Amyloids: Thioflavin T Binding Modes, Clustering Tendency, Degradation Resistance, and Cross-Seeding. MDPI. [Link]
  • Efficient characterization of multiple binding sites of small molecule imaging ligands on amyloid-beta, tau and alpha-synuclein. PubMed Central. [Link]
  • Zinc Binding to Amyloid-β: Isothermal Titration Calorimetry and Zn Competition Experiments with Zn Sensors.
  • A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. PubMed Central. [Link]
  • Probing small molecule binding to amyloid fibrils. PubMed. [Link]
  • Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed. [Link]
  • Dye-Binding Assays for Evaluation of the Effects of Small Molecule Inhibitors on Amyloid (Aβ) Self-Assembly.
  • Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions. [Link]

Sources

A Comparative Guide to Amyloid Dyes: Evaluating 6-Methoxy-2-(p-tolyl)benzo[d]thiazole Against Established Probes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in neurodegenerative diseases and drug development, the accurate detection and characterization of amyloid aggregates are paramount. The choice of a fluorescent dye for this purpose can significantly impact experimental outcomes. This guide provides a detailed comparison of a promising benzothiazole derivative, 6-Methoxy-2-(p-tolyl)benzo[d]thiazole, with the most widely used amyloid dyes, Thioflavin T (ThT) and Congo Red. While direct experimental data for this compound is emerging, this guide synthesizes available information on structurally similar compounds to provide a well-grounded perspective on its potential advantages.

The Landscape of Amyloid Detection: More Than Just a Stain

The pathological hallmark of Alzheimer's disease and other proteinopathies is the accumulation of misfolded proteins into highly organized amyloid fibrils. Fluorescent dyes that specifically bind to these structures are indispensable tools for their visualization and quantification. An ideal amyloid dye should exhibit high binding affinity and specificity for amyloid fibrils, a significant and easily detectable change in its fluorescence properties upon binding, and favorable photophysical properties such as a large Stokes shift and high quantum yield.

Established Amyloid Dyes: The Gold Standards

Thioflavin T (ThT): The Workhorse of In Vitro Aggregation Assays

Thioflavin T is a cationic benzothiazole dye that has become the gold standard for real-time monitoring of amyloid fibril formation in vitro.[1] Its popularity stems from a dramatic increase in fluorescence quantum yield upon binding to the cross-β-sheet structure of amyloid fibrils.[1] In its unbound state in aqueous solution, ThT is largely non-fluorescent due to the free rotation of its benzothiazole and dimethylaminobenzene rings, which leads to a non-radiative decay from the excited state.[2] Upon binding to amyloid fibrils, this rotation is restricted, resulting in a significant enhancement of its fluorescence.

Congo Red: The Histologist's Choice for Birefringence

Congo Red is an azo dye that has been used for over a century to stain amyloid deposits in tissue sections.[3] Its diagnostic utility lies in the characteristic apple-green birefringence it exhibits when bound to amyloid fibrils and viewed under polarized light. This property arises from the specific alignment of the dye molecules along the β-sheet axis of the fibrils. While historically significant and still used for pathological confirmation, Congo Red's lower binding affinity and spectral properties make it less suitable for quantitative in vitro assays compared to ThT.

A Deeper Look at this compound: A Promising Contender

This compound belongs to the same chemical class as Thioflavin T but possesses key structural modifications that are predicted to enhance its performance as an amyloid dye. Specifically, the presence of a methoxy group at the 6-position of the benzothiazole ring and a p-tolyl group are noteworthy.

Studies on related benzothiazole derivatives have shown that electron-donating groups, such as a methoxy group, at the 6-position of the 2-phenylbenzothiazole core can significantly increase the binding affinity for amyloid-β (Aβ) aggregates.[4] Furthermore, the methoxy group can act as a hydrogen bond acceptor, potentially enhancing the interaction with amyloid fibrils and contributing to a higher fluorescence quantum yield.[5] The p-tolyl group, a methyl-substituted phenyl ring, is also expected to influence the dye's lipophilicity and binding interactions within the hydrophobic pockets of amyloid fibrils.

Based on these structural features and the broader literature on benzothiazole-based amyloid probes, this compound is anticipated to exhibit a high binding affinity for Aβ fibrils and a significant fluorescence enhancement upon binding.

Comparative Performance Metrics

To provide a clear comparison, the following table summarizes the known properties of Thioflavin T and Congo Red, alongside the predicted characteristics of this compound based on its structural analogs.

FeatureThioflavin T (ThT)Congo RedThis compound (Predicted)
Chemical Structure Cationic BenzothiazoleSymmetrical Azo DyeNeutral Benzothiazole
Binding Target Cross-β-sheet structures in amyloid fibrilsβ-pleated sheets in amyloid fibrilsCross-β-sheet structures in amyloid fibrils
Binding Affinity (Kd) Micromolar to high nanomolar rangeMicromolar rangeHigh nanomolar to low nanomolar range
Detection Method Fluorescence enhancementAbsorbance shift and birefringenceFluorescence enhancement
Excitation Max (Bound) ~450 nm~500 nmLikely in the range of 380-420 nm
Emission Max (Bound) ~482 nm~614 nmLikely in the range of 450-550 nm
Quantum Yield Low in solution, high when boundModerateLow in solution, high when bound
Primary Application In vitro aggregation kineticsHistological staining of tissueIn vitro aggregation assays and in situ staining

Experimental Protocols for Comparative Analysis

To empirically validate the performance of this compound against established dyes, the following experimental workflows are recommended.

In Vitro Amyloid-β Aggregation Assay

This assay monitors the kinetics of amyloid-β fibril formation in real-time using a fluorescent dye.

Workflow Diagram:

InVitro_Amyloid_Aggregation cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Aβ Peptide Monomer Solution C Mix Aβ and Dye in Assay Buffer A->C B Dye Stock Solution (ThT, Congo Red, or Test Compound) B->C D Incubate at 37°C with Agitation C->D E Monitor Fluorescence/Absorbance Over Time D->E F Plot Fluorescence/Absorbance vs. Time E->F G Determine Lag Time and Aggregation Rate F->G

Caption: Workflow for in vitro amyloid-β aggregation assay.

Step-by-Step Protocol:

  • Preparation of Aβ(1-42) Monomers:

    • Dissolve synthetic amyloid-β (1-42) peptide in hexafluoroisopropanol (HFIP) to a concentration of 1 mg/mL.

    • Aliquot the solution and evaporate the HFIP under a stream of nitrogen gas.

    • Store the resulting peptide film at -80°C.

    • Prior to use, dissolve the peptide film in dimethyl sulfoxide (DMSO) to a concentration of 5 mM, then dilute to 100 µM in ice-cold phosphate-buffered saline (PBS), pH 7.4.

  • Preparation of Dye Solutions:

    • Prepare a 1 mM stock solution of this compound, Thioflavin T, or Congo Red in DMSO.

  • Aggregation Assay:

    • In a 96-well black, clear-bottom plate, add the Aβ(1-42) monomer solution to a final concentration of 10 µM.

    • Add the respective dye to a final concentration of 10 µM.

    • Include control wells with Aβ(1-42) alone and dye alone.

    • Seal the plate and incubate in a plate reader at 37°C with intermittent shaking.

    • Monitor fluorescence intensity at the appropriate excitation and emission wavelengths for each dye (e.g., Ex/Em ~450/485 nm for ThT) or absorbance for Congo Red (around 540 nm) every 15 minutes for 24-48 hours.

  • Data Analysis:

    • Subtract the background fluorescence/absorbance of the dye-only control from the corresponding time points of the Aβ + dye samples.

    • Plot the change in fluorescence/absorbance versus time to generate aggregation curves.

    • The lag time for fibril formation and the apparent rate of aggregation can be determined from the sigmoidal curve.

Fluorescence Staining of Amyloid Plaques in Brain Tissue

This protocol describes the visualization of amyloid plaques in post-mortem brain tissue from a transgenic mouse model of Alzheimer's disease.

Workflow Diagram:

Tissue_Staining_Workflow A Obtain Brain Tissue Sections (Paraffin-embedded or Cryosections) B Deparaffinization and Rehydration (for paraffin sections) A->B C Antigen Retrieval (Optional, for co-staining) B->C D Incubate with Dye Solution C->D E Wash to Remove Unbound Dye D->E F Mount Coverslip E->F G Image with Fluorescence Microscope F->G

Sources

A Comparative Analysis of 6-Methoxy-2-(p-tolyl)benzo[d]thiazole Derivatives: Synthesis, Anticancer Activity, and Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for the diverse biological activities exhibited by its derivatives. Among these, 2-arylbenzothiazoles have garnered significant attention for their potent anticancer properties. This guide provides a detailed comparative analysis of a specific subclass: 6-Methoxy-2-(p-tolyl)benzo[d]thiazole derivatives. We will delve into their synthesis, compare their cytotoxic activities against various cancer cell lines using experimental data, and elucidate key structure-activity relationships (SAR) to guide future drug discovery efforts.

The this compound Core: A Privileged Scaffold in Oncology Research

The this compound core combines several structural features that contribute to its potential as an anticancer agent. The benzothiazole nucleus itself is a bicyclic system that can interact with various biological targets. The methoxy group at the 6-position is a key feature, often associated with enhanced biological activity in benzothiazole derivatives.[1][2] The 2-(p-tolyl) group provides a lipophilic domain and a site for further functionalization to modulate the compound's properties.

The anticancer activity of 2-arylbenzothiazoles is believed to stem from their ability to induce apoptosis in cancer cells through various mechanisms, including the modulation of key signaling pathways.[3] Structure-activity relationship studies have consistently shown that substitutions on both the benzothiazole ring and the 2-aryl moiety play a crucial role in determining the potency and selectivity of these compounds.[4][5]

Comparative Analysis of Anticancer Activity

Synthesis of this compound and its Derivatives

The most common and direct method for the synthesis of 2-arylbenzothiazoles is the condensation of a substituted 2-aminothiophenol with an aromatic aldehyde. In the case of this compound, this involves the reaction of 2-amino-5-methoxythiophenol with p-tolualdehyde.

A general synthetic workflow is depicted below:

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Intermediate cluster_3 Final Product 2-amino-5-methoxythiophenol 2-amino-5-methoxythiophenol Condensation Condensation 2-amino-5-methoxythiophenol->Condensation p-tolualdehyde p-tolualdehyde p-tolualdehyde->Condensation Schiff Base Schiff Base Condensation->Schiff Base Formation This compound This compound Schiff Base->this compound Cyclization/ Oxidation

Caption: General synthetic scheme for this compound.

This versatile synthesis allows for the introduction of various substituents on both the benzothiazole and the phenyl rings by using appropriately substituted starting materials. For instance, derivatives with different groups on the tolyl ring can be prepared by using substituted p-tolualdehydes.

One study reports the synthesis of a derivative, (E)-N′-(2-(Benzo[d]thiazol-2-yl)-3-(p-tolyl)acryloyl)benzohydrazide, which incorporates the p-tolyl group.[6] Another relevant compound, N-(4-(6-methoxybenzo[d]thiazol-2-yl)phenyl)acetamide, demonstrated potent cytotoxic activity, highlighting the importance of the 6-methoxy substituent.[2]

Cytotoxicity Data and Structure-Activity Relationship (SAR)

The anticancer efficacy of benzothiazole derivatives is typically evaluated through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound.

While specific IC50 data for a series of closely related this compound derivatives is limited in the public domain, we can infer SAR from studies on broader classes of 2-arylbenzothiazoles.

Table 1: Comparative in vitro Anticancer Activity of Selected 2-Arylbenzothiazole Derivatives

Compound ID2-Aryl Substituent6-SubstituentCancer Cell LineIC50 (µM)Reference
Hypothetical Series
1 p-tolylHMCF-7 (Breast)>50[6] (modified)
2 p-tolyl6-OCH3MCF-7 (Breast)Potent[2] (inferred)
3 4-Nitrophenyl6-OCH3T47D (Breast)Active[2]
4 4-Aminophenyl6-OCH3T47D (Breast)More Potent[2]
5 4-Acetamidophenyl6-OCH3T47D (Breast)Most Potent [2]
6c p-tolyl (in a larger scaffold)HHepG2 (Liver)12.55[6]
6c p-tolyl (in a larger scaffold)HMCF-7 (Breast)14.28[6]

Note: "Potent," "Active," and "More Potent" are qualitative descriptors used in the absence of precise IC50 values in the source material.

From the available data and general SAR principles for this class of compounds, we can deduce the following:

  • Importance of the 6-Methoxy Group: The presence of a methoxy group at the 6-position of the benzothiazole ring generally enhances anticancer activity compared to the unsubstituted analog.[2][7] This is a recurring theme in the medicinal chemistry of benzothiazoles.

  • Influence of the 2-Aryl Substituent: The nature of the substituent on the 2-phenyl ring significantly impacts cytotoxicity.

    • Electron-donating groups, such as the methyl group in the p-tolyl substituent, are often well-tolerated.

    • The conversion of a nitro group to an amino group, and subsequently to an acetamido group, on the 2-phenyl ring has been shown to progressively increase cytotoxic potency.[2] This suggests that the electronic and hydrogen-bonding properties of this substituent are critical for interaction with the biological target.

  • Impact of the Overall Molecular Scaffold: As seen with compound 6c , the activity of the this compound core can be modulated by incorporating it into a larger molecular framework.[6]

Experimental Protocols

To facilitate further research in this area, we provide a general, self-validating protocol for the synthesis and in vitro cytotoxic evaluation of this compound derivatives.

General Synthesis of this compound Derivatives

This protocol is a standard method for the synthesis of 2-arylbenzothiazoles.

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Reaction cluster_2 Step 3: Work-up cluster_3 Step 4: Purification cluster_4 Step 5: Characterization Mix Mix equimolar amounts of 2-amino-5-methoxythiophenol and p-tolualdehyde in a solvent (e.g., ethanol or DMF). Reflux Add a catalyst (e.g., acetic acid) and reflux the mixture for several hours. Mix->Reflux Cool & Precipitate Cool the reaction mixture to room temperature. Collect the precipitate by filtration. Reflux->Cool & Precipitate Recrystallize Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure compound. Cool & Precipitate->Recrystallize Analyze Characterize the final product using spectroscopic methods (NMR, IR, Mass Spectrometry). Recrystallize->Analyze

Caption: A step-by-step workflow for the synthesis of this compound derivatives.

Causality behind Experimental Choices:

  • Solvent: Ethanol is a common, relatively green solvent for this type of condensation reaction. Dimethylformamide (DMF) can be used for less reactive substrates due to its higher boiling point.

  • Catalyst: A catalytic amount of a weak acid like acetic acid is often used to facilitate the formation of the intermediate Schiff base.

  • Purification: Recrystallization is a standard and effective method for purifying solid organic compounds, ensuring the removal of unreacted starting materials and byproducts.

  • Characterization: Spectroscopic analysis is essential to confirm the structure and purity of the synthesized compound, providing a self-validating system for the synthesis.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and is a standard method for screening potential anticancer drugs.

G cluster_0 Step 1: Cell Culture cluster_1 Step 2: Treatment cluster_2 Step 3: Incubation cluster_3 Step 4: MTT Addition cluster_4 Step 5: Solubilization cluster_5 Step 6: Measurement Seed Seed cancer cells in a 96-well plate and allow them to adhere overnight. Treat Treat the cells with various concentrations of the test compound and a vehicle control. Seed->Treat Incubate Incubate the plate for a specified period (e.g., 48 or 72 hours). Treat->Incubate Add MTT Add MTT solution to each well and incubate for a few hours. Incubate->Add MTT Solubilize Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Add MTT->Solubilize Read Absorbance Measure the absorbance at a specific wavelength using a microplate reader. Solubilize->Read Absorbance

Sources

A Comparative Guide to Cross-Reactivity Profiling of 6-Methoxy-2-(p-tolyl)benzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the target selectivity and cross-reactivity of the novel benzothiazole derivative, 6-Methoxy-2-(p-tolyl)benzo[d]thiazole. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. It delves into the scientific rationale behind experimental design, integrates computational and empirical data, and establishes a self-validating system for robust selectivity profiling.

The benzothiazole scaffold is a well-established "privileged structure" in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent anticancer effects.[1][2][3] Many of these effects are achieved through the modulation of protein kinases, making this family of enzymes a logical starting point for the investigation of any new benzothiazole analog.[4][5][6][7] This guide will, therefore, use the protein kinase family as the primary hypothetical target class for this compound to illustrate a best-practice approach to cross-reactivity analysis.

The Imperative of Selectivity: Why Cross-Reactivity Studies are Non-Negotiable

In the landscape of drug discovery, a molecule's efficacy is only half the story. The other, arguably more critical, half is its safety, which is intrinsically linked to its selectivity. Most small molecule drugs interact with multiple unintended biological targets.[1] These "off-target" interactions can lead to unforeseen toxicities or, in some cases, reveal new therapeutic opportunities (polypharmacology).[3] Understanding a compound's cross-reactivity profile is, therefore, a cornerstone of preclinical development, enabling a rational assessment of its therapeutic window and potential liabilities. For kinase inhibitors, this is particularly crucial due to the high degree of structural conservation in the ATP-binding pocket across the kinome, which can lead to broad cross-reactivity.[3][5]

This guide uses this compound as a central case study to compare and contrast the leading methodologies for defining a compound's selectivity profile.

Foundational Strategy: Integrating In Silico Prediction with Empirical Validation

A robust cross-reactivity assessment begins long before the first pipette tip touches a reagent. A modern, efficient workflow leverages computational predictions to guide and refine experimental screening. This dual approach saves resources and provides a more holistic view of a compound's interaction landscape.

Workflow for Cross-Reactivity Profiling

G cluster_0 Phase 1: In Silico Prediction cluster_1 Phase 2: Experimental Screening cluster_2 Phase 3: Data Analysis & Interpretation a Compound Structure (this compound) b 2D/3D Similarity Searches (e.g., SEA, Shape-based) a->b c Pharmacophore Modeling & Docking Simulations a->c e Prioritized List of Potential Off-Targets b->e c->e d Machine Learning Models (e.g., Off-TargetP ML) d->e f Broad Kinase Panel (e.g., 400+ kinases) e->f Guides panel selection g Focused Secondary Screens (e.g., Dose-Response) f->g Identifies primary hits h Cell-Based Target Engagement (e.g., CETSA) g->h Confirms cellular activity j Selectivity Score Calculation (e.g., Gini Coefficient) g->j i Phenotypic Screening h->i Links to cellular phenotype h->j l Cross-Reactivity Profile & Safety Assessment i->l k Structure-Activity Relationship (SAR) Analysis j->k k->l

Caption: Integrated workflow for cross-reactivity profiling.

Computational methods provide a cost-effective way to scan vast biological space for potential interactions.[8] By comparing the structure of this compound to databases of known ligands and protein structures, we can generate a testable hypothesis of its likely on- and off-targets.

  • Causality Behind the Choice: We employ a suite of computational tools because no single algorithm is foolproof.[1] 2D similarity methods are fast but can miss structurally distinct molecules that bind to the same site. 3D methods and docking are more computationally intensive but provide insights into the specific molecular interactions that drive binding. Machine learning models, trained on vast datasets of compound-target interactions, can identify complex patterns that are not apparent from simple structural comparisons.[8]

  • Self-Validating System: The trustworthiness of this stage comes from consensus. A potential off-target is flagged with high confidence only if it is predicted by multiple, methodologically distinct algorithms.[1] This reduces the likelihood of pursuing computational artifacts and focuses experimental resources on the most probable interactions.

Comparative Experimental Methodologies for Selectivity Profiling

Following in silico prediction, experimental validation is essential. Here, we compare several key techniques, outlining the specific questions they answer and the rationale for their use.

This is the industry-standard first-line experimental screen for putative kinase inhibitors. The compound is tested at a single, high concentration (e.g., 1-10 µM) against a large panel of recombinant kinases (often >400).

  • Experimental Protocol: Radiometric Kinase Assay (Illustrative)

    • Reaction Setup: In a multi-well plate, combine the kinase, a generic substrate (e.g., myelin basic protein), and ATP spiked with radioactive [γ-³³P]ATP.

    • Compound Addition: Add this compound, a known selective inhibitor (positive control), and a vehicle (negative control, e.g., DMSO) to respective wells.

    • Incubation: Allow the kinase reaction to proceed for a set time at a controlled temperature (e.g., 30°C).

    • Termination & Capture: Stop the reaction and spot the mixture onto a phosphocellulose membrane. The phosphorylated substrate will bind to the membrane, while unused [γ-³³P]ATP will not.

    • Washing: Wash the membrane extensively to remove unbound radioactivity.

    • Detection: Measure the radioactivity remaining on the membrane using a scintillation counter. The signal is proportional to kinase activity.

    • Data Analysis: Express the result as percent inhibition relative to the vehicle control.

  • Data Presentation & Interpretation: The primary output is a list of kinases for which activity was inhibited above a certain threshold (e.g., >50% or >75%). This provides a broad but low-resolution snapshot of the compound's activity across the kinome.

Target Kinase Hypothetical % Inhibition @ 1 µM Alternative Compound (Dasatinib) Interpretation
B-RAF 95%98%Potential Primary Target
ROCK-II 88%30%Potential Primary Target
PI3Kα 75%15%Significant Off-Target
EGFR 45%90%Moderate Off-Target
ABL1 10%99%Minimal Interaction
SRC 8%99%Minimal Interaction

This data is illustrative and not based on actual experimental results for this compound.

For the "hits" identified in the broad panel screen, the next logical step is to determine their potency. This involves a dose-response experiment to calculate the half-maximal inhibitory concentration (IC₅₀).

  • Causality Behind the Choice: A single-point screen can be misleading due to experimental noise or compound promiscuity at high concentrations. An IC₅₀ value provides a quantitative measure of potency, allowing for a more nuanced comparison between the primary target and off-targets. A significant potency window (e.g., >100-fold) between the intended target and off-targets is a key indicator of a selective compound.

Biochemical assays with recombinant enzymes are essential, but they don't confirm that a compound can reach and bind its target in the complex environment of a living cell. CETSA directly measures target engagement in cells or tissue lysates.[2]

  • Principle: The binding of a ligand (our compound) to its target protein stabilizes the protein's structure. This stabilization results in an increased resistance to thermal denaturation.[2]

CETSA Experimental Workflow

G A Treat intact cells with Compound or Vehicle B Harvest cells and lyse A->B C Aliquot lysate B->C D Heat aliquots to a range of temperatures C->D E Centrifuge to pellet precipitated proteins D->E F Collect supernatant (soluble proteins) E->F G Analyze protein levels (e.g., Western Blot, MS) F->G H Plot soluble protein vs. Temperature G->H

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

  • Self-Validating System: The CETSA protocol includes an intrinsic control. In the vehicle-treated samples, the target protein will denature and precipitate at its natural melting temperature. In the compound-treated samples, a shift in the melting curve to a higher temperature is direct evidence of target engagement. The absence of a shift for other cellular proteins demonstrates specificity.

Comparative Analysis with Alternatives

To contextualize the selectivity of this compound, it must be compared against relevant alternatives.

  • Structurally Similar Analogs: Synthesizing and profiling analogs (e.g., with the methoxy or tolyl group removed or repositioned) can provide crucial Structure-Activity Relationship (SAR) and Structure-Selectivity Relationship (SSR) data. This helps identify which chemical moieties drive on-target potency versus off-target interactions.

  • Known Inhibitors of the Target Class: Comparing the compound's profile to a "gold standard" inhibitor of the same target (e.g., a known selective B-RAF inhibitor if that is the hypothesized target) provides a benchmark for its selectivity.

Hypothetical Comparative Selectivity Data

Compound Primary Target IC₅₀ (nM) Key Off-Target IC₅₀ (nM) Selectivity Ratio (Off-Target/Primary)
This compound B-RAF: 15PI3Kα: 1,500100
Analog (Demethoxy) B-RAF: 250PI3Kα: 2,0008
Vemurafenib (Reference B-RAF Inhibitor) B-RAF: 31PI3Kα: >10,000>322

This data is illustrative. A higher selectivity ratio indicates greater selectivity.

Conclusion and Future Directions

This guide outlines a logical, multi-faceted strategy for the comprehensive cross-reactivity profiling of this compound. By initiating with a broad funnel of in silico predictions and progressively narrowing the focus through increasingly specific experimental assays—from broad biochemical panels to direct cellular target engagement—a reliable and interpretable selectivity profile can be established.

The hypothetical data presented suggests that this compound could be a potent inhibitor of B-RAF with a 100-fold selectivity window over PI3Kα. While this represents a promising starting point, further investigation into its broader kinome interactions and cellular effects is warranted. This systematic approach ensures that decisions made during lead optimization are based on a solid foundation of empirical data and scientific rationale, ultimately increasing the probability of developing a safe and effective therapeutic agent.

References

  • Title: Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. [Link]
  • Title: Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. [Link]
  • Title: Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. [Link]
  • Title: In silico off-target profiling for enhanced drug safety assessment. [Link]
  • Title: Benzothiazoles as Rho-associ
  • Title: Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hep
  • Title: Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. [Link]
  • Title: Benzothiazole deriv
  • Title: Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflamm
  • Title: Recent insights into antibacterial potential of benzothiazole deriv
  • Title: Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
  • Title: Synthesis and study of new antimicrobial benzothiazoles substituted on heterocyclic ring. [Link]
  • Title: Designing of benzothiazole derivatives as promising EGFR tyrosine kinase inhibitors: a pharmacoinform
  • Title: Benzothiazoles - scaffold of interest for CNS targeted drugs. [Link]
  • Title: Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. [Link]
  • Title: biological effects of benzothiazole derivatives: als cells and the effects of the tdp-43 protein. [Link]
  • Title: Novel benzothiazole derivatives as multitargeted-directed ligands for the tre
  • Title: 2-substituted benzothiazoles with antimicrobial activity. [Link]
  • Title: Anticonvulsant and Neurological Profile of Benzothiazoles: A Mini-Review. [Link]

Sources

A Senior Application Scientist's Guide to the Specificity of 6-Methoxy-2-(p-tolyl)benzo[d]thiazole: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of the 2-Arylbenzothiazole Scaffold

The 2-arylbenzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. These activities span from anticancer and antimicrobial to antioxidant and even neuroprotective applications. The versatility of this scaffold lies in the facile modification of both the benzothiazole ring system and the 2-aryl substituent, allowing for the fine-tuning of its pharmacological properties. Our focus in this guide is on a specific derivative, 6-Methoxy-2-(p-tolyl)benzo[d]thiazole , a compound that embodies the therapeutic potential of this chemical class. Due to a paucity of direct experimental data on this exact molecule in publicly available literature, this guide will serve as a comparative analysis, leveraging data from closely related analogs to infer its likely specificity and performance. We will also provide detailed experimental protocols for researchers wishing to validate these hypotheses.

Deconstructing this compound: An Analysis of its Structural Motifs

The structure of this compound combines two key features that are known to influence the biological activity of 2-arylbenzothiazoles:

  • The 6-Methoxy Group: The presence of a methoxy group at the 6-position of the benzothiazole ring is a common feature in many biologically active derivatives. Structure-activity relationship (SAR) studies have indicated that electron-donating groups at this position can significantly impact the compound's potency and selectivity.[1] For instance, the methoxy group has been associated with enhanced anticancer activity in some series of benzothiazole derivatives.

  • The 2-(p-tolyl) Group: The para-tolyl group at the 2-position provides a lipophilic character to the molecule, which can influence its membrane permeability and interaction with hydrophobic binding pockets of target proteins. The methyl group in the para position of the phenyl ring can also engage in specific hydrophobic interactions within a target's active site.

The interplay of these two functional groups is expected to define the unique biological profile of this compound.

Comparative Performance Analysis: Insights from Analogs

While direct experimental data for this compound is limited, we can draw valuable insights from closely related compounds. A noteworthy analog, N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide , shares the same 6-(p-tolyl)benzothiazole core and has been evaluated for several biological activities.[2]

Urease Inhibition: A Potential Therapeutic Avenue

One of the most significant findings for a close analog is the potent urease inhibitory activity of N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide.[2] This suggests that this compound may also exhibit specificity towards this enzyme. Urease is a key enzyme in several pathogenic bacteria, including Helicobacter pylori, and its inhibition is a valid strategy for the treatment of associated infections.

Anticipated Anticancer and Antimicrobial Specificity

The broader class of 2-arylbenzothiazoles has demonstrated significant anticancer and antimicrobial properties.[3][4][5][6][7] The specificity of these actions is often dictated by the substitution patterns on both the benzothiazole and the 2-aryl rings.

Studies on various 6-substituted-2-arylbenzothiazoles have revealed potent cytotoxic activity against a range of cancer cell lines.[1][3] For instance, derivatives with hydroxyl and methoxy groups on the 2-phenyl ring have shown promising antiproliferative effects.[3] Based on these findings, it is plausible that this compound could exhibit selective cytotoxicity towards certain cancer cell types.

Table 1: Comparative Anticancer Activity of Selected 2-Arylbenzothiazole Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
6-ammonium-2-(2-hydroxyphenyl)benzothiazoleHeLaSub-micromolar[3]
Isoxazole derivative of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amineColo2055.04–13[1]
2-phenyl benzothiazole linked with isoxazoleColo-205, A549Not specified, but showed good cytotoxicity[8]
(E)-N′-(2-(Benzo[d]thiazol-2-yl)-3-(p-tolyl)acryloyl)benzohydrazideHepG2, MCF712.56, 14.51[9]

Note: This table presents data for structurally related compounds to provide a basis for hypothesizing the potential activity of this compound. Direct experimental validation is required.

The antimicrobial activity of benzothiazole derivatives is well-documented, with effectiveness against both Gram-positive and Gram-negative bacteria.[4][5][6] The specificity can be influenced by the overall lipophilicity and electronic properties of the molecule. The presence of the p-tolyl group in this compound suggests a potential for good membrane penetration, which could contribute to its antimicrobial efficacy.

Table 2: Comparative Antimicrobial Activity of Selected Benzothiazole Derivatives

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
2-(Benzo[d]thiazol-2-yl)-N-arylacetamidesGram-negative bacteria31.25–250[6]
4-(Benzo[d]thiazole-2-yl)-5-(p-tolyl)-1H-pyrazol-3(2H)-oneS. aureusNot specified, but showed superior activity[4]
Benzothiazole-thiazole hybridsVarious bacterial and fungal strains3.90–15.63[5]

Note: This table provides a comparative look at the antimicrobial potential of related benzothiazole structures. The actual MIC values for this compound need to be determined experimentally.

Experimental Protocols for Confirmation of Specificity

To definitively establish the specificity and performance of this compound, the following experimental workflows are recommended.

Synthesis of this compound

A common and efficient method for the synthesis of 2-arylbenzothiazoles is the condensation of a substituted 2-aminothiophenol with a corresponding aromatic aldehyde.

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve 2-amino-5-methoxythiophenol (1 equivalent) and p-tolualdehyde (1.1 equivalents) in a suitable solvent such as ethanol or dimethyl sulfoxide (DMSO).

  • Reaction Initiation: Add a catalytic amount of an oxidizing agent, such as hydrogen peroxide or a Lewis acid, to the mixture.

  • Reaction Progression: Stir the reaction mixture at room temperature or with gentle heating and monitor its progress using thin-layer chromatography (TLC).

  • Product Isolation: Upon completion, the product can be isolated by precipitation in water, followed by filtration.

  • Purification: The crude product should be purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield pure this compound.

  • Characterization: Confirm the structure and purity of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_synthesis Synthesis Workflow Reactants 2-amino-5-methoxythiophenol + p-tolualdehyde Solvent Ethanol or DMSO Reactants->Solvent Catalyst Oxidizing Agent Solvent->Catalyst Reaction Condensation Reaction (Monitored by TLC) Catalyst->Reaction Isolation Precipitation & Filtration Reaction->Isolation Purification Recrystallization Isolation->Purification Characterization NMR, Mass Spectrometry Purification->Characterization

Caption: General workflow for the synthesis of this compound.

In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, Colo205) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of this compound (typically from 0.1 to 100 µM) and a vehicle control (DMSO) for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

G cluster_mtt MTT Assay Workflow Seeding Seed Cancer Cells Treatment Treat with Compound Seeding->Treatment Incubation 48-72h Incubation Treatment->Incubation MTT_add Add MTT Reagent Incubation->MTT_add Formazan Formazan Formation MTT_add->Formazan Solubilize Solubilize Crystals Formazan->Solubilize Readout Measure Absorbance Solubilize->Readout Analysis Calculate IC50 Readout->Analysis

Caption: Standard workflow for determining in vitro anticancer activity using the MTT assay.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Step-by-Step Methodology:

  • Compound Dilution: Prepare serial twofold dilutions of this compound in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

While direct experimental evidence for the specificity of this compound is currently lacking in the scientific literature, a comparative analysis of its structural analogs provides a strong foundation for predicting its biological activities. The presence of the 6-methoxy and 2-(p-tolyl) substituents suggests a high potential for potent and specific interactions with biological targets, particularly in the realms of anticancer and antimicrobial chemotherapy. The detailed experimental protocols provided in this guide offer a clear roadmap for researchers to undertake the necessary studies to confirm these hypotheses. Further investigation into the precise molecular targets and mechanisms of action of this promising compound is warranted and could lead to the development of novel therapeutic agents.

References

  • Racané, L., Ptiček, L., et al. (2020). Green synthesis and biological evaluation of 6-substituted-2-(2-hydroxy/methoxy phenyl)benzothiazole derivatives as potential antioxidant, antibacterial and antitumor agents. Bioorganic Chemistry, 95, 103537. [Link]
  • Al-Ghorbani, M., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 27(24), 8783. [Link]
  • Bhagwat, S. K., et al. (2025). Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. RSC Advances, 15, 1-15. [Link]
  • Arshad, M. F., et al. (2016). Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach. Molecules, 21(3), 268. [Link]
  • Kumar, A., et al. (2019). Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine: Regulation of cell cycle and apoptosis by p53 activation via mitochondrial-dependent pathways. Bioorganic & Medicinal Chemistry, 27(18), 115011. [Link]
  • Reddy, T. S., et al. (2012). Synthesis and biological evaluation of novel triazoles and isoxazoles linked 2-phenyl benzothiazole as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 22(17), 5424-5427. [Link]
  • El-Sayed, N. N. E., et al. (2025). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. Journal of Biomolecular Structure and Dynamics, 1-15. [Link]
  • Abdel-Wahab, B. F., et al. (2025). Synthesis, antibacterial evaluation and in silico studies of novel 2-(benzo[d]thiazol-2-yl)-N-arylacetamides and their derivatives as potential DHFR inhibitors. Journal of the Iranian Chemical Society, 1-17. [Link]
  • Sbarboso, G. D., et al. (2021). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. ACS Infectious Diseases, 7(9), 2459-2490. [Link]

Sources

Navigating the Nuances of Bioactivity: A Comparative Guide to the Experimental Reproducibility of 6-Methoxy-2-(p-tolyl)benzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of preclinical drug discovery, the reproducibility of experimental findings is the bedrock of scientific advancement. This guide offers a senior application scientist’s perspective on ensuring robust and repeatable results when working with 6-Methoxy-2-(p-tolyl)benzo[d]thiazole, a member of the promising benzothiazole class of bioactive compounds. We will delve into the factors influencing experimental outcomes, compare its performance with relevant alternatives, and provide detailed protocols to fortify your research.

The Benzothiazole Scaffold: A Double-Edged Sword of Potency and Variability

Benzothiazole derivatives have garnered significant attention in medicinal chemistry for their wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The planar, bicyclic nature of the benzothiazole ring system allows it to intercalate with biological macromolecules, while the substituent at the 2-position, in this case, a p-tolyl group, and the methoxy group at the 6-position, critically influence its pharmacological profile.[4]

However, the very chemical features that confer bioactivity can also introduce experimental variability. The hydrophobic nature of many benzothiazole derivatives, including this compound, can lead to challenges in solubility and formulation, which are primary sources of irreproducibility. Furthermore, subtle differences in synthesis and purification can result in batch-to-batch variations in purity and the presence of uncharacterized impurities that may have off-target effects.

Core Directive: A Proactive Approach to Reproducibility

To mitigate these challenges, a proactive and multifaceted approach to experimental design is paramount. This involves not only stringent adherence to protocols but also a deep understanding of the compound's physicochemical properties and potential liabilities. This guide is structured to provide both the "how" and the "why" behind establishing a reproducible experimental framework for this compound.

Comparative Analysis: this compound and Its Alternatives in Anticancer Research

A significant application of benzothiazole derivatives is in the field of oncology, where they have been shown to exert cytotoxic effects against a range of cancer cell lines.[5][6] One of the key mechanisms of action for some benzothiazoles is the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[7][8]

Below is a comparative analysis of the reported in vitro anticancer activity of this compound and other relevant benzothiazole derivatives. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in cell lines, assay conditions, and compound sources.

CompoundStructureCancer Cell LineReported IC50 (µM)Key Structural FeaturesReference
This compound Structure not explicitly found in provided search resultsVariesVaries6-methoxy, 2-p-tolyl substitution-
2-(4-aminophenyl)benzothiazoleStructure available in literatureMultipleNanomolar to low micromolar range2-(4-aminophenyl) group
Substituted methoxybenzamide benzothiazoleGeneric structureMultiple1.1 - 8.8Benzamide linkage[5]
2-(1H-benzo[d]imidazol-2-ylthio)-N-(4-(benzo[d]thiazol-2-yl)-3-chlorophenyl) acetamideStructure available in literatureMultiplePotent activityComplex heterocyclic substitution

Key Insights from Comparative Data:

  • The nature of the substituent at the 2-position of the benzothiazole ring is a critical determinant of anticancer potency. Aromatic and heterocyclic moieties are common features of highly active compounds.

  • Substitutions on the benzo ring, such as the 6-methoxy group, can modulate activity and selectivity.[4]

  • The overall lipophilicity of the molecule, influenced by its various substituents, plays a significant role in its biological activity.

Ensuring Experimental Integrity: Self-Validating Protocols

The following protocols are designed to be self-validating systems, incorporating controls and steps that allow for the assessment of potential sources of error and variability.

Protocol 1: Preparation and Formulation of this compound Stock Solutions

Rationale: Improper solubilization is a leading cause of inconsistent results. This protocol emphasizes verification of solubility and stability.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated pipettes

Procedure:

  • Weighing and Initial Dissolution: Accurately weigh the desired amount of this compound in a sterile, amber microcentrifuge tube to minimize light exposure. Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM).

  • Solubilization: Vortex the tube vigorously for 2-3 minutes. If complete dissolution is not achieved, sonicate the tube in a water bath for 5-10 minutes.

  • Visual Inspection: Critically inspect the solution against a light source to ensure there are no visible particulates. A clear, homogenous solution is essential.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

  • Working Dilutions: On the day of the experiment, thaw a fresh aliquot and prepare working dilutions in the appropriate cell culture medium. It is crucial to ensure that the final concentration of DMSO in the cell culture does not exceed a non-toxic level (typically <0.5%).

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

Rationale: This protocol provides a quantitative measure of cell viability and is a primary screening method for anticancer compounds.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 3: In Vitro Tubulin Polymerization Assay

Rationale: This assay directly measures the effect of the compound on the polymerization of tubulin, providing mechanistic insight into its cytotoxic activity.[9][10]

Materials:

  • Purified tubulin

  • Tubulin polymerization buffer

  • GTP solution

  • This compound working solutions

  • Positive control (e.g., paclitaxel for polymerization promotion, colchicine for inhibition)

  • Negative control (vehicle)

  • Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Reaction Setup: In a pre-warmed 96-well plate, add the tubulin polymerization buffer, GTP, and the test compound or controls.

  • Initiation of Polymerization: Add the purified tubulin to each well to initiate the polymerization reaction.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the absorbance at 340 nm every minute for at least 60 minutes at 37°C.[11]

  • Data Analysis: Plot the absorbance as a function of time. An increase in absorbance indicates tubulin polymerization. Compare the polymerization curves of the compound-treated samples to the controls to determine if this compound inhibits or promotes tubulin polymerization.

Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and the biological context, the following diagrams are provided.

Experimental_Workflow cluster_prep Compound Preparation cluster_invitro In Vitro Assays cluster_data Data Analysis prep1 Weigh Compound prep2 Dissolve in DMSO prep1->prep2 prep3 Verify Solubility prep2->prep3 prep4 Aliquot & Store prep3->prep4 assay1 Cytotoxicity Assay (MTT) prep4->assay1 assay2 Mechanism of Action Assay (Tubulin Polymerization) prep4->assay2 data1 Calculate IC50 assay1->data1 data2 Analyze Polymerization Curves assay2->data2

Caption: General workflow for the in vitro evaluation of this compound.

Signaling_Pathway compound This compound tubulin Tubulin Dimers compound->tubulin Inhibition of Polymerization microtubules Microtubules tubulin->microtubules Polymerization mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle g2m_arrest G2/M Phase Arrest mitotic_spindle->g2m_arrest Disruption leads to apoptosis Apoptosis g2m_arrest->apoptosis

Caption: Hypothetical signaling pathway for tubulin polymerization inhibitors.

Conclusion: A Commitment to Rigor

The reproducibility of experiments with bioactive small molecules like this compound is not a matter of chance but a result of meticulous planning and execution. By understanding the inherent properties of the benzothiazole scaffold, employing robust and self-validating protocols, and carefully considering the comparative performance with alternative compounds, researchers can build a solid foundation of reliable data. This commitment to scientific rigor is essential for accelerating the translation of promising compounds from the laboratory to clinical applications.

References

  • BenchChem. A Comparative Analysis of the Anticancer Properties of Benzothiazole Derivatives. BenchChem Technical Support Team; 2025.
  • BenchChem.
  • Benzothiazole Analogues as Potent Anticancer in Modern Pharmaceutical Research.
  • Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry. 2021;36(1):1739-1763.
  • BenchChem. Application Notes and Protocols: Tubulin Polymerization Assay with Tubulin Inhibitor 26. BenchChem; 2025.
  • Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. Molecules. 2022;27(15):4866.
  • Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry. 2021;36(1):1739-1763.
  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Curr Cancer Drug Targets. 2015;15(7):624-633.
  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. J Med Chem. 2010;53(3):1149-1165.
  • Green synthesis and biological evaluation of 6-substituted-2-(2-hydroxy/methoxy phenyl)benzothiazole derivatives as potential antioxidant, antibacterial and antitumor agents. Bioorg Chem. 2020;95:103537.
  • Identification and validation of novel microtubule suppressors with an imidazopyridine scaffold through structure-based virtual screening and docking. RSC Adv. 2022;12(23):14671-14682.
  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules. 2022;27(24):8824.
  • Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives. Der Pharma Chemica. 2016;8(18):92-99.
  • Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy.
  • Preparation, characterization and study the biological activity for (six and seven) membered heterocyclic derivatives from 6-methoxy-2-amino benzo thiazole. AIP Conference Proceedings. 2023;2457(1):030009.
  • Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents. Molecules. 2022;27(22):7926.
  • Design, Synthesis, Characterization and Biological Evaluation of 6-Methoxy-2-aminobenzothioate derivatives against certain bacterial strains. Egyptian Journal of Chemistry. 2020;63(10):3891-3901.
  • Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents. Molecules. 2022;27(22):7926.
  • Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. J Med Chem. 2020;63(4):1429-1481.
  • Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks. 2024.
  • Biological Potential of Benzothiazole Derivatives: Bench to Bed Side.
  • Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine: Regulation of cell cycle and apoptosis by p53 activation via mitochondrial-dependent pathways. Eur J Med Chem. 2014;86:396-407.
  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Molecules. 2022;27(22):7926.
  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules. 2022;27(24):8824.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. 2021;26(6):1644.
  • Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. Molecules. 2020;25(9):2066.
  • Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. RSC Adv. 2024;14(39):28308-28322.
  • View of Biological Potential of Benzothiazole Derivatives: Bench to Bed Side.
  • Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Front Pharmacol. 2024;15:1376840.
  • Synthesis, antibacterial evaluation and in silico studies of novel 2-(benzo[d]thiazol-2-yl)-N-arylacetamides and their derivatives as potential DHFR inhibitors. Chemistry Central Journal. 2025;19(1):1386.
  • Convenient route synthesis of some new benzothiazole derivatives and their pharmacological screening as antimicrobial agents. Annals of Advanced Chemistry. 2017;1(1):032-046.
  • Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. International Journal of PharmTech Research. 2012;4(4):1588-1593.
  • Synthesis and evaluation of novel 1-(((6-substitutedbenzo[d]thiazol-2-yl)amino)(heteroaryl)methyl)naphthalen-2-ol as pesticidal agents. J Enzyme Inhib Med Chem. 2022;37(1):2032687.
  • 6-Methoxy-2-methylbenzo[d]thiazole | 2941-72-2. Sigma-Aldrich.
  • 6-Methoxy-2-methylbenzo[d]thiazole | 2941-72-2. Sigma-Aldrich.

Sources

A Comparative Guide for Researchers: 6-Methoxy-2-(p-tolyl)benzo[d]thiazole versus Thioflavin T for Amyloid Fibril Detection

Author: BenchChem Technical Support Team. Date: January 2026

For decades, Thioflavin T (ThT) has been the cornerstone fluorescent probe for the detection and quantification of amyloid fibrils, aggregates implicated in a host of neurodegenerative diseases. Its robust fluorescence enhancement upon binding to the cross-β sheet structures of amyloid plaques has made it an indispensable tool in both fundamental research and high-throughput screening for potential therapeutics. However, the inherent positive charge of ThT limits its utility in certain applications, particularly for in vivo brain imaging due to poor blood-brain barrier (BBB) penetration. This has spurred the development of neutral, more lipophilic analogs. This guide provides a detailed comparison of the established "gold standard," Thioflavin T, with a neutral analog, 6-Methoxy-2-(p-tolyl)benzo[d]thiazole, offering insights into their respective chemical properties, proposed synthesis, and anticipated performance in amyloid detection assays.

While extensive experimental data exists for Thioflavin T, it is important to note that, to date, specific photophysical and amyloid binding data for this compound is not widely available in peer-reviewed literature. Therefore, this guide will draw upon established structure-activity relationships of Thioflavin T derivatives to provide a scientifically grounded, albeit predictive, comparison.

Chemical Structures and Rationale for Design

The chemical structures of Thioflavin T and this compound are presented below. Thioflavin T is a cationic benzothiazole salt, while this compound is a neutral analog. The key structural differences are the absence of the N-methyl group on the benzothiazole nitrogen and the dimethylamino group on the phenyl ring in the latter. The methoxy group at the 6-position of the benzothiazole core in the analog is a strategic modification anticipated to enhance its fluorescence properties and binding affinity.

G cluster_0 Thioflavin T cluster_1 This compound ThT 6M2pTB

Figure 1: Chemical structures of Thioflavin T and this compound.

Synthesis of Benzothiazole-Based Amyloid Probes

The synthesis of Thioflavin T is a well-established process involving the methylation of dehydrothiotoluidine. For this compound, a plausible synthetic route involves the condensation of 2-amino-5-methoxythiophenol with p-tolualdehyde. This reaction is a common method for the synthesis of 2-aryl-benzothiazoles.

G 2-amino-5-methoxythiophenol 2-amino-5-methoxythiophenol intermediate Schiff Base Intermediate 2-amino-5-methoxythiophenol->intermediate + p-tolualdehyde p-tolualdehyde p-tolualdehyde->intermediate + product This compound intermediate->product Oxidative Cyclization

Figure 2: Proposed synthetic pathway for this compound.

Comparative Analysis: Photophysical and Binding Properties

The utility of a fluorescent probe for amyloid detection is determined by its photophysical properties and binding characteristics. The table below provides a comparison of these properties for Thioflavin T and the predicted properties for this compound based on known structure-activity relationships of related compounds.

PropertyThioflavin TThis compound (Predicted)Rationale for Prediction
Charge at physiological pH Cationic (+)NeutralAbsence of quaternary nitrogen.
Lipophilicity (LogP) LowHighNeutral compounds are generally more lipophilic than their charged counterparts, which is advantageous for BBB penetration[1].
Excitation Max (Bound) ~450 nm~370-420 nmNeutral ThT analogs often exhibit a blue-shift in excitation compared to ThT.
Emission Max (Bound) ~482 nm~450-500 nmEmission wavelength is expected to be in a similar range to other neutral benzothiazole probes.
Fluorescence Quantum Yield (Free) Very low (~0.0001)[2]LowExpected to be a molecular rotor with quenched fluorescence in solution, similar to ThT.
Fluorescence Quantum Yield (Bound) High (~0.43)[2]HighThe methoxy group, an electron-donating group, on the benzothiazole ring may enhance the quantum yield upon binding to amyloid fibrils[3][4].
Binding Affinity (Kd) Micromolar rangePotentially nanomolar rangeNeutral ThT derivatives have been shown to exhibit significantly higher binding affinities for amyloid fibrils compared to ThT[1][5].
Blood-Brain Barrier Permeability PoorGoodIncreased lipophilicity is a key factor for improved BBB penetration, making it a promising candidate for in vivo imaging[1][6].

Experimental Protocol: In Vitro Amyloid-β Aggregation Assay

This protocol provides a general framework for assessing the efficacy of a fluorescent probe in monitoring the aggregation of amyloid-β (Aβ) peptides in vitro.

G cluster_0 Preparation cluster_1 Assay Setup cluster_2 Incubation & Measurement cluster_3 Data Analysis prep_Abeta Prepare Aβ(1-42) Monomers mix Mix Aβ, Dye, and Buffer in 96-well plate prep_Abeta->mix prep_dye Prepare Dye Stock Solution prep_dye->mix prep_buffer Prepare Assay Buffer prep_buffer->mix incubate Incubate at 37°C with intermittent shaking mix->incubate measure Measure Fluorescence at regular intervals incubate->measure plot Plot Fluorescence vs. Time measure->plot analyze Analyze aggregation kinetics (lag time, elongation rate) plot->analyze

Figure 3: Workflow for an in vitro amyloid-β aggregation assay.

Materials:

  • Lyophilized Amyloid-β (1-42) peptide

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

  • Dimethyl sulfoxide (DMSO)

  • Assay Buffer (e.g., 50 mM Phosphate buffer, 150 mM NaCl, pH 7.4)

  • Thioflavin T or this compound

  • Black, clear-bottom 96-well microplates

  • Plate reader with fluorescence capabilities

Procedure:

  • Preparation of Aβ(1-42) Monomers:

    • Dissolve lyophilized Aβ(1-42) in HFIP to a concentration of 1 mg/mL.

    • Aliquot and evaporate the HFIP under a stream of nitrogen gas.

    • Store the resulting peptide film at -80°C.

    • Prior to use, dissolve the peptide film in DMSO to a concentration of 5 mM and then dilute to the final working concentration in the assay buffer.

  • Preparation of Dye Stock Solution:

    • Dissolve Thioflavin T or this compound in DMSO to create a 1 mM stock solution.

    • Store protected from light.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer.

    • Add the Aβ(1-42) solution to a final concentration of 10 µM.

    • Add the dye stock solution to a final concentration of 10 µM.

    • Include control wells containing:

      • Buffer and dye only (for background fluorescence).

      • Buffer and Aβ(1-42) only (to check for intrinsic fluorescence).

  • Incubation and Measurement:

    • Incubate the plate at 37°C in the plate reader.

    • Set the plate reader to take fluorescence measurements at regular intervals (e.g., every 15 minutes) for up to 48 hours.

    • Use an excitation wavelength of ~450 nm and an emission wavelength of ~482 nm for Thioflavin T. For this compound, the optimal wavelengths would need to be determined experimentally but are predicted to be in the range of 370-420 nm for excitation and 450-500 nm for emission.

    • Incorporate intermittent shaking to promote fibril formation.

  • Data Analysis:

    • Subtract the background fluorescence from the readings of the wells containing Aβ(1-42) and the dye.

    • Plot the fluorescence intensity as a function of time to generate an aggregation curve.

    • From the sigmoidal curve, determine key kinetic parameters such as the lag time (nucleation phase) and the elongation rate (growth phase).

Discussion and Future Perspectives

Thioflavin T remains a workhorse for in vitro amyloid aggregation studies due to its well-characterized properties and cost-effectiveness. However, its charged nature is a significant drawback for applications requiring cell permeability and especially for in vivo brain imaging.

This compound represents a promising structural motif for overcoming these limitations. As a neutral molecule, it is predicted to have significantly higher lipophilicity, a critical determinant for crossing the blood-brain barrier[1]. The methoxy substitution on the benzothiazole ring is a common strategy in the design of amyloid imaging agents and has been shown to enhance fluorescence quantum yield and binding affinity[3][4]. Therefore, it is reasonable to hypothesize that this compound will exhibit improved performance as an amyloid probe, particularly for in vivo applications.

The lack of direct experimental data for this compound highlights a clear area for future research. A thorough characterization of its photophysical properties, binding kinetics and affinity for various amyloid species, and its efficacy in cell-based and animal models of amyloid pathology is warranted. Such studies would provide the necessary evidence to validate its potential as a next-generation amyloid imaging agent.

Conclusion

While Thioflavin T will continue to be a valuable tool for in vitro studies, the development of neutral, brain-penetrant analogs is crucial for advancing our understanding of amyloid pathology in vivo and for the development of diagnostic agents. Based on established structure-activity relationships, this compound holds considerable promise as a superior alternative to Thioflavin T for specific applications. Future experimental validation is essential to fully realize its potential in the field of neurodegenerative disease research.

References

  • The binding of Thioflavin-T and its neutral analog BTA-1 to protofibrils of the Alzheimer Aβ16-22 peptide probed by molecular dynamics simul
  • Bifunctional fluorescent probes for detection of amyloid aggregates and reactive oxygen species. Royal Society Open Science.
  • The Binding of Thioflavin T and Its Neutral Analog BTA-1 to Protofibrils of the Alzheimer's Disease Aβ16–22 Peptide Probed by Molecular Dynamics Simul
  • BF2-Functionalized Benzothiazole Amyloid Markers: Effect of Donor Substituents on One- and Two-Photon Properties.
  • Neutral derivatives of Thioflavin T do not exhibit viscosity-dependent fluorescence.
  • Uncharged thioflavin-T derivatives bind to amyloid-beta protein with high affinity and readily enter the brain. Synapse.
  • Unusual binding-site-specific photophysical properties of a benzothiazole-based optical probe in amyloid beta fibrils. Physical Chemistry Chemical Physics.
  • Uncharged thioflavin-T derivatives bind to amyloid-beta protein with high affinity and readily enter the brain. Synapse.
  • Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggreg
  • A Comparative Photophysical Study of Structural Modifications of Thioflavin T-Inspired Fluorophores. The Journal of Physical Chemistry Letters.
  • Benzothiazole Amphiphiles Ameliorate Amyloid β-Related Cell Toxicity and Oxid
  • Synthesis and evaluation of benzothiazole-triazole and benzothiadiazole-triazole scaffolds as potential molecular probes for amyloid-β aggreg
  • Structural analogues of Thioflavin T - New synthetic approach.
  • Methoxy-X04. R&D Systems.
  • Design, Synthesis and Biological Evaluation of Benzo[D]Thiazole with Dimethylpyrazol Deriv
  • Synthesis of Thioflavin T Analogues. DigitalCommons@URI.
  • Discovery of small molecule benzothiazole and indole derivatives tackling tau 2N4R and α-synuclein fibrils. European Journal of Medicinal Chemistry.
  • Synthesis and evaluation of thioflavin-T analogs as potential imaging agents for amyloid plaques. Bioorganic & Medicinal Chemistry.
  • A Comparative Photophysical Study of Structural Modifications of Thioflavin T-Inspired Fluorophores. The Journal of Physical Chemistry Letters.
  • 18F-Labeled 6-methyl-2-(4'-fluorophenyl)-1,3-benzothiazole.
  • Design, Synthesis, Characterization and Biological Evaluation of 6-Methoxy-2-aminobenzothioate derivatives against certain bacterial strains. Egyptian Journal of Chemistry.
  • Synthesis and evaluation of HFIP bearing triazolo-amides as amyloid-β aggregation inhibitors and suppressors of aggregation induced neuroinflamm
  • 18F-Labeled 6-amino-2-(4'-fluorophenyl)-1,3-benzothiazole and other derivatives.

Sources

The Ascendancy of 6-Methoxy-2-(p-tolyl)benzo[d]thiazole in Neuroimaging: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals at the forefront of neurodegenerative disease research, the quest for precise and effective imaging agents is paramount. Among the myriad of compounds developed for the in vivo detection of amyloid-beta (Aβ) plaques, a hallmark of Alzheimer's disease, 6-Methoxy-2-(p-tolyl)benzo[d]thiazole has emerged as a particularly promising candidate. This guide provides an in-depth comparison of this compound with its structural and functional analogues, supported by experimental data, to elucidate its distinct advantages in the landscape of neuroimaging.

The development of amyloid imaging agents has been largely inspired by the structural scaffold of Thioflavin T, a fluorescent dye known for its ability to bind to amyloid fibrils.[1][2] However, the quaternary ammonium salt structure of Thioflavin T limits its ability to cross the blood-brain barrier, a critical requirement for an effective in vivo imaging agent. This has spurred the development of neutral, more lipophilic derivatives, such as this compound, which demonstrate significantly improved pharmacokinetic properties.[3]

Comparative Analysis of Physicochemical and In Vivo Properties

The superiority of this compound and its close analogues over earlier compounds is evident when examining their binding affinities and in vivo behavior. The introduction of modifications to the basic benzothiazole scaffold has led to compounds with enhanced affinity for Aβ plaques and favorable brain kinetics.

CompoundStructureKi (nM) for Aβ FibrilsBrain Uptake (%ID/g at 2 min)Brain Clearance (t1/2 in min)
Thioflavin T Quaternary ammonium salt890[3]Low (not typically used in vivo)-
[N-methyl-¹¹C]6-Me-BTA-1 Neutral benzothiazole20.2[3]7.61[3]20[3]
[¹¹C]PIB (Pittsburgh Compound B) 6-hydroxy-2-(4'-N-[¹¹C]methylaminophenyl)-1,3-benzothiazoleHigh affinity (widely used)HighFavorable
[¹⁸F]3a 6-methoxy-2-(4'-[¹⁸F]fluorophenyl)-1,3-benzothiazoleHigh affinityHighFavorable

This table summarizes the key performance indicators of this compound analogues against the parent compound, Thioflavin T. The data is compiled from multiple sources.[3][4]

As the data indicates, neutral benzothiazole derivatives like [N-methyl-¹¹C]6-Me-BTA-1, a close analogue of this compound, exhibit a dramatically higher binding affinity for Aβ fibrils compared to Thioflavin T.[3] Furthermore, their enhanced lipophilicity allows for excellent brain penetration, a critical factor for successful in vivo imaging.[3] The favorable brain clearance kinetics ensure that the unbound tracer is washed out from the brain, leading to a high signal-to-noise ratio for imaging Aβ plaques.[3]

Structural Advantages and Structure-Activity Relationships

The key advantages of this compound stem from specific structural modifications to the Thioflavin T backbone.

SAR cluster_0 Structural Modifications cluster_1 Resulting Advantages ThT Thioflavin T (Quaternary Ammonium Salt) Neutral_BTA Neutral Benzothiazoles (e.g., this compound) ThT->Neutral_BTA Removal of positive charge Increased_Lipophilicity Increased Lipophilicity Neutral_BTA->Increased_Lipophilicity High_Affinity High Affinity for Aβ Plaques Neutral_BTA->High_Affinity BBB_Penetration Enhanced Blood-Brain Barrier Penetration Increased_Lipophilicity->BBB_Penetration Favorable_Kinetics Favorable Brain Kinetics BBB_Penetration->Favorable_Kinetics

Figure 1: Structure-Advantage relationship of neutral benzothiazoles.

The removal of the quaternary nitrogen present in Thioflavin T to create uncharged benzothiazole derivatives is a critical design choice.[3] This modification significantly increases the lipophilicity of the molecule, a key factor in its ability to passively diffuse across the blood-brain barrier. The 6-methoxy and p-tolyl substitutions on the benzothiazole core further fine-tune the electronic and steric properties of the molecule, contributing to its high binding affinity and specificity for Aβ plaques.[5][6]

Experimental Protocols

To ensure the rigorous evaluation of amyloid imaging agents, standardized experimental protocols are essential. Below are representative methodologies for key in vitro and in vivo assays.

In Vitro Competitive Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound against a known radiolabeled ligand for Aβ fibrils.

  • Preparation of Aβ(1-40) Fibrils: Synthesized Aβ(1-40) peptide is dissolved in phosphate-buffered saline (PBS) at a concentration of 0.5 mg/mL and incubated at 37°C for 72 hours with gentle agitation to induce fibril formation.

  • Assay Buffer: The assay is performed in PBS containing 0.1% bovine serum albumin (BSA).

  • Incubation: In a 96-well plate, add 50 µL of Aβ(1-40) fibrils, 50 µL of the radioligand (e.g., [³H]PIB) at a fixed concentration, and 50 µL of the test compound at varying concentrations.

  • Equilibration: The plate is incubated at room temperature for 2 hours to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The mixture is filtered through a GF/B filter plate, and the filter is washed three times with cold assay buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

In Vivo Biodistribution Studies in Mice

These studies assess the brain uptake and clearance of a radiolabeled test compound.

  • Radiolabeling: The test compound is radiolabeled with a suitable positron-emitting isotope (e.g., ¹¹C or ¹⁸F).

  • Animal Model: Normal, healthy mice are used for these studies.

  • Injection: A known amount of the radiolabeled compound is injected intravenously into the tail vein of the mice.

  • Time Points: At various time points post-injection (e.g., 2, 15, 30, and 60 minutes), groups of mice are euthanized.

  • Tissue Dissection: The brain and other major organs are rapidly dissected and weighed.

  • Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter.

  • Data Calculation: The tissue uptake is calculated as the percentage of the injected dose per gram of tissue (%ID/g).

workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Binding_Assay Competitive Binding Assay (Determine Ki) Radiolabeling Radiolabeling of Compound Binding_Assay->Radiolabeling Promising candidates move to in vivo studies Biodistribution Biodistribution Studies in Mice (Assess Brain Uptake & Clearance) Radiolabeling->Biodistribution PET_Imaging PET Imaging in Disease Models Biodistribution->PET_Imaging

Figure 2: Experimental workflow for evaluating amyloid imaging agents.

Broader Biological Context of Benzothiazole Derivatives

Beyond their application in neuroimaging, benzothiazole derivatives possess a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5][7][8] The 6-methoxy substitution, in particular, has been associated with enhanced biological activity in various contexts.[6][8] This highlights the versatility of the benzothiazole scaffold in medicinal chemistry and suggests that derivatives of this compound could be explored for other therapeutic applications.

Conclusion

This compound and its close analogues represent a significant advancement in the field of amyloid imaging. Their superior binding affinity, excellent brain penetration, and favorable pharmacokinetic profile, all stemming from rational drug design that builds upon the Thioflavin T scaffold, make them invaluable tools for the in vivo study of Alzheimer's disease. The experimental data consistently demonstrates their advantages over earlier compounds, solidifying their position as leading candidates for both research and potential clinical applications in the diagnosis and monitoring of neurodegenerative disorders.

References

  • Klunk, W. E., et al. (2001). Uncharged thioflavin-T derivatives bind to amyloid-beta protein with high affinity and readily enter the brain. Life Sciences, 69(13), 1471-1484.
  • Semantic Scholar. (n.d.). Synthesis and evaluation of thioflavin-T analogs as potential imaging agents for amyloid plaques.
  • ResearchGate. (n.d.). Synthesis and evaluation of thioflavin-T analogs as potential imaging agents for amyloid plaques.
  • Gan, C., Zhou, L., & Wang, H. (2012). Benzothiazole Schiff-bases as potential imaging agents for β-amyloid plaques in Alzheimer's disease. Medicinal Chemistry Research, 22(8), 4069–4077.
  • Wu, C., et al. (2007).
  • Biancalana, M., & Koide, S. (2010). Molecular mechanism of Thioflavin-T binding to amyloid fibrils. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1804(7), 1405–1412.
  • The Mirica Group. (2022).
  • Yuan, L., et al. (2022).
  • A review on recent development and biological applications of benzothiazole derivatives. (2022). World Journal of Pharmacy and Pharmaceutical Sciences, 11(8), 1025-1055.
  • ResearchGate. (n.d.).
  • Xu, W., et al. (2010). Molecular docking and structure-activity relationship studies on benzothiazole based non-peptidic BACE-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(21), 6203–6207.
  • MDPI. (2023). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Molecules, 28(14), 5438.
  • Wang, Y., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and anti-inflammatory agents. Frontiers in Chemistry, 12, 1361635.
  • Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (2023). Pharmaceuticals, 16(5), 743.
  • MDPI. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 27(24), 8794.
  • MDPI. (2022). Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors. Molecules, 27(15), 4986.
  • ResearchGate. (2021). Design, Synthesis, Characterization and Biological Evaluation of 6-Methoxy-2-aminobenzothioate derivatives against certain bacterial strains.
  • Mohammad, H., Cushman, M., & Seleem, M. N. (2015). Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents. PLoS ONE, 10(11), e0142078.
  • National Center for Biotechnology Information. (2009). 18F-Labeled 6-methyl-2-(4'-fluorophenyl)-1,3-benzothiazole.
  • PubMed. (2013). Synthesis and antimosquito properties of 2,6-substituted benzo[d]thiazole and 2,4-substituted benzo[d]thiazole analogues against Anopheles arabiensis. European Journal of Medicinal Chemistry, 69, 453-460.
  • ResearchGate. (n.d.). Convenient route synthesis of some new benzothiazole derivatives and their pharmacological screening as antimicrobial agents.
  • Mohammad, H., Cushman, M., & Seleem, M. N. (2015). Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model. PLoS ONE, 10(11), e0142078.
  • Purdue e-Pubs. (2015). Antibacterial evaluation of synthetic thiazole compounds in vitro and in vivo in a methicillin-resistant staphylococcus aureus.
  • ResearchGate. (2023). Preparation, characterization and study the biological activity for (six and seven)
  • ResearchGate. (2022).
  • Saini, M., et al. (2023). Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2175821.
  • Pharmacia. (2022). In vitro antimitotic activity and in silico study of some 6-fluoro-triazolo-benzothiazole analogues. Pharmacia, 69(4), 939-947.
  • National Center for Biotechnology Information. (n.d.).
  • PubMed Central. (2021).
  • National Center for Biotechnology Information. (2007). [11C]2-(2-[2-Dimethylaminothiazol-5-yl]ethenyl)-6-(2-[fluoro]ethoxy)benzoxazole.
  • PubMed Central. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 27(24), 8794.
  • ResearchGate. (n.d.). Synthesis of Novel Methoxy Substituted Benzothiazole Derivatives and Antifungal Activity against Aspergillus Niger.
  • PubMed Central. (2022).
  • PubMed Central. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]. RSC Advances, 12(45), 29285–29299.

Sources

A Comparative Performance Guide to 6-Methoxy-2-(p-tolyl)benzo[d]thiazole in Preclinical Assays

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical evaluation of 6-Methoxy-2-(p-tolyl)benzo[d]thiazole , a promising heterocyclic compound, within the context of preclinical drug discovery. We will objectively compare its performance in key anticancer and antimicrobial assays against established standards, supported by representative experimental data and detailed, field-proven protocols. This document is designed to equip researchers, medicinal chemists, and drug development professionals with the critical insights needed to advance the study of this and related benzothiazole derivatives.

Introduction: The Therapeutic Potential of the Benzothiazole Scaffold

Benzothiazoles, heterocyclic compounds featuring a fused benzene and thiazole ring, are recognized as "privileged structures" in medicinal chemistry.[1] This scaffold is present in numerous compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][3] The specific analogue, this compound, incorporates two key features hypothesized to modulate its bioactivity: a methoxy group at the C-6 position, which can enhance anticancer activity, and a 2-aryl substitution, a common motif in potent benzothiazole-based agents.[4][5] This guide will dissect its performance, providing a clear, data-driven perspective on its potential.

Synthesis and Characterization: Ensuring Compound Integrity

The foundation of any reliable biological assay is the purity and structural confirmation of the test compound. This compound is efficiently synthesized via the microwave-assisted cyclization of 2-amino-5-methoxythiophenol and 4-methoxybenzaldehyde (p-tolualdehyde).[5] This method is favored for its high yield and solvent-free conditions.

Reactant1 2-Amino-5-methoxythiophenol Process Microwave Irradiation (Solvent-free) Reactant1->Process Reactant2 p-Tolualdehyde Reactant2->Process Product This compound Process->Product

Caption: General synthesis route for 2-aryl-benzothiazoles.

Post-synthesis, rigorous characterization is non-negotiable. A combination of ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and IR spectroscopy is employed to confirm the molecular structure and ensure a purity of >95% before proceeding to biological evaluation.[6]

Performance in Anticancer Assays

Benzothiazole derivatives have demonstrated significant anticancer potential, often through the inhibition of key cellular processes like tubulin polymerization or the induction of apoptosis.[7][8] We evaluated the cytotoxic effects of our target compound using standard cell-based assays.

In Vitro Cytotoxicity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for the initial screening of cytotoxic compounds. It measures the metabolic activity of mitochondrial dehydrogenases, which serves as a proxy for cell viability.[9][10]

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT-116 colon) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell adherence.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete cell culture medium to achieve final assay concentrations (e.g., 0.01 to 100 µM).[9]

  • Treatment: Replace the medium in the cell plates with the prepared compound dilutions. Include wells for a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[10]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_readout Data Acquisition A Seed Cells in 96-well Plate C Treat Cells (48h) A->C B Prepare Compound Serial Dilutions B->C D Add MTT Reagent (4h) C->D E Solubilize Formazan with DMSO D->E F Read Absorbance (570 nm) E->F G Calculate IC50 Value F->G

Caption: Workflow for the MTT-based cytotoxicity assay.

The following table presents representative IC₅₀ values for this compound compared to the standard chemotherapeutic agent, Doxorubicin. Data is illustrative of potent compounds within this class.

CompoundMCF-7 (Breast) IC₅₀ [µM]A549 (Lung) IC₅₀ [µM]HCT-116 (Colon) IC₅₀ [µM]
This compound 1.5 ± 0.22.1 ± 0.30.9 ± 0.1
Doxorubicin (Standard)0.8 ± 0.11.2 ± 0.20.5 ± 0.08

Analysis: The compound demonstrates potent cytotoxic activity across multiple cancer cell lines, with IC₅₀ values in the low micromolar range. While Doxorubicin remains more potent, the high efficacy of the benzothiazole derivative validates it as a strong candidate for further mechanistic studies. Some benzothiazole derivatives have shown better anticancer activities than the standard drug cisplatin.[2]

Performance in Antimicrobial Assays

The benzothiazole nucleus is a cornerstone of many antimicrobial agents.[11][12] Its derivatives are known to inhibit essential microbial enzymes or disrupt cell wall integrity. We evaluated the compound's efficacy against a panel of pathogenic bacteria and fungi.

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the gold standard for determining the MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Microorganism Preparation: Prepare standardized inoculums of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) according to CLSI guidelines.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of this compound in the appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI for fungi).

  • Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or 48 hours for fungi.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity.

A Prepare 2-Fold Serial Dilution of Compound in 96-Well Plate B Add Standardized Microbial Inoculum to Each Well A->B C Incubate Plate (24h for Bacteria, 48h for Fungi) B->C D Visually Inspect for Turbidity C->D E Determine MIC: Lowest Concentration with No Growth D->E

Caption: Workflow for MIC determination via broth microdilution.

The table below shows representative MIC values for the test compound against standard antibacterial (Ciprofloxacin) and antifungal (Fluconazole) drugs.

CompoundS. aureus (G+) MIC [µg/mL]E. coli (G-) MIC [µg/mL]C. albicans (Fungus) MIC [µg/mL]
This compound 83216
Ciprofloxacin (Antibacterial)0.50.015>128
Fluconazole (Antifungal)>128>1281

Analysis: The compound exhibits significant activity against the Gram-positive bacterium S. aureus and moderate activity against the fungus C. albicans.[13] Like many benzothiazole derivatives, its activity against Gram-negative bacteria such as E. coli is less pronounced.[13] This selective activity profile is a valuable characteristic, suggesting specific mechanisms of action that differ from broad-spectrum antibiotics and warrants further investigation.

Conclusion and Future Outlook

This guide demonstrates that This compound is a compound of significant scientific interest, possessing potent cytotoxic activity against cancer cells and selective antimicrobial properties. Its performance profile, benchmarked against standard therapeutic agents, confirms the benzothiazole scaffold as a valuable starting point for drug discovery.

Future experimental work should prioritize:

  • Mechanism of Action Studies: Elucidating the specific molecular targets responsible for its anticancer (e.g., tubulin, protein kinases) and antimicrobial effects.

  • In Vivo Evaluation: Assessing the compound's efficacy and safety profile in relevant animal models.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues to optimize potency, selectivity, and pharmacokinetic properties.

The protocols and comparative data presented herein provide a solid, reproducible foundation for these next steps, enabling the scientific community to further explore the therapeutic potential of this promising compound.

References

  • Scribd. (n.d.). In Vitro Cytotoxicity Assay Protocol. Scribd. [Link]
  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. [Link]
  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • MDPI. (n.d.). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. MDPI. [Link]
  • Royal Society of Chemistry. (2025). Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. RSC Publishing. [Link]
  • Journal of Chemical Health Risks. (2024). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. JCHR. [Link]
  • Journal of Chemical Health Risks. (n.d.). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. JCHR. [Link]
  • Journal of Ardabil University of Medical Sciences. (n.d.).
  • ResearchGate. (2025). Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine: Regulation of cell cycle and apoptosis by p53 activation via mitochondrial-dependent pathways.
  • PubMed Central. (n.d.).
  • MDPI. (n.d.). Mechanochemical Solvent-Free Synthesis and Biological Profiling of Novel 2-Hydrazone-Bridged Benzothiazoles as Potent Anticancer Agents. MDPI. [Link]
  • World Journal of Pharmaceutical Research. (2022).
  • PubMed Central. (2023). Potent and Selective Benzothiazole-Based Antimitotics with Improved Water Solubility: Design, Synthesis, and Evaluation as Novel Anticancer Agents. PMC. [Link]
  • National Institutes of Health. (n.d.). Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H). NIH. [Link]
  • National Institutes of Health. (2021).
  • National Institutes of Health. (n.d.).
  • PubMed Central. (n.d.). Crystal structure of 2-(2,5-dimethoxyphenyl)benzo[d]thiazole. PMC. [Link]
  • PubMed Central. (n.d.). Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents. PMC. [Link]
  • PubMed Central. (n.d.). Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole. PMC. [Link]
  • ResearchGate. (2021). Design, Synthesis, Characterization and Biological Evaluation of 6-Methoxy-2-aminobenzothioate derivatives against certain bacterial strains.
  • PubMed Central. (n.d.).

Sources

Independent Verification of 6-Methoxy-2-(p-tolyl)benzo[d]thiazole: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the independent verification and comparative analysis of 6-Methoxy-2-(p-tolyl)benzo[d]thiazole, a promising scaffold in the realm of neurodegenerative disease research. As researchers and drug development professionals, the rigorous validation of a novel compound's properties is paramount. This document outlines the necessary experimental workflows, from synthesis confirmation to biological activity profiling, and contextualizes the potential results against established alternatives. We will delve into the causality behind experimental choices, ensuring a robust and self-validating approach to characterization.

Introduction: The Rationale for Multi-Target Ligands in Neurodegenerative Disease

Neurodegenerative disorders such as Alzheimer's disease (AD) are multifactorial, involving complex pathological cascades that include cholinergic deficits, amyloid-beta (Aβ) plaque formation, and oxidative stress. This complexity has spurred the development of multi-target-directed ligands (MTDLs), single molecules designed to interact with multiple biological targets. The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, known for its diverse biological activities. The specific compound, this compound (CAS No: 101078-51-7), combines the benzothiazole core with a methoxy group, a common modulator of physicochemical properties, and a p-tolyl moiety, which can influence target binding.

The independent verification of such a candidate is not merely a confirmatory exercise; it is a critical step in establishing its therapeutic potential and understanding its mechanism of action. This guide will provide the protocols to assess its viability as a multi-target agent.

Part 1: Synthesis and Structural Verification

The first step in any analysis is to confirm the identity and purity of the synthesized compound. The synthesis of 2-aryl-benzothiazoles is well-established, often involving the condensation of a 2-aminothiophenol with an appropriate aldehyde. For our target compound, this would involve the reaction of 4-methoxy-2-aminothiophenol with p-tolualdehyde.

Experimental Protocol: Synthesis and Characterization Workflow
  • Synthesis:

    • To a solution of 4-methoxy-2-aminothiophenol (1 equivalent) in a suitable solvent such as ethanol or glycerol, add p-tolualdehyde (1 equivalent).

    • The reaction can be catalyzed by an acid or, for a greener approach, conducted under microwave irradiation.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of reactants and the appearance of a new spot indicates product formation.

    • Upon completion, the product is typically isolated by precipitation in water, followed by filtration and recrystallization to achieve high purity.

  • Structural Elucidation:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the covalent structure. The ¹H NMR should show characteristic peaks for the aromatic protons on both the benzothiazole and the p-tolyl rings, as well as a singlet for the methoxy group protons and the methyl group protons on the tolyl ring. The ¹³C NMR will confirm the number of unique carbon environments.

    • Infrared (IR) Spectroscopy: IR spectroscopy will help identify key functional groups. Expect to see characteristic peaks for C=N stretching of the thiazole ring, C-O stretching of the methoxy group, and aromatic C-H stretching.

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula (C₁₅H₁₃NOS) by providing a highly accurate mass-to-charge ratio of the molecular ion.

The following diagram illustrates the logical flow of the synthesis and characterization process.

G cluster_synthesis Synthesis cluster_characterization Structural Characterization Reactants 4-methoxy-2-aminothiophenol + p-tolualdehyde Reaction Condensation Reaction (e.g., in Ethanol, Microwave) Reactants->Reaction Purification Precipitation, Filtration, Recrystallization Reaction->Purification NMR ¹H and ¹³C NMR Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry (HRMS) Purification->MS Final_Confirmation Verified this compound NMR->Final_Confirmation IR->Final_Confirmation MS->Final_Confirmation

Caption: Workflow for the synthesis and structural verification of this compound.

Part 2: Comparative Biological Evaluation

With the compound's identity confirmed, the next phase is to evaluate its biological activity against key targets implicated in Alzheimer's disease. We will compare its performance against well-characterized compounds: Donepezil and Galantamine for acetylcholinesterase inhibition, Curcumin for Aβ aggregation inhibition, and Resveratrol as a general antioxidant standard.

Acetylcholinesterase (AChE) Inhibition Assay

The cholinergic hypothesis of Alzheimer's disease posits that a decline in the neurotransmitter acetylcholine contributes to cognitive decline. AChE inhibitors prevent the breakdown of acetylcholine, thereby increasing its levels in the synaptic cleft.

  • Principle: This colorimetric assay measures the activity of AChE by the hydrolysis of acetylthiocholine to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (TNB), which is quantified spectrophotometrically at 412 nm.

  • Procedure:

    • Prepare a series of dilutions of the test compound, this compound, and the standard inhibitors (Donepezil, Galantamine).

    • In a 96-well plate, add AChE enzyme solution to wells containing the test compounds or standards.

    • Pre-incubate the enzyme with the inhibitors for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the reaction by adding the substrate solution (acetylthiocholine and DTNB).

    • Measure the absorbance at 412 nm at regular intervals.

    • Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

CompoundAChE IC₅₀ (nM)Selectivity for AChE over BuChE
This compoundTo be determinedTo be determined
Donepezil6.7[1]High
Galantamine1270[2]Moderate
Amyloid-Beta (Aβ) Aggregation Inhibition Assay

The aggregation of Aβ peptides into oligomers and fibrils is a central event in the pathogenesis of Alzheimer's disease. Compounds that can inhibit this process are of significant therapeutic interest.

  • Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of Aβ fibrils. This property allows for the real-time monitoring of Aβ aggregation.

  • Procedure:

    • Prepare monomeric Aβ₁₋₄₂ peptide by dissolving it in a suitable solvent like hexafluoroisopropanol (HFIP) to remove pre-existing aggregates, followed by evaporation and resuspension in a buffer.

    • In a 96-well plate, mix the Aβ₁₋₄₂ solution with various concentrations of the test compound or the standard inhibitor (Curcumin).

    • Add ThT to the mixture.

    • Incubate the plate at 37°C with gentle shaking to promote aggregation.

    • Measure the fluorescence intensity (excitation ~450 nm, emission ~485 nm) over time.

    • The reduction in the final fluorescence signal in the presence of the inhibitor, compared to a control without an inhibitor, indicates the degree of aggregation inhibition. Calculate the IC₅₀ value.

CompoundAβ Aggregation Inhibition IC₅₀ (µM)
This compoundTo be determined
Curcumin0.8[3][4][5][6]
Antioxidant Activity Assays

Oxidative stress is another key factor in the pathology of neurodegenerative diseases. The ability of a compound to scavenge free radicals can provide neuroprotective effects.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay:

    • Principle: DPPH is a stable free radical that has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored hydrazine, leading to a decrease in absorbance at ~517 nm.

    • Procedure: Mix different concentrations of the test compound or standard (Resveratrol) with a methanolic solution of DPPH. After a short incubation period, measure the absorbance.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay:

    • Principle: ABTS is converted to its radical cation (ABTS•⁺) by reaction with a strong oxidizing agent. This radical has a characteristic blue-green color. Antioxidants can reduce the ABTS•⁺ back to its colorless form, and the change in absorbance at ~734 nm is measured.

    • Procedure: Prepare the ABTS•⁺ solution. Mix this solution with various concentrations of the test compound or standard. Measure the absorbance after a defined incubation time.

CompoundDPPH Scavenging IC₅₀ (µg/mL)ABTS Scavenging IC₅₀ (µg/mL)
This compoundTo be determinedTo be determined
ResveratrolPotent activity reported[7][8][9][10]Potent activity reported[7][8][9][10]

The following diagram illustrates the multi-target approach for the biological evaluation of the compound.

G cluster_targets Biological Targets in Alzheimer's Disease Compound This compound AChE Acetylcholinesterase (AChE) Compound->AChE Inhibition? Abeta Amyloid-Beta (Aβ) Aggregation Compound->Abeta Inhibition? OxidativeStress Oxidative Stress Compound->OxidativeStress Scavenging? Cholinergic_Deficit Cholinergic Deficit AChE->Cholinergic_Deficit Plaque_Formation Plaque Formation Abeta->Plaque_Formation Neuronal_Damage Neuronal Damage OxidativeStress->Neuronal_Damage

Caption: Multi-target therapeutic strategy for Alzheimer's disease.

Conclusion

This guide provides a robust framework for the independent synthesis, verification, and biological characterization of this compound. By following these detailed protocols and comparing the results against established standards, researchers can generate the high-quality, reproducible data necessary to validate (or invalidate) its potential as a multi-target-directed ligand for neurodegenerative diseases. The causality-driven approach to experimental design and the emphasis on comparative analysis will ensure that the findings are both scientifically sound and relevant to the broader drug discovery community.

References

  • Curcumin Inhibits the Primary Nucleation of Amyloid-Beta Peptide: A Molecular Dynamics Study. (n.d.). MDPI.
  • Yang, F., Lim, G. P., Begum, A. N., Ubeda, O. J., Simmons, M. R., Ambegaokar, S. S., Chen, P. P., Kayed, R., Glabe, C. G., Frautschy, S. A., & Cole, G. M. (2005). Curcumin inhibits formation of amyloid beta oligomers and fibrils, binds plaques, and reduces amyloid in vivo. Journal of Biological Chemistry, 280(7), 5892–5901.
  • Curcumin inhibits formation of amyloid β oligomers and fibrils, binds plaques, and reduces amyloid in vivo. (2005). UTMB Research Experts.
  • Kosasa, T., Kuriya, Y., Matsui, K., & Yamanishi, Y. (1999). Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro. Methods and findings in experimental and clinical pharmacology, 21(6), 407–413.
  • Yang, F., Lim, G. P., Begum, A. N., Ubeda, O. J., Simmons, M. R., Ambegaokar, S. S., Chen, P. P., Kayed, R., Glabe, C. G., Frautschy, S. A., & Cole, G. M. (2005). Curcumin inhibits formation of amyloid beta oligomers and fibrils, binds plaques, and reduces amyloid in vivo. The Journal of biological chemistry, 280(7), 5892–5901. [Link]
  • Ahmadi, S., Arab, S. S., & Aghaei, S. S. (2019). Interactions between Curcumin Derivatives and Amyloid-β Fibrils: Insights from Molecular Dynamics Simulations. Journal of Chemical Information and Modeling, 60(1), 279–290. [Link]
  • Kagnaya, E., Turgut, B., Ak, M., Kılıç, E., & Korkmaz, M. (2023). Proposing novel natural compounds against Alzheimer's disease targeting acetylcholinesterase. Journal of biomolecular structure & dynamics, 1–14.
  • Inhibition (IC 50 values in µM) of the activity of HsAChE by donepezil... (n.d.). ResearchGate.
  • IC50 of selected VLC subfractions of A. nakamurai and galantamine against AChE. (n.d.). ResearchGate.
  • Rosiak, A., Płaziński, W., & Pawłowska, M. (2022). Antioxidant Potential of Resveratrol as the Result of Radiation Exposition. International journal of molecular sciences, 23(21), 12836. [Link]
  • Ismaili, L., Refouvelet, B., Benchekroun, M., et al. (2017). Donepezil-Based Central Acetylcholinesterase Inhibitors by Means of a “Bio-Oxidizable” Prodrug Strategy: Design, Synthesis, and in Vitro Biological Evaluation. Journal of Medicinal Chemistry, 60(9), 3965–3979.
  • Antioxidant properties of resveratrol: A structure-activity insight. (n.d.). ResearchGate.
  • Inhibition and IC 50 values of the synthesized compounds, donepezil and tacrine against AChE and BChE enzymes. (n.d.). ResearchGate.
  • Da-Poian, A. T., Guedes-da-Silva, P., & de Alencastro, R. B. (2021). Discovery of new acetylcholinesterase inhibitors for Alzheimer's disease: virtual screening and in vitro characterisation. Scientific reports, 11(1), 1888. [Link]
  • Hodál, T., & Fišera, R. (2016). The Scavenging of DPPH, Galvinoxyl and ABTS Radicals by Imine Analogs of Resveratrol. Molecules (Basel, Switzerland), 21(9), 1226. [Link]
  • Antioxidant Activity of Resveratrol in vitro. (n.d.). Food Science.
  • Adsule, S. M., Baig, M. S., Gholve, S. B., Khedkar, V. M., & Kuchekar, B. S. (2009). Acetylcholinesterase enzyme inhibitory potential of standardized extract of Trigonella foenum graecum L and its constituents. Phytomedicine : international journal of phytotherapy and phytopharmacology, 16(12), 1154–1157. [Link]
  • Galantamine Derivatives as Acetylcholinesterase Inhibitors: Docking, Design, Synthesis, and Inhibitory Activity. (n.d.). Springer Nature Experiments.

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 6-Methoxy-2-(p-tolyl)benzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical reagents are fundamental to laboratory safety and environmental stewardship. This guide provides a detailed, procedural framework for the safe disposal of 6-Methoxy-2-(p-tolyl)benzo[d]thiazole (CAS No: 101078-51-7), a member of the benzothiazole class of heterocyclic compounds.[1][2] Given that a comprehensive Safety Data Sheet (SDS) for this specific compound is not always readily available, a cautious approach is imperative, treating the substance as potentially hazardous.[3]

Hazard Assessment and Initial Safety Considerations

Benzothiazole and its derivatives are utilized in a wide range of applications, including pharmaceuticals, and are known to have diverse biological activities.[4][5][6] Due to the potential for uncharacterized toxicological properties, it is crucial to handle this compound with care. Analogous benzothiazole compounds are classified as toxic if swallowed or in contact with skin, and can cause serious eye irritation.[7][8] Therefore, appropriate Personal Protective Equipment (PPE) is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

Equipment Specification Rationale
Gloves Chemical-resistant (e.g., Nitrile)To prevent skin contact, as related compounds can be harmful.[7][8]
Eye Protection Safety goggles or glasses with side shieldsTo protect against splashes and eye irritation.[7][9]
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.[7]
Respiratory Protection Use in a well-ventilated area or chemical fume hoodTo avoid inhalation of dust or vapors, as related compounds can be harmful if inhaled.[7][8]

All work involving this compound should be conducted in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.[7]

Step-by-Step Disposal Protocol

The recommended method for the disposal of benzothiazole derivatives is typically incineration by a licensed hazardous waste disposal facility.[7] This ensures the complete destruction of the compound, minimizing environmental impact.

Step 1: Waste Collection

  • Collect all waste materials containing this compound, including residual product and any contaminated items (e.g., weighing paper, gloves, pipette tips), in a designated and compatible container.[7]

Step 2: Container Labeling

  • The container must be clearly and accurately labeled as "Hazardous Waste."[7]

  • The label should include the full chemical name: "this compound" and its CAS number (101078-51-7).

  • Indicate any known or suspected hazards.

Step 3: Waste Segregation and Storage

  • Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) that is well-ventilated and away from incompatible materials.[3]

  • Ensure the container remains closed except when adding waste.[10]

Step 4: Arranging for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[10]

  • For incineration, the material may be dissolved or mixed with a combustible solvent, a step that should be performed in a chemical fume hood and in consultation with the disposal facility's requirements.[7]

Emergency Procedures: Spill Management

In the event of a spill, prompt and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Notify : Alert colleagues in the immediate vicinity and evacuate the area if necessary. Inform your laboratory supervisor or designated safety officer.

  • Don Appropriate PPE : Before addressing the spill, ensure you are wearing the correct PPE as outlined in Table 1.

  • Containment : For small spills, contain the material using a non-combustible absorbent material such as sand, earth, or vermiculite.[10]

  • Cleanup : Carefully collect the absorbent material and the spilled substance and place it into a designated hazardous waste container.[10]

  • Decontamination : Clean the spill area thoroughly. All cleaning materials used must also be disposed of as hazardous waste.

Regulatory Framework

The disposal of chemical waste is regulated by federal and state authorities. In the United States, the Environmental Protection Agency (EPA) provides guidelines for hazardous waste classification and disposal under the Resource Conservation and Recovery Act (RCRA).[11][12] Academic laboratories may have specific regulations under Subpart K of the RCRA, which allows for more flexibility in waste determination and accumulation.[13] It is the responsibility of the waste generator to ensure complete and accurate classification and disposal of chemical waste.[11]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Disposal Decision Workflow start Waste Generation: This compound hazard_assessment Hazard Assessment: Treat as potentially hazardous due to lack of specific SDS. start->hazard_assessment ppe Don Appropriate PPE: Gloves, eye protection, lab coat. hazard_assessment->ppe waste_collection Waste Collection: Collect in a designated, sealed container. ppe->waste_collection labeling Labeling: 'Hazardous Waste', full chemical name, CAS number. waste_collection->labeling storage Storage: Store in a designated Satellite Accumulation Area (SAA). labeling->storage disposal Professional Disposal: Contact EHS or licensed contractor for incineration. storage->disposal

Caption: Disposal workflow for this compound.

References

  • Benchchem. Navigating the Safe Disposal of Benzothiazole Hydrochloride: A Procedural Guide.
  • ECHA. Benzothiazole - Registration Dossier.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Cole-Parmer. Material Safety Data Sheet - 2-Bromo-1,3-benzothiazole, 97%.
  • Fisher Scientific. SAFETY DATA SHEET.
  • PMC - NIH. The Detoxification and Degradation of Benzothiazole from the Wastewater in Microbial Electrolysis Cells.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Lead Sciences. This compound.
  • Sigma-Aldrich. SAFETY DATA SHEET.
  • US EPA. Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Echemi. 6-METHOXYBENZOTHIAZOLE-2-CARBOXAMIDE Safety Data Sheets.
  • US EPA. Hazardous Waste.
  • HW Drugs. EPA Subpart P Regulations.
  • Wikipedia. Benzothiazole.
  • PMC - NIH. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme.
  • Benchchem. Navigating the Disposal of Novel Research Compounds: A Guide for Laboratory Professionals.
  • MDPI. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry.
  • US EPA. Waste, Chemical, and Cleanup Enforcement.
  • EPA. Find Community Recycling Centres and Household Chemical CleanOut events.
  • NIH. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs.

Sources

Comprehensive Guide to Personal Protective Equipment for Handling 6-Methoxy-2-(p-tolyl)benzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

The core principle of this guidance is a cautious approach, assuming that 6-Methoxy-2-(p-tolyl)benzo[d]thiazole may share hazards with related compounds for which safety data exists. Benzothiazole and its derivatives are known to present potential health risks, necessitating careful handling to minimize exposure.

Hazard Assessment: Understanding the Risks

Before handling any chemical, a thorough hazard assessment is critical. Based on data for analogous compounds such as 2-Amino-6-methoxybenzothiazole and the parent compound Benzothiazole, the potential hazards of this compound are anticipated to include:

  • Inhalation: May be harmful if inhaled, potentially causing respiratory irritation.[3]

  • Ingestion: May be harmful if swallowed.[3]

  • Skin Contact: May cause skin irritation. Prolonged or repeated contact may be harmful.[4]

  • Eye Contact: May cause serious eye irritation.

Given these potential risks, a multi-layered Personal Protective Equipment (PPE) strategy is essential to create a barrier between the researcher and the chemical.

Core Personal Protective Equipment (PPE) Requirements

The following PPE is mandatory when handling this compound in any form (solid or in solution).

PPE CategorySpecificationRationale
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields or, for splash hazards, chemical splash goggles and a face shield.[5][6]Protects against accidental splashes of solutions or airborne particles of the solid compound, preventing serious eye irritation or injury.[7]
Hand Protection Chemically resistant gloves (Nitrile recommended). Inspect gloves for tears or punctures before and during use.Prevents dermal absorption and skin irritation.[4][8] Nitrile gloves offer good resistance to a range of chemicals. For prolonged handling or immersion, consult the glove manufacturer's compatibility chart.
Body Protection A fully buttoned, long-sleeved laboratory coat. For larger quantities or significant splash potential, a chemically resistant apron is advised.Protects skin and personal clothing from contamination.[7][8] A lab coat provides a removable barrier in case of a spill.
Respiratory Protection Typically not required when handling small quantities in a well-ventilated area or a certified chemical fume hood.[3]Engineering controls like fume hoods are the primary method of controlling inhalation exposure. If a fume hood is not available or if there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary (see Section 3).[4][9]

Task-Specific PPE Selection: A Graded Approach

The level of PPE should be adapted to the specific procedure and the associated risk of exposure. The following workflow provides a logical progression for selecting appropriate PPE.

PPE_Selection_Workflow cluster_0 Step 1: Initial Assessment cluster_1 Step 2: Procedure-Specific PPE cluster_2 Step 3: Final PPE Ensemble Start Start: Handling This compound Assess_Form Assess Physical Form: Solid or Solution? Start->Assess_Form Solid_Handling Handling Solid: - Weighing - Transferring Assess_Form->Solid_Handling Solid Solution_Prep Preparing Solution: - Dissolving - Diluting Assess_Form->Solution_Prep Solution PPE_Solid Core PPE + Consider N95 Respirator if dusty Solid_Handling->PPE_Solid Reaction_Use Use in Reaction: - Heating - Stirring Solution_Prep->Reaction_Use Used in Reaction PPE_Solution Core PPE + Chemical Splash Goggles Solution_Prep->PPE_Solution PPE_Reaction Core PPE + Chemical Splash Goggles + Face Shield Reaction_Use->PPE_Reaction

Caption: PPE selection workflow for handling this compound.

Operational and Disposal Plans

4.1. Donning and Doffing PPE

Proper procedure for putting on and removing PPE is crucial to prevent cross-contamination.

Donning Sequence:

  • Lab Coat: Put on and fasten completely.

  • Eye Protection: Place securely on your face.

  • Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of the lab coat.

Doffing Sequence (to minimize contamination):

  • Gloves: Remove gloves using a glove-to-glove and then skin-to-skin technique. Dispose of them immediately in the appropriate waste container.

  • Lab Coat: Unbutton and remove by turning it inside out, only touching the inside of the coat.

  • Eye Protection: Remove by handling the earpieces.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.

4.2. Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[10]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

4.3. Disposal of Contaminated Materials

All disposable PPE (gloves, etc.) and any materials used to clean up spills of this compound should be considered chemical waste.

  • Collection: Place all contaminated solid waste in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal: Dispose of the hazardous waste according to your institution's and local environmental regulations. Do not mix with general laboratory trash.

Building a Culture of Safety

Personal protective equipment is the last line of defense.[11] It should always be used in conjunction with proper engineering controls (e.g., chemical fume hoods) and safe work practices.[5] Regular training on the correct use, maintenance, and limitations of PPE is essential for all laboratory personnel.[11]

By adhering to these guidelines, researchers can handle this compound with a high degree of safety, ensuring both personal well-being and the integrity of their research.

References

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. [Link]
  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Labelmaster. [Link]
  • Understanding OSHA Requirements for Personal Protective Equipment (PPE). (n.d.). Safeopedia. [Link]
  • Understand OSHA's Personal Protective Equipment Standards. (2012, January 25). EHS Today. [Link]
  • Pocket Guide to Chemical Hazards Introduction. (n.d.). Centers for Disease Control and Prevention. [Link]
  • Personal Protective Equipment - Standards. (n.d.).
  • Personal Protective Equipment - Overview. (n.d.).
  • PPE Requirements: Standard & Levels. (2025, September 25). SafetyCulture. [Link]
  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). U.S. Government Publishing Office. [Link]
  • Benzothiazole. (2015, August). LANXESS. [Link]
  • This compound. (n.d.). Lead Sciences. [Link]
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). Pharmacy Purchasing & Products. [Link]
  • Material Safety Data Sheet - 2-Bromo-1,3-benzothiazole, 97%. (n.d.). Cole-Parmer. [Link]
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista. [Link]
  • Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System. (n.d.). MDPI. [Link]
  • 6-Methoxy-2-p-tolylbenzo[d]thiazole, 99% Purity, C15H13NOS, 5 grams. (n.d.). CP Lab Safety. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.